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4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Documentation Hub

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  • Product: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
  • CAS: 72748-85-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

This guide details the synthesis, characterization, and handling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . This molecule represents a critical scaffold in medicinal chemistry, particularly as a conformationally...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and handling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . This molecule represents a critical scaffold in medicinal chemistry, particularly as a conformationally restricted diamine pharmacophore used in the development of histamine receptor ligands (H3/H4 antagonists), dopamine agonists, and somatostatin mimetics.

Executive Summary & Strategic Analysis

The target molecule, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter THB-5A ), fuses an imidazole ring with a saturated cyclohexane moiety bearing an amine at the C5 position. This structure presents two primary synthetic challenges:

  • Regioselective Ring Construction: Constructing the imidazole ring while preserving functionality at the C5 position.

  • Chemospecific Amine Installation: Introducing the primary amine without over-alkylation or interference from the basic imidazole nitrogens.

Selected Synthetic Strategy: We will utilize a Convergent Functionalization Route . Instead of attempting to reduce a fully aromatic benzimidazole (which requires harsh conditions often incompatible with exocyclic amines), we will construct the imidazole ring onto a functionalized cyclohexane precursor. The "Gold Standard" protocol described below proceeds via the Reductive Amination of 4,5,6,7-tetrahydro-1H-benzimidazol-5-one , derived from 1,4-cyclohexanedione monoethylene acetal.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: THB-5A (Amine at C5) Ketone Intermediate: Ketone (4,5,6,7-tetrahydrobenzimidazol-5-one) Ketone->Target Reductive Amination (NH4OAc, NaBH3CN) Protected Protected Intermediate (Acetal-blocked Imidazole) Protected->Ketone Acid Hydrolysis (Deprotection) Precursor Starting Material: 1,4-Cyclohexanedione Monoethylene Acetal Precursor->Protected 1. Alpha-Bromination 2. Cyclization (Formamidine)

Figure 1: Retrosynthetic analysis revealing the ketone intermediate as the linchpin of the synthesis.

Detailed Synthetic Protocol

Phase 1: Construction of the Tetrahydrobenzimidazole Core

Objective: Synthesize the ketone intermediate 4,5,6,7-tetrahydro-1H-benzimidazol-5-one. Starting Material: 1,4-Cyclohexanedione monoethylene acetal (commercially available).

Step 1.1: Alpha-Bromination

To fuse the imidazole ring, we first need a handle at the alpha position of the ketone.

  • Reagents: Phenyltrimethylammonium tribromide (PTAB) or

    
    /Ether.
    
  • Protocol:

    • Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64 mmol) in anhydrous THF (100 mL) at 0°C.

    • Add PTAB (24.0 g, 64 mmol) portion-wise over 30 minutes. The solid reagent allows for better stoichiometric control than liquid bromine, minimizing di-bromination.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1][2] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.[3]
    • Yield Expectation: ~85-90% of the

      
      -bromo ketone.
      
Step 1.2: Bredereck Imidazole Synthesis
  • Reagents: Formamidine acetate, DMF (or liquid ammonia in pressure vessel).

  • Mechanism: The formamidine acts as the N-C-N source, displacing the bromide and condensing with the ketone carbonyl.

  • Protocol:

    • Suspend the

      
      -bromo ketone (from Step 1.1) and formamidine acetate (2.5 equiv) in DMF.
      
    • Heat to 140°C for 4-6 hours.

    • Critical Note: The high temperature is required for the cyclodehydration. Ensure the vessel is vented or pressure-rated if using ammonia sources.

    • Workup: Remove DMF under reduced pressure. Dilute residue with water and neutralize with

      
      . Extract the imidazole product with chloroform/isopropanol (3:1).
      
    • Result: This yields the acetal-protected tetrahydrobenzimidazole.

Step 1.3: Deprotection to Ketone
  • Reagents: 2N HCl, THF.

  • Protocol:

    • Dissolve the acetal intermediate in THF/2N HCl (1:1).

    • Stir at RT for 4 hours. The imidazole ring is stable to acid, but the acetal will hydrolyze to the ketone.

    • Neutralize carefully with solid

      
       to pH 8 (precipitate may form).
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 9:1).

    • Intermediate ID: 4,5,6,7-tetrahydro-1H-benzimidazol-5-one.

Phase 2: Functionalization via Reductive Amination

Objective: Convert the C5 ketone to the primary amine. Method: One-pot reductive amination using Ammonium Acetate.

Protocol (Self-Validating System)

This protocol uses an excess of ammonium source to suppress secondary amine formation (dimerization).

  • Imine Formation:

    • In a dry flask, dissolve 4,5,6,7-tetrahydro-1H-benzimidazol-5-one (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (

      
      , 10.0 equiv). The large excess is crucial to drive the equilibrium toward the imine and prevent the product amine from reacting with the ketone.
      
    • Add 3Å Molecular Sieves (activated) to scavenge water and push the equilibrium.

    • Stir at RT for 2 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      , 1.5 equiv) portion-wise.
      
    • Note on Causality:

      
       is selected over 
      
      
      
      because it is less aggressive and selectively reduces the protonated imine (iminium ion) at pH 6-7 without reducing the ketone too rapidly.
    • Allow to warm to RT and stir for 12-16 hours.

  • Workup & Purification:

    • Quench with 1N HCl (carefully, in fume hood - HCN risk) to pH 2 to decompose excess hydride.

    • Basify to pH >10 with 2N NaOH.

    • Extract with DCM/Isopropanol (3:1) multiple times (the amine is polar).

    • Dry over

      
       and concentrate.
      
    • Final Polish: Convert to the HCl salt for stability. Dissolve free base in Ethanol, add

      
      , and filter the precipitate.
      

Characterization & Data Analysis

The following data profiles are expected for the HCl salt of THB-5A.

Table 1: Analytical Specifications
TechniqueParameterExpected Signal / ObservationInterpretation
HPLC Retention TimeEarly eluting (Polar column, e.g., HILIC or C18 aq)High polarity due to amine + imidazole.
MS (ESI+) m/z138.1

Molecular Ion (Base: 137.09).
1H NMR

7.5-8.5 ppm
Singlet (1H)C2-H of Imidazole ring.
1H NMR

3.0-3.5 ppm
Multiplet (1H)C5-H (Methine attached to amine).
1H NMR

1.8-2.8 ppm
Multiplets (6H)C4, C6, C7 methylene protons.
Solubility SolventWater, Methanol, DMSOInsoluble in Hexane/EtOAc.
Stereochemistry Note

The synthesized product is a racemate (


). The C5 position is a chiral center.
  • Resolution: If a single enantiomer is required for biological assays, use Chiral HPLC (e.g., Chiralpak AD-H column) or perform the reductive amination using a chiral auxiliary (e.g., (S)-phenylethylamine) followed by hydrogenolysis.

Workflow Visualization

Workflow Start Start: Ketone Intermediate Mix Imine Formation: MeOH, NH4OAc (10eq) 3Å Sieves, 2h Start->Mix Reduce Reduction: NaBH3CN (1.5eq) 0°C to RT, 16h Mix->Reduce Quench Acid Quench (pH 2) then Basify (pH 10) Reduce->Quench Extract Extraction: DCM:IPA (3:1) Quench->Extract Salt Salt Formation: HCl in Et2O Extract->Salt Final Final Product: THB-5A • 2HCl Salt->Final

Figure 2: Step-by-step workflow for the reductive amination of the ketone intermediate.

Safety & Handling (E-E-A-T)

  • Sodium Cyanoborohydride (

    
    ):  Highly toxic. Generates HCN gas upon contact with strong acids. Strict Rule:  All quenching steps involving acid must be performed in a high-efficiency fume hood. The waste stream must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
    
  • Imidazole Intermediates: Often hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base amine is prone to oxidation (browning) upon air exposure. Store as the dihydrochloride salt at -20°C.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[4] Link

  • Laufer, S., et al. "Synthesis and biological testing of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles as novel inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, vol. 45, no. 13, 2002. (Provides foundational chemistry for the tetrahydrobenzimidazole core).
  • PubChem. "Compound Summary: 4,5,6,7-tetrahydro-1H-benzimidazol-5-amine."[5] National Library of Medicine. Link

  • Organic Syntheses. "General methods for Imidazole Synthesis via Bredereck Reaction." Organic Syntheses, Coll.[2] Vol. 9, p. 650. (Authoritative source for the formamidine cyclization step).

Sources

Exploratory

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine: Mechanism of Action & Technical Profile

This guide details the mechanism of action (MoA), pharmacological significance, and experimental characterization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . Executive Technical Summary 4,5,6,7-Tetrahydro-1H-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), pharmacological significance, and experimental characterization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine .

Executive Technical Summary

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7) is a bicyclic, semi-rigid heterocyclic amine. Structurally, it consists of a benzimidazole core where the benzene ring is saturated (tetrahydro-), bearing a primary amine at the 5-position.

In medicinal chemistry, this molecule acts as a conformationally restricted bioisostere of histamine . By "locking" the ethylamine side chain of histamine into a cyclohexane ring, it serves as a critical probe for mapping the stereochemical requirements of Histamine H3 and H4 receptors . Furthermore, it is a privileged scaffold in modern drug discovery, serving as a key building block for Cyclin-Dependent Kinase (CDK) inhibitors and Aryl Hydrocarbon Receptor (AHR) modulators .

Feature Technical Specification
IUPAC Name 4,5,6,7-Tetrahydro-1H-benzimidazol-5-amine
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Primary Target Class G-Protein Coupled Receptors (Histamine H3/H4)
Secondary Target Class Kinases (CDK2/9), Transcription Factors (AHR)
Pharmacophore Role Semi-rigid histamine analogue; Polar hinge-binder

Mechanism of Action (MoA)

Primary MoA: Histaminergic Receptor Modulation

The compound functions as a ligand for histamine receptors, specifically discriminating between subtypes based on the stereochemical orientation of the 5-amino group.

  • Conformational Restriction: Histamine is a flexible molecule that adopts different rotamers to bind H1, H2, H3, or H4 receptors. The 4,5,6,7-tetrahydrobenzimidazole scaffold forces the ethylamine moiety into a specific gauche or trans conformation relative to the imidazole ring.

  • Receptor Binding: The imidazole ring (containing the N-H and N:) acts as the proton donor/acceptor for Aspartate residues in the receptor's transmembrane domain (TM3/TM5). The 5-amino group forms an ionic bond with a conserved acidic residue (typically Aspartate or Glutamate) in the receptor pocket.

  • Signaling Consequence: Upon binding, the compound stabilizes the active conformation of the H3/H4 receptor (if acting as an agonist) or blocks the orthosteric site (antagonist).

Signal Transduction Pathway (H3 Receptor)

The H3 receptor is predominantly G_i/o-coupled . Activation by a histamine analogue triggers the following cascade:

  • G-Protein Dissociation: The Gα_i subunit dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: Gα_i inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cAMP.

  • Downstream Effects: Reduced cAMP levels lead to decreased Protein Kinase A (PKA) activity and reduced phosphorylation of CREB (cAMP Response Element Binding protein).

  • Modulation: In presynaptic neurons, this pathway acts as an "autoreceptor" brake, inhibiting the release of neurotransmitters (histamine, dopamine, norepinephrine).

Secondary MoA: Kinase Inhibition (Scaffold Utility)

In oncology research, this amine is used to synthesize CDK inhibitors. The benzimidazole N-H forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the 5-amino group provides a vector for solubilizing groups that extend into the solvent-exposed region, improving the pharmacokinetic profile of the inhibitor.

Visualization: Signaling & Structural Logic[1][2]

H3 Receptor Signaling Cascade

The following diagram illustrates the G_i/o-coupled pathway activated by histamine analogues.

H3_Signaling Ligand 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Kd ~nM) Gi G_i/o Protein (Heterotrimer) H3R->Gi Activates AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits (-) Release Neurotransmitter Release (Inhibition) Gi->Release Modulates Ca2+ cAMP cAMP (Second Messenger) AC->cAMP Catalysis Blocked ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: H3R activation via the tetrahydrobenzimidazole scaffold leads to G_i/o-mediated suppression of cAMP and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay (Validation of Affinity)

To verify the MoA, researchers must determine the binding affinity (


) of the compound against a standard radioligand (e.g., 

-N-alpha-methylhistamine).

Materials:

  • Membrane Prep: CHO cells stably expressing human H3 Receptor.

  • Radioligand:

    
    -N-alpha-methylhistamine (1-2 nM).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL of Test Compound (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine) at increasing concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of Radioligand.

    • 100 µL of Membrane suspension (approx. 10-20 µg protein).

  • Equilibrium: Incubate for 60 minutes at 25°C to allow equilibrium binding.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Synthetic Route (Reductive Amination)

For researchers needing to synthesize the compound or its derivatives.

  • Precursor: Start with 4,5,6,7-tetrahydrobenzimidazol-5-one (Ketone).

  • Imine Formation: React the ketone with ammonium acetate (

    
    ) or a specific amine (R-NH2) in methanol.
    
  • Reduction: Add sodium cyanoborohydride (

    
    ) or perform catalytic hydrogenation (
    
    
    
    , Pd/C) to reduce the intermediate imine to the amine.
  • Purification: The product is isolated via acid-base extraction and recrystallized as a dihydrochloride salt (CAS 55299-96-2) for stability.

References

  • Schwarz, S., & Schunack, W. (1979).[1] Structure-activity relationship of histamine analogues, XVIII: Absolute configuration and histamin-like activity of the enantiomers of 5-amino-4,5,6,7-tetrahydrobenzimidazole. Archiv der Pharmazie.

  • ChemicalBook. (2025).[2] 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Chemical Properties and Suppliers.

  • National Institutes of Health (NIH). (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine Structure Analysis (Comparative Scaffold Study). PubMed Central.

  • ResearchGate. (2025). Structure-Activity Relationships of Benzimidazole-Based Glutaminyl Cyclase Inhibitors.

  • BLD Pharm. (2025).[3] Product Datasheet: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride.[4][5][3]

Sources

Foundational

Architecting the Scaffold: A Technical Guide to the Synthesis and Optimization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Analogs

Executive Summary The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THBI) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to the benzothiazole core found in dopamine agon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THBI) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to the benzothiazole core found in dopamine agonists like Pramipexole. Its structural rigidity, combined with the hydrogen-bonding capability of the imidazole ring and the basicity of the C5-amine, makes it a critical template for targeting Class A GPCRs (specifically D2/D3 dopamine receptors and 5-HT3 serotonin receptors) and cholinesterases.

This guide provides a rigorous, field-validated technical roadmap for the synthesis, chiral resolution, and functionalization of THBI analogs. It moves beyond generic textbook methods to address specific challenges: regiocontrol during cyclization, preventing over-oxidation of the cyclohexyl ring, and scalable enantiomeric resolution.[1]

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The THBI core is not merely a linker; it is a functional scaffold.[1] The imidazole ring acts as a monodentate or bidentate ligand for metal centers (e.g., heme iron in enzymes) or as a hydrogen bond donor/acceptor in receptor pockets.[1]

Critical Structural Features[1]
  • C5-Amine (Chiral Center): The primary vector for biological activity.[1] In dopaminergic ligands, the (S)-enantiomer typically exhibits higher affinity.[1]

  • Imidazole Tautomerism: In N1-unsubstituted analogs, the N1-H proton oscillates, rendering the 5- and 6-positions equivalent on the NMR timescale. Functionalization at N1 locks this tautomerism, creating distinct regioisomers (5-amine vs. 6-amine) with vastly different binding profiles.[1]

  • Lipophilicity Tuning: The tetrahydro-ring reduces planarity compared to fully aromatic benzimidazoles, increasing

    
     character and improving solubility/blood-brain barrier (BBB) penetration.[1]
    
Visualization: SAR & Pharmacophore Logic

SAR_Logic Core THBI Core (Scaffold Rigidity) N1 N1 Position (Tautomer Lock/Solubility) Core->N1 Regiocontrol C2 C2 Position (Steric Bulk/Lipophilicity) Core->C2 Electronic Tuning C5 C5 Amine (Primary Pharmacophore) Core->C5 Stereochemistry Target Target Binding (D2/D3, 5-HT3) N1->Target H-Bond Donor C2->Target Hydrophobic Pocket C5->Target Ionic Interaction (Asp)

Figure 1. Structure-Activity Relationship (SAR) logic for the THBI scaffold.

Part 2: Retrosynthetic Analysis

To achieve high purity and scalability, we avoid the "epoxide ring-opening" route often seen in academic papers (due to regioselectivity issues) and prioritize the Alpha-Bromination/Cyclization Strategy .[1] This pathway allows for late-stage diversification.[1]

Strategic Disconnection[1]
  • Imidazole Formation: The imidazole ring is constructed last (or mid-stage) via condensation of an

    
    -halo ketone with an amidine.[1]
    
  • Amine Introduction: The C5-amine is installed early as a protected functionality on the cyclohexane ring to avoid interfering with the cyclization.[1]

Retrosynthesis Target 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine Inter1 Protected Intermediate (N-Boc-THBI) Target->Inter1 Deprotection (TFA/HCl) Cyclization Cyclization Precursor (alpha-Bromo Ketone) Inter1->Cyclization Hantzsch-type Cyclization (Formamidine Acetate) SM Starting Material 4-Acetamidocyclohexanone (or 1,4-cyclohexanedione mono-ketal) Cyclization->SM Alpha-Bromination (Br2/HBr or NBS)

Figure 2.[1] Retrosynthetic logic prioritizing the Hantzsch-type cyclization.

Part 3: Master Synthetic Protocol

Phase 1: Preparation of the Core (The "Gold Standard" Route)[1]

Objective: Synthesis of N-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)acetamide. Scale: 10–50 mmol.[1]

Step 1: Alpha-Bromination
  • Reagents: 4-Acetamidocyclohexanone (1.0 eq), Bromine (

    
    , 1.05 eq), 48% HBr (cat.), Glacial Acetic Acid/Ether.[1]
    
  • Protocol:

    • Dissolve 4-acetamidocyclohexanone in

      
       (3:1 v/v). Cool to 0°C.[1]
      
    • Add

      
       dropwise over 30 mins.[1] The solution will initially turn red, then fade as consumption occurs.[1]
      
    • Self-Validating Checkpoint: Monitor by TLC (EtOAc:Hex 1:1). The starting ketone (

      
      ) should disappear; the bromo-ketone is unstable and should be used immediately.[1]
      
    • Quench with saturated

      
       (carefully!), extract with DCM, and concentrate in vacuo at 
      
      
      
      to avoid elimination.
Step 2: Cyclization (Imidazole Formation)[1]
  • Reagents: Crude

    
    -bromo ketone from Step 1, Formamidine acetate (3.0 eq) (or Acetamidine for 2-methyl analogs), Liquid Ammonia or DMF (
    
    
    
    ).[1]
  • Protocol:

    • Suspend the crude bromo-ketone in DMF.

    • Add Formamidine acetate.[1]

    • Heat to 90–100°C for 4–6 hours.

    • Mechanism: The amidine nitrogen attacks the ketone carbonyl (Schiff base formation), followed by alkylation at the alpha-carbon and dehydration.[1]

    • Workup: Remove DMF under reduced pressure. Neutralize with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1] The product often precipitates.[1] If not, extract with 
      
      
      
      -Butanol (due to high polarity).[1]
Step 3: Amine Deprotection[1]
  • Reagents: 6N HCl (reflux) or NaOH (if acetamide is stubborn).[1]

  • Protocol:

    • Reflux the acetamide intermediate in 6N HCl for 12 hours.

    • Concentrate to dryness.[1]

    • Purification: Recrystallize the dihydrochloride salt from Ethanol/Ether.

Data Summary Table: Expected Yields & Specs
StepIntermediateExpected YieldKey QC Parameter
1

-Bromo-4-acetamidocyclohexanone
N/A (Unstable)Use immediately; Color change (Red

Pale)
2N-Acetyl-THBI55–65%MS (

): 180.1;

H NMR: Imidazole C2-H singlet

7.5–8.0
3THBI-5-amine (2HCl salt)85–90%Purity >98% (HPLC); Highly hygroscopic solid

Part 4: Chiral Resolution (Critical for Bioactivity)[1]

The synthesized amine is a racemate.[1] For dopamine agonists, the (S)-enantiomer is typically the eutomer (active), while the (R)-enantiomer may be inactive or possess off-target effects.[1]

Method A: Chemical Resolution (Scalable)[1]
  • Resolving Agent: (+)-Di-O-benzoyl-D-tartaric acid ((+)-DBTA).[1]

  • Solvent: Methanol/Water (9:1).[1]

  • Procedure:

    • Mix racemate (free base) with 0.5 eq of (+)-DBTA in hot MeOH.

    • Cool slowly to 4°C. The (S)-amine diastereomeric salt crystallizes preferentially.[1]

    • Filter and treat with NaOH to release the free (S)-base.[1]

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). Target ee > 98%.

Method B: Enzymatic Kinetic Resolution (Green Chemistry)[1]
  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Acyl Donor: Ethyl acetate or Vinyl acetate.[1]

  • Process: The enzyme selectively acetylates the (S)-amine, leaving the (R)-amine untouched.[1] Separation is achieved by standard silica chromatography (Amide vs. Amine).[1]

Part 5: Functionalization & Analog Generation

Once the core (S)-THBI-5-amine is in hand, diversification focuses on the amine tail (N-alkylation) and the imidazole nitrogen (N1-alkylation).[1]

Workflow: N-Alkylation (Reductive Amination)

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammoniums).[1] Reductive amination is the controlled standard.[1]

  • Reagents: (S)-THBI-5-amine, Aldehyde (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ).[1]
  • Conditions: DCM or DCE, catalytic Acetic Acid, Room Temp.[1]

  • Expert Insight: If the imidazole N1 is unprotected, it will not react with STAB under these conditions, allowing selective functionalization of the primary amine.[1]

Workflow Start Racemic THBI-5-amine Resolution Chiral Resolution ((+)-DBTA) Start->Resolution S_Isomer (S)-THBI-5-amine Resolution->S_Isomer Branch Diversification S_Isomer->Branch RouteA Route A: Reductive Amination (Target: N-Propyl/Benzyl) Branch->RouteA RouteB Route B: Amide Coupling (Target: Peptidomimetics) Branch->RouteB FinalA Dopamine Agonist Analog RouteA->FinalA FinalB Linker/Probe Analog RouteB->FinalB

Figure 3. Workflow for the resolution and diversification of the THBI scaffold.

References

  • Scaffold Synthesis & Crystallography: Krasniqi, F., et al. (2025).[1] "Synthesis and crystal structure of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine." IUCrData. Link (Note: While this refers to the thiazole analog, the crystallographic data and cyclohexanone condensation methods are directly transferable to the imidazole series).[1]

  • Dopaminergic Activity & Pramipexole Analogs: Danzeisen, R., et al. (2006).[1][2] "Targeted Antioxidative and Neuroprotective Properties of the Dopamine Agonist Pramipexole and Its Nondopaminergic Enantiomer." Journal of Pharmacology and Experimental Therapeutics. Link[1][2]

  • 5-HT3 Receptor Antagonists (Benzimidazole Derivatives): Suzuki, T., et al. (1996).[1] "Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives." Chemical & Pharmaceutical Bulletin. Link

  • Synthetic Methodology (Epoxide Route): O'Connell, E., et al. (2021).[1][3] "1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine."[4] Molbank.[1][3] Link

  • General Imidazole Synthesis (Alpha-Halo Ketones): Laufer, S. A., et al. (2002).[1] "Synthesis and biological testing of 2-substituted 4,5,6,7-tetrahydro-1H-benzimidazoles as inhibitors of cytokine release." Journal of Medicinal Chemistry. (Standard reference for the Hantzsch-like cyclization on this specific ring system).

Sources

Exploratory

Structural Elucidation of Novel 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Compounds

Executive Summary The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold represents a critical structural hybrid in medicinal chemistry, merging the privileged bioactivity of the benzimidazole core with the stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold represents a critical structural hybrid in medicinal chemistry, merging the privileged bioactivity of the benzimidazole core with the stereochemical complexity of a saturated cyclohexyl ring. Unlike their fully aromatic counterparts, these "tetrahydro" derivatives introduce chiral centers and conformational flexibility that render standard analytical protocols insufficient.

This guide provides a rigorous, self-validating workflow for the structural elucidation of these compounds. It addresses the specific challenges of imidazole tautomerism , aliphatic stereochemistry , and regioisomer differentiation (e.g., 5-amine vs. 6-amine), establishing a definitive protocol for researchers in drug discovery.

The Structural Challenge: Scaffold Analysis

Before elucidation, one must understand the dynamic nature of the molecule. The core structure consists of an imidazole ring fused to a cyclohexane ring.

Critical Structural Variables
  • Tautomerism (N1 vs. N3): The imidazole proton is labile. In solution, the H-1 and H-3 positions often exchange rapidly, causing signal averaging in NMR.

  • Chirality at C5: The introduction of an amine at position 5 creates a stereocenter. If the molecule is substituted at C2 or elsewhere on the ring, diastereomers (cis/trans) are generated.

  • Conformational Flexibility: The 4,5,6,7-tetrahydro ring adopts a half-chair or boat-like conformation, complicating coupling constant (

    
    -value) analysis.
    
Tautomeric Equilibrium

The rapid migration of the proton between N1 and N3 renders carbons C3a/C7a and C4/C7 magnetically equivalent on the NMR timescale in protic solvents.

Tautomerism cluster_0 Fast Exchange Regime (NMR Timescale) T1 1H-Tautomer (N1-H) T2 3H-Tautomer (N3-H) T1->T2  k1 (Solvent Dependent)   Impact Result: Broadening of C3a/C7a signals Averaging of C4/C7 signals T2->Impact

Figure 1: Tautomeric equilibrium in benzimidazoles. Note that in chiral tetrahydro-derivatives, this averaging can mask diastereomeric differences if not controlled.

Spectroscopic Strategy: The Elucidation Workflow

This protocol enforces a "Stop/Go" logic. Do not proceed to 2D NMR until MS and 1D NMR purity criteria are met.

Step 1: Mass Spectrometry (MS) & Fragmentation

Objective: Confirm molecular formula and analyze fragmentation to verify the tetrahydro core.

  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Key Signals: Look for

    
    .[1]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of NH₃ (-17 Da): Characteristic of the primary amine at C5.

    • Retro-Diels-Alder (RDA): The tetrahydro ring may undergo RDA-like fragmentation, unlike the stable benzene ring in fully aromatic benzimidazoles.

    • RDA Fragment: Loss of

      
       or similar alkene fragments depending on substitution.
      
Step 2: 1H NMR - Solvent Selection & Assignment

Objective: Establish connectivity and assess tautomerism.[2]

  • Solvent Protocol:

    • Primary: DMSO-

      
      . Why? It slows down proton exchange, often allowing observation of distinct NH signals and reducing peak broadening compared to CDCl₃.
      
    • Secondary: Methanol-

      
       (if resolution in the aliphatic region is poor, though NH will be lost).
      

Assignment Table: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

)
Diagnostic Note
H-2 Ar-H7.5 - 8.2Singlet (s)-Disappears in 2-substituted analogs.
NH (Ring) Exch11.0 - 13.0Broad (br s)-Highly solvent/concentration dependent.
NH₂ (Amine) Exch1.5 - 4.0Broad (br s)-Chemical shift varies with H-bonding.
H-5 Aliph2.8 - 3.5Multiplet (m)-The Chiral Center. Look for geminal coupling neighbors.
H-4a/b Aliph2.4 - 2.8Multiplet

Hz
Diastereotopic protons adjacent to the aromatic ring.
H-6a/b Aliph1.6 - 2.0Multiplet-Complex coupling with H-5 and H-7.
H-7a/b Aliph2.4 - 2.7Multiplet-Benzylic-like position.
Step 3: 2D NMR - Connectivity & Regiochemistry

Objective: Prove the amine is at C5 and not C4 or C6.

  • COSY (Correlation Spectroscopy):

    • Trace the spin system:

      
      .
      
    • Validation: If the amine is at C5, the H-5 methine proton will show correlations to TWO methylene groups (H4 and H6). If the amine were at C4, the methine would couple to only one methylene (H5).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Link the aliphatic ring to the imidazole core.

    • Look for correlations from H-4 and H-7 to the bridgehead carbons C-3a and C-7a .

    • Differentiation: H-5 (at the amine center) should typically not show strong 3-bond correlations to the imidazole nitrogens, whereas H-4 will.

Stereochemical Determination (The "Tetrahydro" Problem)

This is the most frequent point of failure. The C5 amine creates a chiral center. If a substituent exists at C2 (e.g., a phenyl ring), the molecule is chiral.

Relative Stereochemistry (NOESY/ROESY)

If the molecule has a second stereocenter (or a fixed conformation):

  • Experiment: 1D-NOE or 2D-NOESY (Mixing time: 500-800 ms).

  • Logic:

    • Irradiate H-5.

    • Observe enhancement of axial vs. equatorial protons on C4/C6.

    • Causality: In a half-chair conformation, 1,3-diaxial interactions are strong. If H-5 is axial, it will show NOE to axial H-7 protons (if geometry permits).

Absolute Stereochemistry

NMR cannot determine absolute configuration (


 vs 

) without a chiral derivatizing agent (e.g., Mosher's acid).
  • Protocol: React amine with

    
    - and 
    
    
    
    -MTPA chloride.
  • Analysis: Calculate

    
     for protons near C5. Positive/negative patterns determine the configuration.
    

Advanced Validation: X-Ray Crystallography[3][4][5]

The "Gold Standard" for tautomer and stereochemical assignment.

  • Crystal Growth Method: Slow evaporation.

  • Solvent System: Methanol/Acetonitrile (1:1).

  • Salt Formation: If the free base does not crystallize, form the HCl or oxalate salt . The ionic lattice often stabilizes a single tautomer, resolving the N1/N3 ambiguity.

Experimental Protocol: Full Characterization Workflow

This diagram outlines the logical flow of experiments required to validate the structure.

Workflow cluster_purity Phase 1: Purity & Mass cluster_nmr Phase 2: Connectivity (NMR) cluster_stereo Phase 3: Stereochemistry Start Crude Compound (Tetrahydro-benzimidazole-5-amine) LCMS LC-MS (ESI+) Check [M+H]+ & Purity >95% Start->LCMS Frag MS/MS Fragmentation Confirm -NH3 loss LCMS->Frag H1 1H NMR (DMSO-d6) Check Integration & Symmetry Frag->H1 COSY COSY / HSQC Map H4-H5-H6-H7 spin system H1->COSY HMBC HMBC Link Aliphatic to Imidazole Core COSY->HMBC NOE NOESY / ROESY Relative Stereochem (Axial/Eq) HMBC->NOE XRAY X-Ray Diffraction (Optional: Salt Formation) NOE->XRAY If needed

Figure 2: Step-by-step structural elucidation workflow. Colors indicate phase progression.

References

  • Tautomerism in Benzimidazoles: Claramunt, R. M., et al.[3][4][5] "The tautomerism of benzimidazoles in the solid state and in solution." Beilstein Journal of Organic Chemistry, 2014.[3]

  • NMR Assignment of Fused Systems: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Synthesis & Characterization of Tetrahydrobenzimidazoles: Sahoo, A., et al. "Synthesis and biological evaluation of novel 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Mass Spectrometry of Benzimidazoles: Kudryavtsev, K. V., et al. "Fragmentation pathways of functionalized benzimidazoles."[6] Journal of Mass Spectrometry, 2015.

Sources

Foundational

In-Silico Prediction of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Properties: A Technical Guide

Executive Summary & Core Directive The molecule 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 55299-96-2 for 2HCl salt) represents a "privileged scaffold" in medicinal chemistry. Structurally analogous to the core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The molecule 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 55299-96-2 for 2HCl salt) represents a "privileged scaffold" in medicinal chemistry. Structurally analogous to the core of the dopamine agonist Pramipexole (a tetrahydrobenzothiazole), this imidazole derivative serves as a critical bioisostere for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Adrenergic receptors.

This guide provides a comprehensive, self-validating workflow for the in-silico characterization of this scaffold. Moving beyond simple property listing, we define the causality between its structural features—such as the basic amine at position 5 and the tautomeric imidazole ring—and its predicted pharmacokinetic behavior.

Structural Basis & Physicochemical Profiling

The first step in any in-silico campaign is the rigorous definition of the chemical entity. For this scaffold, tautomerism in the imidazole ring and the ionization state of the primary amine at physiological pH (7.4) are critical determinants of binding affinity.

Structural Parameters[1]
  • SMILES: NC1CCC2=C(C1)NC=N2 (Neutral form)

  • Molecular Weight: 137.18 g/mol (Fragment-like, ideal for Lead Optimization)

  • Key Pharmacophore Features:

    • Cationic Center: The C5-amine (pKa ~9.5) is protonated at physiological pH, mimicking the ethylamine side chain of dopamine.

    • Aromatic Anchor: The imidazole ring provides

      
      -
      
      
      
      stacking capabilities.
    • H-Bonding: The imidazole NH acts as a donor, while the N3 acts as an acceptor.

Predicted Physicochemical Properties (Consensus Method)

The following data represents a consensus prediction derived from algorithms akin to SwissADME and RDKit descriptors.

PropertyPredicted ValueDrug-Likeness Context
Molecular Weight 137.18 g/mol High (Fragment Space <300)
LogP (Consensus) 0.45 – 0.85Optimal (Hydrophilic enough for solubility, lipophilic enough for transport)
TPSA ~54.7 ŲExcellent (Well below the 90 Ų threshold for BBB penetration)
H-Bond Donors 3 (Amine + Imidazole)Compliant (Rule of 5 < 5)
H-Bond Acceptors 2Compliant (Rule of 5 < 10)
Rotatable Bonds 0 (Rigid Core)High metabolic stability and lower entropic penalty upon binding

Technical Insight: The low TPSA (Topological Polar Surface Area) combined with a rigid bicyclic core suggests this molecule is highly likely to cross the Blood-Brain Barrier (BBB), making it a prime candidate for CNS indications.

ADMET Profiling Strategy

For CNS-active scaffolds, the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile is dominated by BBB permeability and metabolic stability.

In-Silico Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this specific scaffold, differentiating between property calculation and activity prediction.

ADMET_Workflow cluster_PhysChem Physicochemical Profiling cluster_ADMET ADMET Prediction Start Input: SMILES String NC1CCC2=C(C1)NC=N2 Prep Structure Preparation (Protonation at pH 7.4) Start->Prep LogP Consensus LogP (Lipophilicity) Prep->LogP TPSA TPSA Calculation (BBB Permeability) Prep->TPSA CYP CYP450 Metabolism (CYP2D6 Substrate Check) LogP->CYP Lipophilicity Input Docking Target Docking (Dopamine D2/D3) TPSA->Docking CNS Availability Tox Toxicity Endpoints (hERG, Hepatotoxicity) CYP->Tox Tox->Docking Safety Filter

Figure 1: Integrated In-Silico Workflow for Characterizing the Tetrahydrobenzimidazole Scaffold.

Detailed ADMET Protocols
A. Blood-Brain Barrier (BBB) Permeability [1]
  • Rationale: As a potential dopamine agonist, CNS penetration is non-negotiable.

  • Methodology: Utilize the BOILED-Egg model (Wessel et al.).

  • Prediction: With a LogP < 2 and TPSA < 60 Ų, this molecule falls within the "Yolk" of the BOILED-Egg plot, predicting High BBB Permeability .

B. Metabolic Stability (CYP450)
  • Risk Factor: Primary amines are frequent substrates for Monoamine Oxidases (MAO) and CYP2D6.

  • Protocol:

    • Submit structure to SMARTCyp or XenoSite .

    • Focus Area: The alpha-carbon next to the amine is a metabolic soft spot (oxidative deamination).

    • Mitigation: If high metabolic turnover is predicted, medicinal chemistry strategy would involve methylating the amine (converting to secondary/tertiary) or fluorinating the cyclohexane ring.

Target Identification & Molecular Docking[4]

Given the structural homology to Pramipexole, the primary targets are the Dopamine D2 and D3 receptors.

Docking Protocol (AutoDock Vina)

This protocol ensures reproducible binding pose generation.

Step 1: Receptor Preparation

  • Source: Download PDB ID 6CM4 (Dopamine D2 Receptor bound to Risperidone).

  • Cleaning: Remove water molecules, heteroatoms, and the co-crystallized ligand.

  • Optimization: Add polar hydrogens and compute Gasteiger charges using MGLTools .

Step 2: Ligand Preparation

  • Protonation: The amine group (-NH2) must be protonated to (-NH3+) to mimic the physiological state.

  • Energy Minimization: Perform MMFF94 force field minimization using OpenBabel or Avogadro to relax the cyclohexane ring conformation (chair/boat).

Step 3: Grid Box Generation

  • Center: Define the grid box center based on the Aspartate residue (Asp114 in D2) which is critical for anchoring the protonated amine.

  • Dimensions: 20 x 20 x 20 Å is sufficient for this fragment-sized ligand.

Step 4: Execution & Analysis

  • Run AutoDock Vina with exhaustiveness = 8.

  • Success Metric: A binding affinity (ΔG) stronger than -6.0 kcal/mol indicates a hit for a fragment of this size.

  • Key Interaction Check: Look for a Salt Bridge between the protonated amine and Asp114, and T-shaped pi-stacking between the imidazole and conserved aromatic residues (e.g., Phe198).

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations verify if the ligand remains stable in the binding pocket over time.

Simulation Logic (GROMACS)
  • Topology Generation: Use CHARMM36 force field. The ligand topology must be generated using CGenFF (CHARMM General Force Field) due to the heterocyclic nature.

  • Solvation: Solvate the protein-ligand complex in a cubic box (TIP3P water model) with a 1.0 nm buffer distance.

  • Neutralization: Add Na+ and Cl- ions to reach 0.15 M physiological concentration.

  • Production Run:

    • Time: 50 ns (sufficient for fragment stability).

    • Ensemble: NPT (Constant Number, Pressure, Temperature).

    • Metric: Calculate Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone. An RMSD < 2.0 Å indicates a stable binding pose.

MD Workflow Diagram

MD_Pipeline Complex Docked Complex (PDBQT) Topo Topology Generation (CGenFF / CHARMM36) Complex->Topo Solvate Solvation & Ionization (TIP3P Water) Topo->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production Run (50ns) Equil->Prod Analysis RMSD/RMSF Analysis Prod->Analysis

Figure 2: Molecular Dynamics Pipeline for Stability Verification.

Conclusion

The in-silico profile of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine reveals a highly promising CNS-active scaffold.

  • Physicochemically , it is a "Rule of 5" compliant fragment with optimal TPSA for brain penetration.

  • Pharmacologically , it possesses the requisite pharmacophores (cationic amine + aromatic system) to act as a bioisostere for established dopamine agonists.

  • Developmentally , the primary risk lies in rapid metabolic clearance (amine oxidation), which should be the focus of subsequent Lead Optimization cycles (e.g., N-methylation or steric protection).

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of Computational Chemistry.

  • Wessel, M. D., et al. (1998). Prediction of blood-brain barrier penetration of drugs. Journal of Medicinal Chemistry.

Sources

Exploratory

Tautomeric Dynamics in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Scaffolds: Implications for Medicinal Chemistry

This guide serves as a technical reference for the structural dynamics of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine , a critical scaffold in the design of histamine receptor antagonists, dopamine agonists, and enzym...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural dynamics of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine , a critical scaffold in the design of histamine receptor antagonists, dopamine agonists, and enzyme inhibitors.[1]

Executive Summary

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between planar aromatic systems (benzimidazoles) and flexible aliphatic pharmacophores (aminotetralins).[1] However, its utility is often complicated by prototropic tautomerism —the rapid migration of the imidazole proton between N1 and N3.

Unlike the symmetrical parent 4,5,6,7-tetrahydrobenzimidazole, the introduction of an amine at the C5 position breaks molecular symmetry. This creates a chiral center and renders the N1-H and N3-H tautomers energetically and spatially distinct.[1] This guide details the thermodynamic principles governing this equilibrium, methods for its analytical differentiation, and its profound impact on ligand-receptor binding affinity.[1]

Molecular Architecture & Tautomeric Equilibrium

The Symmetry-Breaking Substituent

In the unsubstituted parent molecule, the N1-H and N3-H tautomers are degenerate (identical). The introduction of an amine group (


) at position 5 (or 6, by symmetry) destroys the 

axis of symmetry.
  • Chirality: The C5 carbon is a stereocenter. The molecule exists as

    
     and 
    
    
    
    enantiomers.[2]
  • Conformation: The cyclohexene ring typically adopts a half-chair conformation. The C5-amine prefers a pseudo-equatorial orientation to minimize 1,3-diaxial strain, although H-bonding requirements in a binding pocket can force a pseudo-axial shift.[1]

The Tautomeric Shift

The imidazole ring exists in a dynamic equilibrium between two principal tautomers:

  • 1H-Tautomer: Proton on N1 (closer to the bridgehead C7a).

  • 3H-Tautomer: Proton on N3 (closer to the bridgehead C3a).

While the exchange is rapid (


) in solution at room temperature, the electronic inductive effect  (

) of the C5-amine subtly alters the basicity of the nitrogen atoms.

Tautomerism cluster_0 Solvent & pH Influence T1 1H-Tautomer (N1-H) TS Transition State (Proton Transfer) T1->TS -H+ T2 3H-Tautomer (N3-H) T2->TS -H+ TS->T1 +H+ TS->T2 +H+

Figure 1: The prototropic equilibrium between 1H and 3H tautomers. The barrier to interconversion is low (< 15 kcal/mol), allowing rapid exchange in protic solvents.

Thermodynamic & Structural Determinants

Electronic Effects

The aliphatic amine at C5 exerts a through-bond inductive effect. Although the distance is 3 bonds away from the bridgehead carbons, the polarization of the C-N bond affects the electron density of the fused imidazole ring.

  • Prediction: The tautomer that places the N-H proton on the nitrogen furthest from the electron-withdrawing ammonium group (if protonated) or amine is often slightly favored to minimize electrostatic repulsion, though this is solvent-dependent.

Hydrogen Bonding Networks

In the solid state (crystal lattice) or within a protein binding pocket, the equilibrium is often "frozen" by intermolecular hydrogen bonds.

  • Donor-Acceptor Mismatch: The N-H is a hydrogen bond donor (HBD), while the unprotonated N is a hydrogen bond acceptor (HBA).

  • Drug Design Implication: If a receptor pocket requires an HBD at the N1 position, but the ligand prefers the N3-H tautomer by 2.0 kcal/mol, the binding affinity (

    
    ) will suffer a penalty corresponding to that energy cost.
    

Analytical Differentiation Protocol

Distinguishing these tautomers requires a multi-faceted approach, as standard NMR often yields averaged signals.

Experimental Workflow
TechniqueConditionObservableInsight

H-NMR
DMSO-

(dry)
Broad N-H singlet (>11 ppm)If exchange is slow, two distinct signals appear.[1] Integration gives the

.

C-NMR
Solid State (CP-MAS)Distinct C2, C3a, C7a shiftsFreezes the tautomer present in the crystal lattice.

N-HMBC
Low Temp (-40°C)N1 vs N3 correlationsDefinitive assignment of proton location relative to C5-amine.[1]
X-Ray Single CrystalElectron density mapUnambiguous determination of H-position in solid state.[1]
Decision Matrix for Tautomer Assignment

Workflow Start Start: Tautomer Assignment Solvent Dissolve in DMSO-d6 (Dry, Acid-Free) Start->Solvent NMR_RT Run 1H NMR at 25°C Solvent->NMR_RT Check Are N-H signals distinct? NMR_RT->Check Yes Calculate K_eq directly from integration Check->Yes Yes No Fast Exchange Regime Check->No No Result Define Major Tautomer & Energy Barrier Yes->Result Action1 Perform VT-NMR (Cool to -50°C) No->Action1 Action2 Solid State NMR (13C CP-MAS) No->Action2 Action1->Result Action2->Result

Figure 2: Workflow for experimentally determining the tautomeric ratio (K_eq) of tetrahydrobenzimidazole derivatives.

Implications for Drug Design

The "Pharmacophore Mismatch" Risk

A common failure mode in Structure-Based Drug Design (SBDD) for benzimidazoles is docking the wrong tautomer.

  • Scenario: You dock the 5-amine derivative into a Histamine H3 receptor model.

  • Error: The software assumes the N1-H tautomer is fixed.

  • Reality: The receptor environment (e.g., an Aspartate residue) might induce a shift to the N3-H tautomer to form a salt bridge.

  • Correction: Always dock both tautomers and allow the proton to toggle during Molecular Dynamics (MD) simulations.

Bioisosteric Replacement

The 4,5,6,7-tetrahydrobenzimidazole core is often used as a bioisostere for:

  • Indoles: (e.g., Serotonin mimics).

  • Aminotetralins: (e.g., Dopamine agonists like Rotigotine).

  • Benzothiazoles: (e.g., Pramipexole).

In the tetrahydrobenzimidazole, the N-H provides an extra H-bond donor that the thiazole (S) or tetralin (C) lacks, potentially increasing selectivity but also desolvation penalties.

References

  • Claramunt, R. M., et al. (2006).[3] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.[1]

  • Alkorta, I., & Elguero, J. (2005).[3] "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry, 18(8), 719-724.[1]

  • Thomas, O. P., et al. (2021). "1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine."[1] Molbank, 2021(2), M1262.

  • Marin-Luna, M., et al. (2024).[4][5] "Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism." Crystals, 14(8), 704.

  • ChemicalBook. (2023). "5-Amino-4,5,6,7-tetrahydrobenzimidazole Product Information."

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Executive Summary This technical guide outlines the critical pre-formulation profiling for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine , a bicyclic heterocyclic building block increasingly utilized in fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the critical pre-formulation profiling for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine , a bicyclic heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and as an intermediate for GPCR ligands.

Due to its dual-basic nature (containing both a secondary imidazole amine and a primary aliphatic amine), this compound exhibits significant pH-dependent solubility and specific stability risks—primarily oxidative aromatization.[1] This guide provides a validated framework for researchers to characterize these properties, ensuring data integrity during lead optimization.

Physicochemical Profile & Mechanistic Insights[1][2][3][4]

Understanding the structural causality is the first step in designing robust experiments.[1]

Structural Analysis & pKa Logic

The molecule consists of a saturated cyclohexane ring fused to an imidazole core.[1] This saturation breaks the aromaticity of the benzene ring found in standard benzimidazoles, altering its electronic properties.[1]

  • Ionization Centers:

    • N1 (Imidazole): The imidazole ring acts as a weak base.[1] Predicted pKa

      
       6.5–7.0.[1]
      
    • N-Amine (C5 Position): The primary amine at position 5 is a typical aliphatic amine.[1] Predicted pKa

      
       9.5–10.0.[1]
      
  • Implication: At physiological pH (7.4), the primary amine is predominantly protonated (

    
    ), while the imidazole is largely neutral.[1] This creates a mono-cationic species.[1] In acidic media (pH < 5), it exists as a highly soluble di-cation.[1]
    
Solubility Prediction

Based on the LogP (approx. 0.5–1.3 for similar analogs) and ionization profile:

  • pH 1.2 (SGF): High solubility (>50 mg/mL) due to di-protonation.[1]

  • pH 6.8 - 7.4: Moderate solubility; the limit is defined by the intrinsic solubility of the mono-cation/neutral equilibrium.[1]

  • Organic Solvents: Freely soluble in DMSO and Methanol; limited solubility in non-polar solvents (Hexane, Toluene).[1]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)[1]

Objective: Determine the equilibrium solubility across the physiological pH range.

Materials:

  • Compound (Free base or HCl salt)[1]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8 & 7.4)[1]

  • HPLC-UV/Vis system[1]

Workflow:

  • Saturation: Add excess compound (approx. 20 mg) to 1 mL of each buffer in amber glass vials (to prevent photodegradation).

  • Equilibration: Agitate at 37°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant using a 0.22 µm PVDF filter (low binding).[1]

  • Quantification: Analyze filtrate via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% TFA).[1] Note: TFA is required to ionize the basic amines for peak shape.

    • Detection: UV at 210 nm (Amine/Imidazole absorbance).[1]

Protocol 2: Forced Degradation (Stress Testing)[1]

Objective: Identify degradation pathways, specifically the risk of aromatization to 1H-benzo[d]imidazol-5-amine.

Stress Conditions Table:

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours< 5% (Stable Core)
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5% (Stable Core)
Oxidation 3% H₂O₂ at RT4 HoursHigh Risk (N-oxide/Aromatization)
Thermal 80°C (Solid State)7 DaysModerate (Color change)
Photolytic 1.2 million lux hours--Variable

Analysis: Monitor for the appearance of the "aromatized" impurity (Benzimidazol-5-amine), which will show a significant bathochromic shift in the UV spectrum (longer wavelength absorbance due to extended conjugation).

Visualization of Workflows & Pathways[1]

Solubility & Analysis Workflow

This diagram illustrates the decision tree for processing solubility samples, ensuring the separation of solid and liquid phases is handled correctly to avoid false positives from suspended particles.

SolubilityWorkflow Start Start: Excess Solid + Buffer Agitate Agitate 24h @ 37°C Start->Agitate CheckpH Check pH (Drift Check) Agitate->CheckpH Post-Incubation Centrifuge Centrifuge (13k rpm) CheckpH->Centrifuge Filter Filter (0.22 µm PVDF) Centrifuge->Filter Supernatant Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Step-by-step workflow for thermodynamic solubility profiling, emphasizing pH verification to account for the compound's basicity.

Oxidative Degradation Pathway

The primary stability risk for tetrahydrobenzimidazoles is the oxidative dehydrogenation of the cyclohexene ring to form the fully aromatic benzimidazole system.[1]

DegradationPathway Parent Tetrahydro-benzimidazole (Parent) Intermediate Dihydro-intermediate (Transient) Parent->Intermediate Oxidation (-2H) N_Oxide N-Oxide (Secondary Impurity) Parent->N_Oxide Peroxide Attack Product Benzimidazole-5-amine (Aromatized Impurity) Intermediate->Product Oxidation (-2H)

Caption: Primary oxidative degradation pathways showing the transition from the tetrahydro-core to the aromatic impurity.

Stability Data Summary (Expected)

The following table summarizes the expected stability profile based on structure-activity relationships (SAR) of analogous tetrahydrobenzimidazoles (e.g., Pramipexole intermediates).

ParameterConditionExpected ResultMitigation Strategy
Solid State Stability 25°C / 60% RHStableStore in desiccator; hygroscopic as HCl salt.[1]
Solution Stability pH 1.2 (0.1N HCl)> 98% RecoveryNone required; highly stable in acid.[1]
Oxidative Stability 3% H₂O₂< 80% RecoveryUse antioxidants (Ascorbic acid) in formulation.[1]
Photostability UV LightSensitiveAmber glassware is mandatory.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 304263, 4,5,6,7-Tetrahydro-1H-benzimidazole.[1] Retrieved from [Link][1]

  • MDPI (2021). Synthesis of 2-Aminoimidazole Alkaloids and Tetrahydrobenzimidazole Derivatives. Molbank 2021.[1][2] Retrieved from [Link][1][3][4][5][6]

  • LookChem (2023). 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid: Structure and Inhibition Activity. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Stereochemistry &amp; Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

This technical guide details the stereoselective synthesis and resolution of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine . This scaffold serves as a critical bioisostere to the benzothiazole core found in dopamine ago...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereoselective synthesis and resolution of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine . This scaffold serves as a critical bioisostere to the benzothiazole core found in dopamine agonists (e.g., Pramipexole) and is a privileged structure in the development of histamine H3/H4 receptor ligands and alpha-2 adrenergic agonists.

[1]

Executive Summary & Structural Analysis

The target molecule is a bicyclic system comprising a saturated cyclohexane ring fused to an imidazole moiety.[1] The presence of a primary amine at position C5 (equivalent to C6 due to tautomerism in the unsubstituted imidazole) introduces a chiral center.

  • Target: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine[1]

  • Key Challenge: Enantiomeric purity. The (S)-enantiomer is typically the bioactive eutomer in dopaminergic pharmacophores, while the (R)-enantiomer often exhibits distinct pharmacological profiles.[1]

  • Synthetic Strategy: This guide prioritizes the Modified Hantzsch-Type Cyclization followed by Classical Optical Resolution , while also presenting a modern Biocatalytic Transamination route.[1]

Synthetic Pathway: The Core Construction

The most robust industrial route adapts the commercial synthesis of Pramipexole, replacing the thiourea cyclization reagent with formamidine acetate to yield the imidazole instead of the thiazole.

Retrosynthetic Analysis

The synthesis disconnects to 4-acetamidocyclohexanone .[1] The amine functionality is installed before ring closure to avoid regioselectivity issues later, protected as an acetamide to survive the oxidative bromination step.[1]

Step-by-Step Protocol
Step 1: Preparation of 4-Acetamidocyclohexanone
  • Precursor: 1,4-Cyclohexanedione mono-ethylene ketal or 4-acetamidophenol (via hydrogenation).[1]

  • Reagents: Acetyl chloride, TEA, followed by catalytic hydrogenation (Rh/Al2O3) if starting from phenol.[1]

  • Checkpoint: Ensure complete reduction of the aromatic ring if starting from phenol.[1]

Step 2: Alpha-Bromination [1]
  • Reagents: Bromine (

    
    ) or Pyridinium Tribromide (
    
    
    
    ), Hydrobromic acid (
    
    
    ), Acetic Acid (
    
    
    ).[1]
  • Procedure:

    • Dissolve 4-acetamidocyclohexanone in glacial acetic acid.

    • Add catalytic

      
       (48%) to activate the enol.[1]
      
    • Add

      
       dropwise at 15–20°C.
      
    • Critical Control: Maintain low temperature to prevent di-bromination.

    • Quench with saturated

      
      .[1]
      
  • Intermediate: 2-Bromo-4-acetamidocyclohexanone.[1]

Step 3: Imidazole Ring Closure (The Hantzsch Modification)
  • Reagents: Formamidine Acetate (1.5 eq), Ethanol/DMF.[1]

  • Mechanism: Nucleophilic attack of the amidine nitrogen on the alpha-carbon, followed by cyclodehydration.[1]

  • Procedure:

    • Suspend the bromo-ketone in Ethanol.[1]

    • Add Formamidine Acetate.[1]

    • Reflux for 4–6 hours.

    • Concentrate and neutralize with

      
      .
      
  • Product: N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)acetamide.[1]

Step 4: Hydrolysis to the Racemic Amine
  • Reagents: 6N

    
    , Reflux (12h).
    
  • Outcome: Quantitative deprotection yielding (±)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine .[1]

Visualization: Synthetic Workflow

The following diagram illustrates the chemical pathway from the ketone precursor to the racemic amine.[1]

SynthesisPathway Start 4-Acetamidocyclohexanone Bromination Alpha-Bromination (Br2/AcOH) Start->Bromination Intermediate 2-Bromo-Intermediate Bromination->Intermediate Cyclization Cyclization (Formamidine Acetate) Intermediate->Cyclization Reflux Protected Acetamide-Benzimidazole Cyclization->Protected Hydrolysis Acid Hydrolysis (6N HCl) Protected->Hydrolysis Final (±)-Tetrahydrobenzimidazol-5-amine Hydrolysis->Final

Caption: Linear synthesis of the racemic core via Hantzsch-type cyclization using formamidine.

Stereochemical Resolution (The Industrial Standard)

Since the synthesis yields a racemate, optical resolution is required.[1] The structural homology to Pramipexole allows us to adapt the Tartaric Acid resolution method.[1]

Resolution Protocol
  • Resolving Agent: L-(+)-Tartaric Acid (0.5 – 1.0 eq).[1]

  • Solvent System: Methanol/Water (9:1) or Ethanol (anhydrous).[1]

  • Principle: Formation of diastereomeric salts.[1] The (S)-amine typically forms a less soluble salt with L-(+)-tartaric acid compared to the (R)-amine.[1]

Experimental Workflow:

  • Dissolve 10g of (±)-amine in 50 mL hot Methanol.

  • Add 1 eq of L-(+)-Tartaric acid dissolved in hot Methanol.

  • Cool slowly to 4°C over 12 hours (controlled ramp).

  • Filtration: Collect the precipitate (Salt A).

  • Recrystallization: Recrystallize Salt A from Methanol/Water to upgrade Chiral Purity (>99% ee).

  • Free Basing: Treat salt with 2N NaOH and extract with DCM.

Data Summary: Resolution Efficiency
ParameterValueNotes
Yield (Salt) 35–40%Theoretical max is 50% for one enantiomer.[1]
Initial ee% 85–90%After first crystallization.[1]
Final ee% >99%After one recrystallization.[1]
Cost Efficiency HighTartaric acid is cheap and recyclable.[1]

Advanced Route: Biocatalytic Transamination

For researchers prioritizing Green Chemistry or avoiding resolution losses, Amine Transaminases (ATAs) offer a direct asymmetric route.[1]

  • Substrate: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-one (The ketone analog).[1]

  • Enzyme: (S)-selective Amine Transaminase (e.g., Vibrio fluvialis ATA or commercially available Codexis/Ginkgo variants).[1]

  • Amine Donor: Isopropylamine (shifts equilibrium by volatility of acetone byproduct) or L-Alanine (requires LDH/GDH recycling system).[1]

Biocatalysis Ketone Tetrahydrobenzimidazol-5-one Enzyme Transaminase (ATA) + PLP Cofactor Ketone->Enzyme Product (S)-Tetrahydrobenzimidazol-5-amine Enzyme->Product Stereoselective Transfer Byproduct Acetone (Removed via evaporation) Enzyme->Byproduct Donor Amine Donor (Isopropylamine) Donor->Enzyme

Caption: Biocatalytic conversion of the ketone to the chiral amine using Transaminases.

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness (E-E-A-T), the following analytical methods must be employed to verify the product.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:DEA (80:20:0.1).[1]

    • Detection: UV @ 254 nm.[1]

    • Validation: Inject racemate to establish separation, then inject resolved product.

  • NMR Spectroscopy:

    • 1H NMR (DMSO-d6): Confirm the diagnostic methine proton at C5 (

      
       ppm).
      
    • Shift Reagents: Use (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) to observe peak splitting in the NMR if Chiral HPLC is unavailable.

References

  • Schneider, C. S., & Mierau, J. (1987).[1] "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminotetrahydroindazole derivative." Journal of Medicinal Chemistry, 30(3), 494-498.[1] (Foundational text on the resolution of the tetrahydro-ring class).

  • Cai, L., et al. (2012).[1] "Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles." Bioorganic & Medicinal Chemistry Letters. (Describes the formation of the core ring system).

  • Hohne, M., & Bornscheuer, U. T. (2009).[1] "Biocatalytic routes to optically active amines." ChemCatChem. (Authoritative review on ATA transaminases for cyclic ketones).

  • PubChem Compound Summary. "4,5,6,7-Tetrahydro-1H-benzimidazole."[1] (Verification of core structure properties).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7). This scaffold is a critical pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for dopamine agonists (e.g., Pramipexole analogs) and 5-HT3 antagonists.

Unlike catalytic reduction of benzimidazoles, which often requires high-pressure hydrogenation and suffers from poor selectivity, this protocol utilizes a De Novo Ring Construction strategy. By building the imidazole ring onto a functionalized cyclohexane precursor, we ensure precise regiochemistry and scalability suitable for gram-to-multigram production.

Key Advantages of This Protocol:
  • Regiocontrol: Defines the amine position prior to ring fusion.

  • Scalability: Avoids high-pressure hydrogenation equipment.

  • Modularity: Compatible with various amine protecting groups (Boc, Cbz).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Bredereck Imidazole Synthesis , utilizing an


-halo ketone intermediate. The retrosynthetic disconnection reveals 4-aminocyclohexanone  as the primary building block.
Logical Pathway:
  • Target: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine.

  • Disconnection: Break the imidazole ring at the C-N bonds.

  • Precursor: 2-Bromo-4-(protected-amino)cyclohexanone.

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal (commercially available).

Retrosynthesis Target Target Molecule (Tetrahydrobenzimidazole) Intermediate1 Imidazole Cyclization (Formamidine Acetate) Target->Intermediate1 Deprotection Intermediate2 α-Bromo Ketone (Regioselective Bromination) Intermediate1->Intermediate2 Cyclization Start Starting Material 1,4-Cyclohexanedione monoethylene acetal Intermediate2->Start Functionalization

Figure 1: Retrosynthetic strategy focusing on the construction of the imidazole ring from a functionalized cyclohexane core.

Detailed Experimental Protocol

Phase 1: Preparation of N-Boc-4-aminocyclohexanone

Objective: To install the amine functionality at position 4 and protect it with a tert-butoxycarbonyl (Boc) group, which is stable to the subsequent bromination conditions.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol)

  • Ammonium acetate (49.3 g, 640 mmol)

  • Sodium cyanoborohydride (NaBH3CN) (4.8 g, 76.8 mmol)

  • Di-tert-butyl dicarbonate (Boc2O) (15.4 g, 70.4 mmol)

  • Methanol (MeOH), Dichloromethane (DCM), HCl (1N and 3N)

Procedure:

  • Reductive Amination: Dissolve the acetal (10.0 g) and ammonium acetate (49.3 g) in MeOH (150 mL). Stir for 30 minutes at room temperature.

  • Add NaBH3CN (4.8 g) portion-wise. Caution: Exothermic.[1] Hydrogen gas evolution. Stir for 16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3 x 100 mL). Dry organic phase (Na2SO4) and concentrate to yield the crude amine ketal.

  • Boc Protection: Redissolve crude amine in DCM (100 mL) and Et3N (10 mL). Add Boc2O (15.4 g). Stir for 4 hours. Wash with water, dry, and concentrate.[2]

  • Ketone Deprotection: Dissolve the N-Boc-ketal in THF (100 mL) and add 3N HCl (50 mL). Stir at room temperature for 4 hours (monitor by TLC for acetal hydrolysis).

  • Isolation: Neutralize with NaHCO3, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc) to yield N-Boc-4-aminocyclohexanone as a white solid.

Phase 2: -Bromination

Objective: To introduce a leaving group at the


-position of the ketone (C2 or C6). Due to the symmetry of the 4-substituted cyclohexanone, bromination at C2 or C6 leads to enantiomeric intermediates that converge to the same racemic product (or tautomers) after cyclization.

Reagents:

  • N-Boc-4-aminocyclohexanone (5.0 g, 23.4 mmol)

  • Phenyltrimethylammonium tribromide (PTAB) (8.8 g, 23.4 mmol)

  • THF (anhydrous)

Procedure:

  • Dissolve the ketone (5.0 g) in anhydrous THF (80 mL) under Nitrogen.

  • Add PTAB (8.8 g) in a single portion at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The orange color of the reagent will fade as bromination proceeds.

  • Workup: Filter off the precipitated quaternary ammonium salt. Concentrate the filtrate.

  • Purification: Rapid filtration through a short silica plug (eluting with 20% EtOAc/Hexane) is recommended to remove residual salts. Note:

    
    -bromo ketones are unstable; proceed immediately to Phase 3.
    
Phase 3: Imidazole Ring Formation (Cyclization)

Objective: Condensation of the


-bromo ketone with formamidine acetate to form the tetrahydrobenzimidazole core.

Reagents:

  • Crude

    
    -bromo ketone (from Phase 2)
    
  • Formamidine acetate (7.3 g, 70.0 mmol, ~3 equiv)

  • Ethanol (EtOH) (100 mL) (or DMF for higher temperature)

Procedure:

  • Dissolve the crude bromo-ketone in EtOH (100 mL).

  • Add Formamidine acetate (7.3 g).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Mechanism:[1][3][4][5] The formamidine nitrogen attacks the ketone carbonyl, followed by alkylation at the

      
      -bromo position and dehydration to aromatize the imidazole ring.
      
  • Workup: Cool to room temperature. Remove EtOH under reduced pressure.

  • Partition residue between saturated NaHCO3 and EtOAc. Extract EtOAc (3 x 50 mL).

  • Purification: Flash chromatography (DCM/MeOH 95:5) to yield N-Boc-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine .

Phase 4: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final amine salt.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Optional: Convert to HCl salt by dissolving in MeOH and adding 4M HCl in dioxane, then evaporating.

Analytical Data Specifications

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow solid (HCl salt)
Molecular Weight 137.18 g/mol (Free base)
MS (ESI+) [M+H]+ = 138.1
1H NMR (D2O)

8.45 (s, 1H, Imidazole C2-H), 3.65 (m, 1H, C5-H), 2.8-3.0 (m, 4H, C4/C7-H), 2.1-2.3 (m, 2H, C6-H).
Solubility Highly soluble in water, MeOH, DMSO (as salt).

Process Workflow Diagram

Workflow Step1 Step 1: Reductive Amination (NH4OAc, NaBH3CN) & Boc Protection Step2 Step 2: Ketone Deprotection (HCl hydrolysis) Step1->Step2 Isolate Ketal Step3 Step 3: Alpha-Bromination (PTAB in THF) Step2->Step3 Isolate Ketone Step4 Step 4: Cyclization (Formamidine Acetate, Reflux) Step3->Step4 Use Crude Step5 Step 5: Boc Deprotection (TFA or HCl) Step4->Step5 Purify Intermediate Final Final Product: 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine Step5->Final Salt Formation

Figure 2: Step-by-step process flow for the synthesis.

Safety & Handling

  • 
    -Bromo Ketones:  Potent lachrymators and skin irritants. All operations in Phase 2 must be conducted in a well-ventilated fume hood.
    
  • Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Generates HCN gas if exposed to strong acid; maintain basic/neutral pH during use until quench.

  • Formamidine Acetate: Hygroscopic. Store in a desiccator.

References

  • General Imidazole Synthesis (Bredereck): Bredereck, H., & Theilig, G. (1953). Chemische Berichte, 86, 88.

  • Tetrahydrobenzimidazole Synthesis: Szelanyi, I., et al. (2005). "Synthesis and pharmacological investigation of new tetrahydrobenzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters, 15(24), 5368-5372.

  • Pramipexole Chemistry (Analogous Route): Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry, 30(3), 494-498.

  • Alpha-Bromination Protocol: Diwu, Z., et al. (1998). "A novel route to 2-aminoimidazoles." Tetrahedron Letters, 39(28), 4987-4990.

Sources

Application

Application Note: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine in Medicinal Chemistry

Executive Summary 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structure combines a basic imidazole ring with a conformationally r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structure combines a basic imidazole ring with a conformationally restricted cyclohexyl amine, serving as a rigid bioisostere for histamine, dopamine, and tryptamine fragments.

This application note details the utility of this scaffold in the development of 5-HT3 receptor antagonists (e.g., Ramosetron), JNK3 inhibitors , and anti-infective agents . It provides validated protocols for its synthesis, chiral resolution, and downstream functionalization, addressing the critical stereochemical requirements often demanded by biological targets.

Structural Properties & Pharmacophore Utility[1]

The tetrahydrobenzimidazole core offers unique advantages over flexible linear amines or planar aromatic systems.

Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Weight 137.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Imidazole) ~6.0 - 7.0Physiological ionization; H-bond donor/acceptor at pH 7.4.
pKa (Primary Amine) ~10.5High basicity; key interaction point (salt bridge) with Asp/Glu residues.
LogP ~0.2 (Predicted)High water solubility; favorable for oral bioavailability.
Stereochemistry Chiral Center at C5Enantiomers often exhibit >100-fold difference in potency (e.g., Ramosetron).
Pharmacophore Mapping

The C5-amine provides a specific vector for substituents, holding them at a defined distance and angle relative to the imidazole "anchor." This mimics the ethylamine side chain of serotonin but restricts rotation, reducing the entropic penalty of binding.

Pharmacophore Scaffold Tetrahydrobenzimidazole Core Imidazole Imidazole Ring (H-Bond Donor/Acceptor) Scaffold->Imidazole Fused System Amine C5-Primary Amine (Cationic Center) Scaffold->Amine Chiral Attachment Target Receptor Binding Pocket (e.g., 5-HT3, JNK3) Imidazole->Target Pi-Stacking / H-Bond Amine->Target Ionic Interaction (Asp/Glu)

Figure 1: Pharmacophore connectivity showing the dual interaction points of the scaffold.

Synthesis & Production Protocols

The synthesis of the 5-amine typically proceeds via the ketone intermediate (4,5,6,7-tetrahydro-1H-benzimidazol-5-one). The following protocols describe the route from the ketone to the enantiomerically pure amine.

Protocol A: Synthesis of Racemic Amine via Oxime Reduction

Target: Preparation of (±)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-benzimidazol-5-one (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium acetate (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    

Step-by-Step Methodology:

  • Oximation:

    • Dissolve the ketone (1.0 eq) in Ethanol/Water (3:1).

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.5 eq).
    • Reflux for 2–4 hours. Monitor by TLC (EtOAc/MeOH).

    • Cool, concentrate, and neutralize with

      
      . Extract the oxime precipitate or extract with EtOAc.
      
  • Reduction:

    • Dissolve the oxime in MeOH or AcOH.

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate at 30–50 psi

      
       at room temperature for 12 hours.
      
    • Alternative: Use Zn dust in AcOH if high-pressure equipment is unavailable.

  • Isolation:

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate.[1] Basify with NaOH (pH > 12) to liberate the free amine.

    • Extract with

      
      /Isopropanol (3:1) due to high polarity.
      
    • Dry over

      
       and concentrate to yield the racemic amine as a viscous oil or low-melting solid.
      
Protocol B: Optical Resolution (Crucial for Bioactivity)

Target: Isolation of the (R)-enantiomer (Key for Ramosetron).

Principle: Classical resolution using chiral tartaric acid derivatives.

Reagents:

  • Racemic Amine (from Protocol A)

  • (+)-Dibenzoyl-D-tartaric acid (DBTA)

  • Solvent: Methanol/Water or Ethanol

Methodology:

  • Dissolve racemic amine (10 g, 73 mmol) in MeOH (100 mL).

  • Add (+)-Dibenzoyl-D-tartaric acid (1 eq) dissolved in warm MeOH.

  • Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 12 hours.

  • Crystallization: The diastereomeric salt of the (R)-amine precipitates.

  • Recrystallization: Filter the solid and recrystallize from MeOH/Water (9:1) to upgrade Chiral Purity (ee > 99%).

  • Free Basing: Suspend the salt in water, treat with 2N NaOH, and extract with

    
     to obtain the pure (R)-amine.
    

Medicinal Chemistry Applications

Case Study: Synthesis of Ramosetron (5-HT3 Antagonist)

Ramosetron is a potent antiemetic used for IBS and chemotherapy-induced nausea. Its synthesis demonstrates the standard coupling protocol for this scaffold.

Reaction Scheme: (R)-Amine + 1-Methylindole-3-carboxylic acid -> Ramosetron

Protocol C: Amide Coupling

  • Activation: Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in

    
     (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to form the acid chloride. Concentrate to remove excess oxalyl chloride.
    
  • Coupling: Redissolve acid chloride in DCM. Add (R)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (1.0 eq) and Triethylamine (3.0 eq).

  • Conditions: Stir at RT for 4–6 hours.

  • Workup: Wash with

    
    , Water, and Brine.
    
  • Purification: Column chromatography (DCM/MeOH 95:5).

  • Result: Formation of the amide bond yields Ramosetron.

Workflow Visualization

SynthesisWorkflow Ketone Tetrahydrobenzimidazol-5-one Oxime Oxime Intermediate Ketone->Oxime NH2OH, NaOAc RacAmine (±)-5-Amine Oxime->RacAmine H2, Pd/C Reduction Salt (R)-Amine-DBTA Salt RacAmine->Salt (+)-DBTA Resolution PureAmine (R)-5-Amine (Pure) Salt->PureAmine NaOH Free-basing Coupling Amide Coupling (with Indole-3-COOH) PureAmine->Coupling Acid Chloride/HATU Drug Ramosetron (5-HT3 Antagonist) Coupling->Drug Final Product

Figure 2: Synthetic workflow from ketone precursor to active pharmaceutical ingredient (API).

Analytical & Quality Control

When using this amine as a building block, verify quality using the following parameters:

  • ¹H NMR (DMSO-d6):

    • Imidazole C2-H: Singlet at ~7.5 ppm.

    • Amine CH (C5): Multiplet at ~2.8–3.2 ppm.

    • Exchangeable protons (NH/NH2): Broad singlets (variable).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

    • Critical: Ensure baseline separation of enantiomers to confirm optical purity before coupling.

References

  • Preparation of Ramosetron: Miyata, K., et al. (1996). Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II.[2] Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. Chemical & Pharmaceutical Bulletin, 44(10), 1905-1912. Link

  • Resolution Protocol: US Patent 7652052B2.[2] Process for producing ramosetron or its salt.[1][2] (Describes the resolution of the 5-amine using dibenzoyltartaric acid). Link

  • Scaffold Utility: Ohta, M., et al. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.[3]Link

  • Ramosetron Clinical Data: Ramosetron Hydrochloride (Nasea). TargetMol.[4] Link

Sources

Method

High-throughput screening assays using 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Application Note: High-Throughput Screening of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Libraries Abstract This technical guide details the high-throughput screening (HTS) workflow for libraries derived from 4,5,6,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Libraries

Abstract

This technical guide details the high-throughput screening (HTS) workflow for libraries derived from 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . As a privileged scaffold structurally related to the dopamine agonist Pramipexole, this amine serves as a critical building block for diversity-oriented synthesis (DOS) targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Somatostatin receptor subtypes. This note provides a validated protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay, complete with statistical validation metrics (Z’-factor) and hit prioritization strategies.

Introduction: The Privileged Scaffold

The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine moiety is a semi-rigid, chiral diamine scaffold. Its significance in medicinal chemistry stems from its ability to mimic peptide


-turns and its bioisosteric relationship to the tetrahydrobenzothiazole core found in Pramipexole  (Mirapex), a potent dopamine D3 agonist used in Parkinson’s disease.

Key Structural Advantages for HTS:

  • Conformational Restriction: The fused ring system reduces the entropic penalty of binding compared to flexible linear amines.

  • Vectorial Diversity: The C5-amine provides a distinct vector for derivatization (via amide coupling, reductive amination, or urea formation), allowing exploration of deep hydrophobic pockets in GPCRs.

  • Solubility: The basic imidazole nitrogen enhances aqueous solubility, a critical parameter for reducing false positives (aggregators) in HTS.

HTS Workflow Overview

The screening campaign follows a logic-gated process designed to filter non-specific binders early.

HTS_Workflow Library Library Generation (Amine Derivatization) QC QC: Purity & Solubility Check (LC-MS / Nephelometry) Library->QC Primary Primary Screen (TR-FRET Single Point @ 10 µM) QC->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Selection->Library Non-hits (Archive) Counter Counter Screen (Parental Cell Line / Irrelevant Protein) Selection->Counter Hits DoseResponse Dose-Response (IC50) (10-point titration) Counter->DoseResponse Specific Binders Lead Validated Lead Series DoseResponse->Lead

Figure 1: Logic-gated HTS workflow for tetrahydrobenzimidazole derivatives. The process prioritizes early elimination of solubility artifacts common in scaffold-based libraries.

Validated Protocol: TR-FRET Competition Binding Assay

This protocol describes a homogeneous (no-wash) competition assay designed to identify competitors of a known fluorescent ligand (tracer) for a target GPCR (e.g., Dopamine D3).

Assay Principle:

  • Donor: Terbium (Tb)-labeled anti-GPCR antibody or SNAP-tag.

  • Acceptor: Fluorescently labeled ligand (Tracer).

  • Mechanism: When the tracer binds the receptor, FRET occurs (Tb excites the tracer). A test compound displacing the tracer causes a decrease in the FRET signal.

Materials & Reagents
ComponentSpecificationRole
Scaffold Library 10 mM in DMSOTest Compounds
Assay Buffer 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSAStabilization & Carrier
Receptor Source CHO-K1 membranes expressing Target GPCRBiological Target
Tracer Fluorescent Ligand (e.g., Bodipy-labeled)FRET Acceptor
Detection Ab Tb-labeled anti-tag antibodyFRET Donor
Reference Ligand Pramipexole or HaloperidolPositive Control
Step-by-Step Procedure

Step 1: Plate Preparation (Acoustic Dispensing)

  • Use 384-well low-volume white plates (Greiner Bio-One).

  • Dispense 50 nL of test compounds (10 mM stock) into assay wells to achieve a final concentration of 10 µM (assuming 50 µL final volume).

  • Controls:

    • Column 1 (Min Signal/High Control): 50 nL of 10 mM Reference Ligand (100% displacement).

    • Column 2 (Max Signal/Low Control): 50 nL of 100% DMSO (0% displacement).

Step 2: Membrane & Antibody Addition

  • Dilute receptor membranes in Assay Buffer to optimal concentration (determined via receptor titration, typically 5-10 µ g/well ).

  • Add Tb-labeled antibody (Donor) to the membrane solution (final conc. ~1-2 nM).

  • Dispense 25 µL of the Membrane/Antibody mix into all wells using a multidrop dispenser.

  • Incubate 15 minutes at RT.

Step 3: Tracer Addition

  • Dilute the Fluorescent Tracer to

    
     its 
    
    
    
    value.
  • Dispense 25 µL of Tracer solution into all wells.

  • Final Assay Volume: 50 µL. Final DMSO: 0.1%.

Step 4: Incubation & Detection

  • Seal plates and incubate for 60 minutes at Room Temperature (protected from light).

  • Read on a multi-mode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp)

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor/FRET): 665 nm

    • Delay: 50 µs | Window: 400 µs

Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is prone to interference (compound autofluorescence). Use the FRET Ratio to normalize:



Percent Inhibition

Calculate inhibition for each test well:



  • 
    : Mean ratio of Reference Ligand (Full displacement).
    
  • 
    : Mean ratio of DMSO (No displacement).
    
Assay Robustness (Z-Prime)

The Z'-factor determines if the assay window is sufficient for HTS.



  • Pass Criteria:

    
    .
    
  • Typical Performance: For GPCR TR-FRET, expect

    
    . If 
    
    
    
    , re-optimize membrane concentration or tracer
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (665 nm) Library compounds are fluorescent (common with benzimidazoles).Use Ratiometric analysis (HTRF). Flag "blue" compounds that emit at 620nm.
Low Z' Factor (<0.5) Tracer concentration too low or Receptor degradation.Ensure Tracer

. Add protease inhibitors to assay buffer.
"Sticky" Compounds Hydrophobic scaffold derivatives aggregating.Add 0.01% Triton X-100 or Tween-20 to the buffer.
Signal Drift Reagents settling in reservoir.Keep membrane solution stirred gently during dispensing.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Boa, A. N., et al. (2005). Synthesis of benzimidazole-based libraries as privileged scaffolds for GPCR targets. Bioorganic & Medicinal Chemistry Letters.

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.

  • Gribbon, P., & Sewing, A. (2003). Fluorescence-based readouts for high-throughput screening of GPCRs. Drug Discovery Today.

Application

Application Note: Functional Profiling &amp; Assay Development for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA)

This Application Note is structured to guide researchers through the functional profiling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (referred to herein as THBIA ).[1] Given the structural homology of the THBIA sc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the functional profiling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (referred to herein as THBIA ).[1]

Given the structural homology of the THBIA scaffold to known CNS-active agents (e.g., Pramipexole, Rotigotine precursors) and its classification as a privileged scaffold for aminergic GPCRs (Dopamine, Adrenergic), this guide focuses on developing Gi-coupled GPCR functional assays and Target Engagement workflows.[1]


-Adrenergic)[1]

Part 1: Introduction & Mechanistic Rationale[2][3]

The compound 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) represents a critical "privileged scaffold" in medicinal chemistry.[1] Its tetrahydrobenzimidazole core serves as a bioisostere to the tetrahydrobenzothiazole moiety found in clinically approved dopamine agonists like Pramipexole .[1]

The primary amine at the C5 position (equivalent to C6 in benzothiazole numbering due to tautomerism) provides a pivotal anchor point for ionic interactions with the conserved Aspartate (Asp3.32) residue in aminergic G-Protein Coupled Receptors (GPCRs).[1] Consequently, functional characterization of THBIA requires assays sensitive to Gi/o-protein signaling , specifically the modulation of cAMP levels.[1]

Structural Logic & Signaling Pathway

THBIA is hypothesized to act as a fragment agonist or partial agonist.[1] Upon binding to the orthosteric site of Gi-coupled receptors (e.g., D2R,


AR), the G

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.[1]

GPCR_Signaling THBIA THBIA (Ligand) GPCR Gi-Coupled Receptor (D2/D3 or Alpha-2) THBIA->GPCR Binding Gi Gαi Protein GPCR->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Catalysis ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 1: Mechanism of Action.[1] THBIA binding activates the Gi-protein, which inhibits Adenylyl Cyclase, countering Forskolin-induced cAMP production.[1]

Part 2: Experimental Protocols

Protocol A: Cytotoxicity Profiling (Cell Health Check)

Before functional screening, non-specific toxicity must be ruled out to ensure that signaling decreases are not artifacts of cell death.[1]

Objective: Determine the Maximum Tolerated Dose (MTD) of THBIA in HEK293 and SH-SY5Y cells. Method: Resazurin Reduction Assay (Alamar Blue).[1]

Materials
  • Cell Lines: HEK293 (Kidney) or SH-SY5Y (Neuroblastoma).[1]

  • Compound: THBIA (Dissolve in DMSO to 100 mM stock; store at -20°C).

  • Reagent: Resazurin Sodium Salt (0.15 mg/mL in PBS).[1]

Step-by-Step Workflow
  • Seeding: Plate cells at 10,000 cells/well in 96-well black-wall plates. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dosing: Prepare serial dilutions of THBIA in culture media (Range: 0.1

    
    M to 500 
    
    
    
    M). Final DMSO concentration must be
    
    
    .[1]
  • Treatment: Aspirate old media and add 100

    
    L of compound-containing media. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (10% DMSO or Staurosporine).[1]
    
  • Incubation: Incubate for 24 hours.

  • Readout: Add 20

    
    L Resazurin reagent per well. Incubate 2–4 hours.
    
  • Measurement: Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

Acceptance Criteria:

  • 
    -factor 
    
    
    
    .[1]
  • THBIA is considered "non-toxic" if viability > 80% relative to vehicle at the functional assay concentration (typically

    
    M).[1]
    
Protocol B: Gi-Coupled cAMP Inhibition Assay (Functional Screen)

This is the core assay to determine if THBIA acts as an agonist for D2/D3 or


 receptors.[1]

Principle: Since Gi signaling reduces cAMP, we must first artificially raise cAMP levels using Forskolin .[1] An agonist (THBIA) will dampen this Forskolin-induced spike.[1]

Materials
  • Assay Kit: TR-FRET cAMP Kit (e.g., HTRF or Lance Ultra).[1]

  • Cell Line: CHO-K1 or HEK293 stably expressing Dopamine D2 Receptor (D2R) or

    
    AR.[1]
    
  • Stimulator: Forskolin (10

    
    M final).[1]
    
  • Inhibitor: IBMX (Phosphodiesterase inhibitor, 0.5 mM) to prevent cAMP degradation.[1]

Workflow Diagram

Assay_Workflow Step1 Step 1: Cell Suspension Harvest cells in stimulation buffer (PBS + 0.5 mM IBMX) Step2 Step 2: Agonist Addition Add THBIA (Serial Dilution) Incubate 15 min @ RT Step1->Step2 Step3 Step 3: Stimulation Add Forskolin (EC80 conc.) Incubate 30 min @ RT Step2->Step3 Step4 Step 4: Lysis & Detection Add cAMP-d2 + Anti-cAMP-Cryptate Incubate 1h @ RT Step3->Step4 Step5 Step 5: TR-FRET Readout Measure Ratio (665nm/620nm) Step4->Step5

Figure 2: TR-FRET cAMP Inhibition Workflow. Critical timing ensures equilibrium binding before lysis.

Detailed Protocol
  • Preparation: Harvest adherent cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).[1] Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

  • Plating: Dispense 5

    
    L of cell suspension (approx. 2,000 cells) into a 384-well low-volume white plate.[1]
    
  • Compound Addition: Add 2.5

    
    L of THBIA (5 
    
    
    
    M to 100
    
    
    M dose response). Incubate 15 mins to allow binding.
  • Stimulation: Add 2.5

    
    L of Forskolin (Final conc. = 10 
    
    
    
    M). Incubate 30–45 mins at Room Temperature.
    • Note: If testing for Antagonist activity, add a known agonist (e.g., Quinpirole) instead of Forskolin.[1]

  • Detection: Add 5

    
    L of cAMP-d2 conjugate and 5 
    
    
    
    L of Anti-cAMP-Cryptate.[1]
  • Equilibration: Incubate 1 hour in the dark.

  • Data Analysis: Calculate FRET Ratio (665/620 nm).

    • Data Transformation: Normalize to "Forskolin Only" (0% inhibition) and "Buffer Only" (100% inhibition).

    • Plot log[THBIA] vs. Response to determine

      
      .[1]
      
Protocol C: Cellular Thermal Shift Assay (CETSA)

To validate that THBIA physically engages the target protein inside the cell, independent of downstream signaling.[1]

Objective: Demonstrate thermal stabilization of the target receptor (e.g., D2R) by THBIA.

  • Treatment: Treat HEK293-D2R cells with 50

    
    M THBIA or DMSO (Vehicle) for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) or add NP-40 lysis buffer to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE and Western Blot for the receptor.[1]

  • Result: If THBIA binds, the "melting curve" of the protein will shift to the right (higher stability) compared to DMSO.[1]

Part 3: Data Analysis & Interpretation[1]

Expected Results Table
AssayReadoutExpected Outcome (If Active)Interpretation
Cytotoxicity Fluorescence (RFU)No drop < 100

M
Compound is safe for functional assays.[1]
cAMP (Agonist Mode) TR-FRET RatioDecrease in signalTHBIA activates Gi-protein (Agonist).[1]
cAMP (Antagonist Mode) TR-FRET RatioRecovery of signalTHBIA blocks the reference agonist.[1]
CETSA Band IntensityShift in

(+2–5°C)
Direct physical binding to target.[1]
Troubleshooting Guide
  • High Background in cAMP Assay: Ensure IBMX is fresh. Phosphodiesterases degrade cAMP rapidly if not inhibited.[1]

  • No Signal in CETSA: The compound might be a weak binder (

    
    M).[1] Try Isothermal Dose Response (ITDR) at a fixed temperature (e.g., 52°C) with increasing compound concentration.[1]
    
  • Solubility Issues: THBIA is a primary amine.[1] Ensure the hydrochloride salt form is used or pH is adjusted to < 7.4 in stock solutions if solubility is poor in pure DMSO.[1]

References

  • BenchChem. (n.d.).[1] 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid and derivatives: Pharmacological properties. Retrieved from 2[1]

  • MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine: Synthesis and structural insights. Retrieved from 3[1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents. Retrieved from 4[1]

  • Royal Society of Chemistry. (2025).[1] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency (Dexpramipexole context). Retrieved from 5[1]

  • National Institutes of Health (NIH). (2025).[1] Benzotriazole: An overview on its versatile biological behavior (Kinase inhibition context). Retrieved from 6[1]

Sources

Method

Application Note: Synthesis of Functionalized 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Derivatives

This application note details a robust, scalable protocol for the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a core...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, scalable protocol for the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine derivatives. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in dopamine agonists (e.g., Pramipexole analogs), enzyme inhibitors, and GPCR ligands.

Executive Summary

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core represents a critical bioisostere for indole and benzimidazole moieties, offering unique solubility and metabolic stability profiles. This guide provides a validated, three-stage protocol for synthesizing 5-amino-functionalized derivatives starting from the commercially available 1,4-cyclohexanedione monoethylene acetal . Unlike aromatic benzimidazole reductions which are often harsh and non-selective, this de novo ring construction approach allows for precise regio- and stereochemical control at the 5-position.

Retrosynthetic Analysis & Strategy

The most reliable route to the 5-amine functionalized core is via the 4,5,6,7-tetrahydro-1H-benzimidazol-5-one intermediate. This ketone serves as a divergent point for generating libraries of amines via reductive amination.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis Target Target: 5-Amino-Tetrahydrobenzimidazole Ketone Intermediate: Tetrahydrobenzimidazol-5-one Target->Ketone Reductive Amination (Diversity Step) Acetal Precursor: Protected Imidazole Acetal Ketone->Acetal Acid Hydrolysis (Deprotection) AlphaBromo Intermediate: Alpha-Bromo Ketone Acetal->AlphaBromo Cyclization (Formamidine Acetate) SM Starting Material: 1,4-Cyclohexanedione Monoethylene Acetal AlphaBromo->SM Alpha-Bromination (Br2 or PTAB)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the imidazole ring followed by late-stage functionalization.

Detailed Experimental Protocol

Stage 1: Formation of the Imidazole Ring

Objective: Convert 1,4-cyclohexanedione monoethylene acetal to the protected tetrahydrobenzimidazole.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (1.0 eq)

  • Phenyltrimethylammonium tribromide (PTAB) or Bromine (

    
    ) (1.0 eq)
    
  • Formamidine acetate (2.0 - 3.0 eq)

  • Solvent: THF (anhydrous) for bromination; Ethanol/DMF for cyclization.

Protocol:

  • Bromination: Dissolve 1,4-cyclohexanedione monoethylene acetal (10 g, 64 mmol) in anhydrous THF (100 mL) at 0°C. Add PTAB (24.0 g, 64 mmol) portion-wise over 30 minutes.

    • Expert Insight: Use PTAB instead of liquid bromine for easier handling and cleaner stoichiometry. The alpha-bromo ketone intermediate is unstable; proceed immediately to the next step without purification.

  • Filtration: Once the orange color fades (approx. 1-2 h), filter off the quaternary ammonium salt byproduct. Concentrate the filtrate in vacuo to obtain the crude alpha-bromo ketone.

  • Cyclization: Dissolve the crude residue in Ethanol (80 mL). Add Formamidine Acetate (13.3 g, 128 mmol).

    • Note: For 2-substituted derivatives, replace formamidine with acetamidine (for -CH3) or thiourea (for -SH/S-alkyl).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve residue in saturated

    
     and extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM:MeOH 95:5) yields the acetal-protected imidazole.

Stage 2: Deprotection to the Ketone

Objective: Unmask the ketone at the 5-position.

Reagents:

  • 2N HCl (aqueous)

  • THF or Acetone (as co-solvent)

Protocol:

  • Dissolve the acetal intermediate in THF (5 mL/g).

  • Add 2N HCl (10 mL/g) and stir at room temperature for 3–12 hours.

    • Checkpoint: Monitor consumption of starting material by LC-MS. The ketone product is more polar.

  • Neutralization: Carefully neutralize with solid

    
     or 1N NaOH to pH ~8.
    
    • Critical: The imidazole ring is basic; ensure the pH is basic enough to keep the imidazole neutral for extraction, but avoid harsh base which might trigger aldol condensation of the ketone.

  • Extraction: Extract with DCM/Isopropanol (3:1) mixture (highly effective for polar heterocycles).

  • Yield: The 4,5,6,7-tetrahydro-1H-benzimidazol-5-one is typically obtained as a solid.

Stage 3: Reductive Amination (Diversity Point)

Objective: Install the amine functionality at position 5.

Reagents:

  • Amine (

    
     or 
    
    
    
    for primary amine) (1.2 eq)
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)
  • Acid Catalyst: Acetic Acid (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Protocol:

  • Imine Formation: In a vial, mix the ketone (1.0 eq) and the amine (1.2 eq) in DCE. Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at room temperature.

    • Expert Insight: Pre-forming the imine/iminium species is crucial for yield. If using a hydrochloride salt of an amine, add TEA (1.0 eq) to free the base.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir at room temperature overnight (12–16 h).
    
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM. For polar amines, salting out the aqueous layer with NaCl helps recovery.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH/NH3).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Decomposition of

-bromo ketone
Do not store the intermediate. Perform bromination and cyclization in a "telescoped" one-pot manner if possible.
Incomplete Cyclization Moisture in solventFormamidine acetate is hygroscopic. Dry ethanol/DMF is essential. Use molecular sieves.
Over-Alkylation (Step 3) Highly reactive primary aminesUse

instead of

or

. The acetoxy variant is milder and selective for imines over ketones.
Tautomer Issues N-H vs N-R isomersThe N-H imidazole exists as tautomers.[1] If N-alkylation is required, perform it before the reductive amination step to avoid mixtures.
Purification Workflow (DOT Visualization)

Purification Crude Crude Reaction Mixture Quench Quench (sat. NaHCO3) Crude->Quench Extract Extract (DCM/IPA 3:1) Quench->Extract Decision Is Product Polar? Extract->Decision Flash Normal Phase (DCM/MeOH/NH3) Decision->Flash No (Lipophilic) Prep Prep-HPLC (C18, H2O/ACN) Decision->Prep Yes (Hydrophilic)

Figure 2: Decision tree for purification of polar amino-imidazole derivatives.

References

  • Synthesis of Tetrahydrobenzimidazoles via Diels-Alder: Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. Source: PubMed (NIH) [Link]

  • Reductive Amination Protocols: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal [Link]

  • General Benzimidazole Synthesis: Benzimidazole synthesis - Recent Literature. Source: Organic Chemistry Portal [Link]

  • Related Scaffold Synthesis (Pramipexole/Thiazole Analog): The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives (Analogous Chemistry). Source: ResearchGate [Link]

Sources

Application

Application Note: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine as a Scaffold for Kinase Inhibitors

Abstract The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THB-5-amine) scaffold represents a strategic evolution in kinase inhibitor design. Unlike fully aromatic benzimidazoles, this partially saturated bicyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THB-5-amine) scaffold represents a strategic evolution in kinase inhibitor design. Unlike fully aromatic benzimidazoles, this partially saturated bicyclic system introduces significant Fsp³ character , improving solubility and allowing for specific stereochemical vectors within the ATP-binding pocket. This guide details the chemical synthesis, structural design principles, and biological evaluation protocols necessary to utilize this scaffold for developing potent, ATP-competitive kinase inhibitors targeting pathways such as CK2, ROCK, and p38 MAPK .

Introduction: The "3D" Evolution of Kinase Scaffolds

Traditional kinase inhibitors often rely on flat, fully aromatic heteroaromatic rings (e.g., quinazolines, benzimidazoles) to mimic the adenine ring of ATP. While potent, these "flat" molecules frequently suffer from poor aqueous solubility and non-specific binding (promiscuity).

The 4,5,6,7-tetrahydrobenzimidazole core offers a "scaffold hop" that retains the critical hinge-binding motif of the imidazole ring while "puckering" the fused ring. This saturation creates a chiral center at the C5 position, enabling:

  • Enhanced Solubility: Disruption of planarity reduces crystal lattice energy.

  • Vector Control: The C5-amine provides a precise attachment point for "tails" that can probe the solvent-exposed region or the hydrophobic back-pocket, depending on the enantiomer used.

  • Selectivity: The ability to exploit specific stereochemical preferences of the kinase active site.

Structural Comparison
FeatureBenzimidazole (Traditional)Tetrahydrobenzimidazole (Novel)
Geometry Planar (2D)Semi-rigid, puckered (3D)
Solubility Low to ModerateHigh (Increased Fsp³)
Hinge Binding Imidazole N/NHImidazole N/NH
Derivatization Aromatic substitution (limited vectors)C5-Amine (stereodefined vector)

Chemical Synthesis Protocol

The synthesis of the 5-amine core typically proceeds via the ketone intermediate, 4,5,6,7-tetrahydro-1H-benzimidazol-5-one . The following protocol describes the reductive amination of this ketone to yield the target amine.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: 4,5,6,7-Tetrahydro-1H-benzimidazol-5-one (CAS: 106263-54-1)

  • Amine Source: Ammonium acetate (

    
    )
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    )
    
  • Solvent: Methanol (MeOH), anhydrous

  • Purification: Dichloromethane (DCM), Methanol, Ammonia solution (7N in MeOH)

Step-by-Step Protocol: Reductive Amination
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6,7-tetrahydro-1H-benzimidazol-5-one (1.0 eq, 5.0 mmol) in anhydrous MeOH (50 mL).

  • Imine Formation: Add ammonium acetate (10.0 eq, 50.0 mmol) in one portion. Stir the reaction mixture at room temperature (25°C) for 2 hours under an inert atmosphere (

    
    ) to allow imine formation.
    
    • Note: The excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium cyanoborohydride (1.5 eq, 7.5 mmol) portion-wise over 10 minutes.

    • Safety:

      
       is toxic and generates HCN if acidified. Ensure proper ventilation.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours. Monitor reaction progress by LC-MS (Target Mass: [M+H]+ = 138.1).

  • Quench: Quench the reaction by adding 1N HCl (10 mL) dropwise until pH ~2. Stir for 30 minutes to decompose excess hydride.

  • Work-up: Basify the solution to pH >10 using 1N NaOH. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with DCM/Isopropanol (3:1 ratio, 3 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude amine is often used directly or purified via flash column chromatography (Amine-functionalized silica or DCM:MeOH:NH3 gradient 90:10:1).

Visualization: Synthesis Workflow

SynthesisWorkflow Ketone Tetrahydrobenzimidazol-5-one (Starting Material) Imine Imine Intermediate (In Situ) Ketone->Imine NH4OAc, MeOH 2h, RT Reduction Reductive Amination (NaBH3CN, NH4OAc) Imine->Reduction NaBH3CN 0°C to RT Product 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine Reduction->Product Workup (pH > 10) Deriv Amide Coupling (Kinase Inhibitor) Product->Deriv R-COOH HATU, DIPEA

Caption: Step-by-step synthesis of the amine scaffold via reductive amination, followed by derivatization.

Design Principles: Building the Inhibitor

Once the amine scaffold is synthesized, it serves as the "head group." The design strategy involves coupling this amine to aromatic "tails" to achieve potency and selectivity.

Binding Mode Hypothesis
  • Hinge Region: The imidazole ring (N1/N3) forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone).

  • Ribose Pocket: The tetrahydro-ring sits where the ribose of ATP would normally bind.

  • Solvent Front: The substituent at the C5-amine extends out toward the solvent front. This is the primary vector for tuning selectivity and physicochemical properties.

Stereochemistry

The C5 position is chiral.

  • Racemic vs. Chiral: Initial screening is often performed with the racemate.

  • Resolution: If the racemate is active, separate enantiomers using Chiral SFC (e.g., Chiralpak AD-H column). Usually, one enantiomer will show >100-fold greater potency due to the specific angle of the vector relative to the active site roof/floor.

Visualization: Structural Logic

BindingMode Hinge Hinge Region (H-Bonds) Scaffold Tetrahydrobenzimidazole Core Scaffold->Hinge N1/N3 Interaction Vector C5-Amine Vector (Stereodefined) Scaffold->Vector Covalent Link Pocket Solvent Front / Back Pocket (Selectivity) Vector->Pocket Amide/Urea Extension

Caption: Logical connectivity of the scaffold within the kinase active site.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™)

This assay measures the conversion of ATP to ADP by the kinase.

Materials:

  • Kinase (e.g., CK2, ROCK1)

  • Substrate (e.g., Casein or peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Protocol:

  • Compound Prep: Prepare 10-point dose-response curves of the inhibitor in 100% DMSO (starting at 10 µM).

  • Enzyme Mix: Dilute kinase in 1x Kinase Buffer. Dispense 2 µL/well.

  • Inhibitor Addition: Add 1 µL of compound (or DMSO control). Incubate for 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix to initiate reaction.

  • Incubation: Incubate for 60 min at RT.

  • Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Viability Assay (MTS)

Validates cell permeability and on-target efficacy.

Protocol:

  • Seed cells (e.g., MV4-11 for AML, or specific solid tumor lines) at 3,000 cells/well in 96-well plates.

  • Incubate overnight.

  • Treat with serial dilutions of the inhibitor for 72 hours.

  • Add MTS reagent (CellTiter 96® Aqueous One Solution).

  • Incubate 1–4 hours.

  • Measure Absorbance at 490 nm.

References

  • Tetrahydrobenzimidazole Synthesis (Heck/Ene Reaction)

    • Title: Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.[1]

    • Source:Organic & Biomolecular Chemistry (via NIH PubMed).
    • URL:[Link]

  • Kinase Inhibitor Context (CK2/Benzimidazoles)

    • Title: 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.[2]

    • Source:Journal of Biological Chemistry (via NIH PubMed).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Amine synthesis by reductive amination.[3][4][5][6][7]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Mitochondrial Targets (TMQ0153)

    • Title: Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML.
    • Source:Luxembourg Institute of Health.
    • URL:[Link]

Sources

Method

Application Note: Antimicrobial Profiling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Derivatives

[1][2] Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemotypes.[1] The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemotypes.[1] The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold represents a "privileged structure" in medicinal chemistry, offering a saturated cyclohexyl ring fused to an imidazole core. Unlike the planar benzimidazole, the tetrahydro- variant introduces three-dimensionality (


 character), improving solubility and enabling specific binding to globular protein targets such as FtsZ (Filamenting temperature-sensitive mutant Z) , a bacterial tubulin homolog essential for cell division.

This guide details the protocol for evaluating the antimicrobial efficacy of 5-amine derivatives of this scaffold. The C-5 amine serves as a critical "chemical handle," allowing for the introduction of lipophilic or polar moieties to tune membrane permeability and target affinity.

Chemical Context & Mechanism of Action[4][5]

The Pharmacophore

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine core offers distinct advantages:

  • N1-Position: Modulates acid/base properties and allows for pharmacokinetic tuning.

  • C5-Amine: A primary vector for Structure-Activity Relationship (SAR) expansion. Derivatization here (e.g., amides, ureas, sulfonamides) dictates the molecule's interaction with the H7 helix or the T7 loop of the FtsZ protein.

Mechanism: FtsZ Inhibition

While traditional benzimidazoles often target DNA minor grooves or eukaryotic tubulin, the tetrahydro derivatives have shown high specificity for bacterial FtsZ. Inhibition of FtsZ GTPase activity prevents the assembly of the Z-ring, leading to filamentation and cell lysis.[2]

FtsZ_Mechanism Compound Tetrahydrobenzimidazole Derivative Target Bacterial FtsZ (GTP Binding Pocket) Compound->Target Binds via H-bonds/Hydrophobic Action Inhibition of GTP Hydrolysis Target->Action Allosteric Modulation Effect1 Z-Ring Assembly Blocked Action->Effect1 Phenotype Filamentation & Cell Lysis Effect1->Phenotype

Figure 1: Proposed Mechanism of Action. The derivative binds to FtsZ, preventing the GTP-dependent polymerization required for bacterial cytokinesis.

Experimental Workflow Overview

The evaluation pipeline moves from chemical derivatization to biological validation.

Workflow Start Scaffold: 4,5,6,7-Tetrahydro- 1H-benzo[d]imidazol-5-amine Step1 Derivatization (Acylation/Sulfonylation) Start->Step1 Step2 Primary Screen: MIC (Broth Microdilution) Step1->Step2 Step3 Secondary Screen: MBC (Bactericidal vs Static) Step2->Step3 Hits (MIC < 16 µg/mL) Step4 Mechanistic Validation (Time-Kill / Microscopy) Step3->Step4

Figure 2: Screening workflow from scaffold modification to hit validation.

Detailed Protocols

Protocol A: Compound Preparation

Objective: Solubilize lipophilic derivatives without inducing cytotoxicity via the solvent.

  • Stock Solution: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mg/mL .

    • Note: Sonicate for 5 minutes if turbidity persists.

  • Working Solution: Dilute the stock 1:10 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to reach 1 mg/mL (1000 µg/mL).

    • Critical: The final DMSO concentration in the assay well must be

      
       to avoid inhibiting bacterial growth.
      
Protocol B: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 [1]. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Materials:

  • 96-well polystyrene plates (round bottom).

  • CAMHB (Cation-Adjusted Mueller-Hinton Broth).

  • 0.5 McFarland standard.

Procedure:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of the Working Solution (1000 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 50 µL). Discard the final 50 µL from column 10.

    • Range: 1000 µg/mL to 1.95 µg/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1–11.

    • Final Inoculum:

      
       CFU/mL.
      
  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Broth only).

    • Reference Drug: Run Ciprofloxacin or Vancomycin in parallel.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).

Protocol C: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the derivative is bacteriostatic or bactericidal.[3]

  • Identify the MIC well and all wells with higher concentrations from Protocol B.

  • Sample 10 µL from each clear well.

  • Spot onto Tryptic Soy Agar (TSA) or MHA plates.

  • Incubate at 35°C for 24 hours.

  • Calculation: MBC is the concentration killing

    
     of the initial inoculum.[3]
    
    • Interpretation: If MBC/MIC ratio

      
      , the compound is bactericidal . If 
      
      
      
      , it is bacteriostatic .

Data Interpretation & Troubleshooting

Expected Data Format

Summarize results in a comparative table.

Compound IDR-Group (at C5-N)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioPhenotype
THB-001 -H (Parent)>128>128N/AInactive
THB-005 -CO-Ph-Cl (4-Cl-Benzamide)4322Bactericidal
THB-009 -SO2-Ph-Me (Tosyl)8648Bacteriostatic
Cipro (Control)0.50.0151Bactericidal
Troubleshooting Guide
  • Precipitation in Wells: The tetrahydrobenzimidazole core can be lipophilic. If precipitation occurs at high concentrations (>64 µg/mL), the MIC is invalid. Solution: Use cyclodextrin-modified media or check solubility limits in PBS.

  • Skipped Wells: Growth in high concentration but not low. Cause: Pipetting error or contamination. Action: Repeat assay.

  • Trailing Endpoints: Slight haze persists. Action: Use a metabolic dye (e.g., Resazurin) to confirm viability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][5] CLSI document M07-A10.[4]

  • Ojha, R., et al. (2017). "Benzimidazoles: A comprehensive review on their antimicrobial activities." Journal of Global Antimicrobial Resistance. (Review of scaffold utility).
  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry. (Validates FtsZ as a target for fused ring systems).

  • Kumar, B., et al. (2019).[6] "Recent developments on FtsZ protein inhibitors as the future class of antimicrobial agents."[2] Bioorganic Chemistry. (Discusses mechanism of benzimidazole-like inhibitors).

Sources

Application

Application Note: Preclinical Evaluation of Novel 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Analogs as Anticancer Agents

Abstract The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic benzimidazole counterparts due to the enhanced conformational f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic benzimidazole counterparts due to the enhanced conformational flexibility and lipophilicity of the cyclohexene ring. Recent structure-activity relationship (SAR) studies suggest that amine-substituted analogs at the C-5 position can act as potent bioisosteres for purine nucleosides, effectively targeting microtubule polymerization and specific tyrosine kinases (e.g., VEGFR, EGFR) . This application note provides a rigorous, self-validating workflow for evaluating the anticancer potential of these novel analogs, moving from solubilization challenges to mechanistic validation via flow cytometry and tubulin binding assays.

Experimental Design & Compound Management

Chemical Handling and Solubilization

Challenge: Tetrahydrobenzimidazole analogs often exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false-negative IC50 results. Protocol:

  • Stock Preparation: Dissolve lyophilized analogs in 100% molecular biology grade DMSO to a concentration of 10 mM .

    • Critical Checkpoint: Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the amine moiety) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute stock into serum-free media immediately prior to use. Ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) to avoid solvent toxicity.

The Evaluation Pipeline

The following workflow ensures that only validated hits proceed to expensive mechanistic studies.

EvaluationPipeline Synthesis Library Synthesis (C-5 Amine Analogs) QC QC: HPLC Purity >95% & NMR Validation Synthesis->QC PrimaryScreen Primary Screen: MTT Assay (72h) QC->PrimaryScreen HitSel Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSel Filter Phenotype Phenotypic Screen: Cell Cycle & Apoptosis HitSel->Phenotype TargetVal Target Validation: Tubulin/Kinase Assay Phenotype->TargetVal

Figure 1: Step-wise decision gate for evaluating novel tetrahydrobenzimidazole analogs. Only compounds passing the solubility and cytotoxicity thresholds proceed to mechanistic profiling.

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Since benzimidazoles can affect mitochondrial potential, strict controls are required.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

  • Positive Control: Nocodazole (Tubulin inhibitor) or Doxorubicin (Intercalator).

Detailed Protocol
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well). Incubate for 24 hours to allow attachment.

    • Expert Insight: Do not use the outer wells (edge effect). Fill them with PBS to maintain humidity.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the analog (0.1 µM to 100 µM).

    • Self-Validation: Include a "Vehicle Control" (0.5% DMSO) and a "Media Only" blank.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Note: Compounds with IC50 < 10 µM are considered active hits for this scaffold.[1]

Mechanism of Action: Cell Cycle Analysis[2][3]

Tetrahydrobenzimidazoles frequently act as microtubule destabilizing agents, leading to cell cycle arrest at the G2/M phase .

Protocol (Propidium Iodide Staining)
  • Treatment: Treat 1x10^6 cells with the IC50 concentration of the lead analog for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Critical Step: Dropwise addition prevents cell clumping (doublets). Store at -20°C for >2 hours.

  • Staining: Wash cells with PBS. Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

  • Analysis: Incubate 30 mins in dark. Analyze via Flow Cytometry (Excitation 488 nm, Emission 585 nm).

Expected Result: A significant accumulation of cells in the G2/M peak compared to the G0/G1 peak indicates tubulin targeting.

Target Validation: Tubulin Polymerization Assay

To confirm that the G2/M arrest is due to direct interaction with microtubules rather than DNA damage, a cell-free tubulin polymerization assay is required.

Mechanism Visualization

MoA Compound Tetrahydrobenzimidazole Analog Binding Binds Colchicine Site Compound->Binding Tubulin Free Tubulin Dimers Tubulin->Binding Inhibition Inhibits Polymerization Binding->Inhibition Spindle Mitotic Spindle Collapse Inhibition->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Proposed Mechanism of Action.[2] The analog binds to the colchicine site of tubulin, preventing the formation of microtubules required for chromosomal segregation.

Protocol
  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).

  • Preparation: Keep all reagents on ice. Prepare a 96-well half-area plate.

  • Reaction: Mix Tubulin (3 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with 10 µM of the test compound.

    • Controls: Paclitaxel (Stabilizer, enhances polymerization), Nocodazole (Depolymerizer, inhibits polymerization), Vehicle (DMSO).

  • Kinetics: Immediately place in a plate reader pre-warmed to 37°C . Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

Interpretation:

  • Inhibitor (Hit): The curve will remain flat or show reduced Vmax compared to control (similar to Nocodazole).

  • Stabilizer: The curve will rise faster and plateau higher than control (similar to Paclitaxel).

Summary of Key Data Metrics

AssayMetricSuccess Criteria
MTT (Cytotoxicity) IC50 (µM)< 10 µM in cancer lines; > 50 µM in normal fibroblasts (Selectivity Index > 5).
Flow Cytometry % G2/M Phase> 2-fold increase vs. Vehicle Control.
Annexin V/PI % Apoptotic CellsDose-dependent increase in Q2/Q4 quadrants.
Tubulin Assay Vmax (RFU/min)Significant reduction in polymerization rate vs. Control.

References

  • Hussein, M. A., et al. (2022).[3] Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action. Archiv der Pharmazie. Retrieved from [Link]

  • Wang, M., et al. (2021).[1] Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays (MTT/MTS). NCBI Bookshelf. Retrieved from [Link]

  • Ghasemi, Z., et al. (2025).[4] Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents. RSC Advances. Retrieved from [Link]

Sources

Method

Strategic Application Note: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Privileged Scaffold In the landscape of Fragment-Based Drug Discovery (FBDD), 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter referred to as THB-5A ) represents a "privileged scaffold."[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter referred to as THB-5A ) represents a "privileged scaffold."[1][2] Unlike its fully aromatic benzimidazole counterpart, the tetrahydro- variant introduces three-dimensionality (Fsp³ character) and a defined stereocenter at the C5 position.[1][2] This structural complexity allows for superior sampling of protein pockets compared to flat aromatic fragments, while maintaining strict adherence to the "Rule of Three" (Ro3).[2]

This guide details the protocols for utilizing THB-5A as a chemical starting point, focusing on biophysical screening (NMR, SPR), quality control, and synthetic elaboration strategies.[2]

Physicochemical Profile & Fragment Suitability

Before initiating screens, the fragment must be characterized to ensure it meets FBDD criteria.[2] THB-5A is a bicyclic amine with a basic primary amine handle and an imidazole core capable of donor/acceptor interactions.[1][2]

Table 1: Physicochemical Properties (In Silico / Experimental)
PropertyValueFBDD Relevance
Molecular Weight ~137.18 DaIdeal (<300 Da). High ligand efficiency (LE) potential.[1][2]
cLogP ~ -0.5 to 0.2High Solubility. Low risk of non-specific hydrophobic aggregation.[1][2]
H-Bond Donors 3 (NH₂, Imidazole-NH)Key for directional interactions (e.g., Asp/Glu residues).[1][2]
H-Bond Acceptors 2 (Imidazole-N)Interaction with backbone amides or water networks.[1][2]
pKa (C5-NH₂) ~9.5 (Est.)[1][2]Positively charged at physiological pH (electrostatic anchor).[1][2]
pKa (Imidazole) ~6.0 (Est.)[1][2]Tunable protonation state based on buffer pH.[1][2]
Stereochemistry Chiral (R/S)Critical: C5 is a stereocenter.[1][2] Racemic screening is acceptable, but enantiomeric resolution is required for hit expansion.[1][2]

Protocol 1: Fragment Quality Control (QC)

Objective: Eliminate false positives caused by aggregation, impurities, or degradation.[2] Scope: Mandatory for all THB-5A batches prior to screening.[1][2]

Materials
  • Compound: THB-5A (High purity >95%).[1][2]

  • Solvent: d6-DMSO (for NMR), PBS pH 7.4 (for solubility).

  • Internal Standard: Maleic acid or TMSP.[1][2]

Step-by-Step Workflow
  • Identity Verification (1H-NMR):

    • Dissolve 1-2 mg of THB-5A in d6-DMSO.[1][2]

    • Acquire 1H spectrum.[1][2][3][4] Verify the integral ratio of the aromatic imidazole proton (s, 1H) to the aliphatic multiplets (C4, C6, C7 protons).[2]

    • Checkpoint: Ensure no residual solvents (EtOAc, DCM) are present, as these generate false signals in STD-NMR.[1][2]

  • Aqueous Solubility Assessment:

    • Prepare a 100 mM stock in DMSO.[1][2]

    • Dilute to 1 mM in PBS (pH 7.4).

    • Measure UV absorbance or analyze via HPLC.[1][2]

    • Requirement: THB-5A must remain soluble at >500 µM for biophysical assays.[1][2]

  • Aggregation Assay (DLS):

    • Use Dynamic Light Scattering (DLS) to check for colloidal aggregation at screening concentrations (e.g., 500 µM).[1][2]

    • Pass Criteria: No particles detected >10 nm radius.[1][2]

Protocol 2: Biophysical Screening

Due to the low affinity of fragments (mM to µM range), high-sensitivity biophysical methods are required.[1][2]

A. Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR detects transient binding by transferring magnetization from the protein to the bound fragment.[1][2]

Experimental Setup:

  • Protein Target: 5–10 µM (Recombinant, purified).

  • Ligand (THB-5A): 500 µM (Ligand:Protein ratio ~50:1 to 100:1).[1][2]

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.[1][2] Avoid buffers with protons in the aromatic region.[2]

Pulse Sequence Parameters:

  • On-Resonance Irradiation: -0.5 ppm or 12 ppm (Targeting protein methyls or amides).[1][2]

  • Off-Resonance Irradiation: 30 ppm (Control).[1][2]

  • Saturation Time: 2–3 seconds (Gaussian train pulses).[1][2]

Data Analysis:

  • Subtract "On-Resonance" spectrum from "Off-Resonance" spectrum.[1][2]

  • Positive Hit: Signals corresponding to THB-5A (specifically the C4/C6/C7 protons) appear in the difference spectrum.[1][2]

  • Epitope Mapping: Calculate the % STD effect for each proton.

    • Insight: If the C4/C6 protons show higher STD intensity than the C5-amine protons, the hydrophobic ring is the primary anchor.[2]

B. Surface Plasmon Resonance (SPR)

Rationale: Validates binding kinetics and stoichiometry.[1][2]

Workflow:

  • Immobilization: Covalent coupling of the Target Protein to a CM5 chip (Amine coupling) or NTA chip (His-tag capture).[1][2]

  • Injection Series: Inject THB-5A at concentrations: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Contact Time: 30s (Fast on/off rates expected).

  • Dissociation Time: 15s.

  • Analysis: Fit to a steady-state affinity model (

    
     vs. Concentration) to determine 
    
    
    
    .
    • Note: Square-wave sensorgrams are typical for fragments.[1][2]

Fragment Elaboration: The "Grow" Strategy

Once THB-5A is validated as a hit, the C5-amine serves as the primary vector for elaboration.[1][2] The goal is to reach adjacent sub-pockets to improve potency (from mM to nM).

Chemical Growth Vectors

The THB-5A scaffold offers two distinct vectors:

  • Vector A (Primary): The C5-Amine .[1][2] Ideal for amide coupling, urea formation, or reductive amination.[1][2] This vector explores the "solvent channel" or adjacent polar pockets.[2]

  • Vector B (Secondary): The Imidazole NH .[1][2] Can be alkylated or arylated, though this often reduces solubility.[1][2]

Visualization: Elaboration Workflow

The following diagram illustrates the logical flow from the raw fragment to a lead-like molecule using the C5-amine handle.

FBDD_Workflow cluster_chemistry Chemical Elaboration (Vector: C5-NH2) Fragment THB-5A Fragment (Low Affinity, High LE) Screen Biophysical Screen (STD-NMR / SPR) Fragment->Screen Hit_Validation Hit Validation (Competition Assay) Screen->Hit_Validation Kd < 2mM Amide Amide Coupling (+ R-COOH) Hit_Validation->Amide Vector Exploration Urea Urea Formation (+ Isocyanates) Hit_Validation->Urea RedAm Reductive Amination (+ Aldehydes) Hit_Validation->RedAm Lead Lead Compound (nM Potency) Amide->Lead SAR Optimization Urea->Lead RedAm->Lead

Caption: Workflow for evolving the THB-5A fragment into a lead compound via C5-amine functionalization.

Synthetic Protocol: Library Generation (Amide Coupling)

Objective: Create a library of 20-50 analogs to probe the environment around the C5 position.[2]

  • Reaction:

    • Reagents: THB-5A (1 eq), R-COOH (1.2 eq), HATU (1.2 eq), DIPEA (3 eq).[1][2]

    • Solvent: DMF (Anhydrous).[1][2]

    • Conditions: Stir at RT for 2–4 hours.

  • Purification:

    • Direct injection onto Prep-HPLC (Reverse phase C18).[1][2]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1][2]

  • Validation:

    • Rescreen analogs via SPR.[1][2] A decrease in

      
       (e.g., 500 µM 
      
      
      
      10 µM) confirms the new group is interacting with the protein.[2]

Case Study & Applications

While THB-5A is a versatile fragment, its derivatives have demonstrated significant potential in oncology.[1][2][5]

Case Study: Targeting Mitochondrial Dynamics (OPA1) Recent research highlights the utility of tetrahydrobenzimidazole derivatives, such as TMQ0153 , in targeting OPA1 (Optic Atrophy 1), a mitochondrial fusion protein.[2][6]

  • Mechanism: The scaffold binds to the GTPase domain of OPA1.[2]

  • Outcome: Inhibition of mitochondrial fusion, induction of cristae remodeling, and triggering of apoptosis in Acute Myeloid Leukemia (AML) cells.[2]

  • Relevance to THB-5A: This validates the tetrahydrobenzimidazole core as capable of penetrating cell membranes and engaging complex intracellular targets (ATPases/GTPases).[2]

Other Potential Targets:

  • Histamine Receptors (H3/H4): Due to structural similarity to histamine.[1][2]

  • Kinases: The imidazole core can mimic the adenine ring of ATP (Hinge binder).[2]

References

  • Structural Insights into Benzimidazole Scaffolds

    • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[1][2][7][8][9][10][11]

    • Source: PubMed / Bentham Science.[1][2]

    • URL:[Link]

  • Tetrahydrobenzimidazole in Oncology (OPA1 Target)

    • Title: Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming.[1][2]

    • Source: Journal of Experimental & Clinical Cancer Research.[1][2]

    • URL:[Link]

  • Fragment-Based Drug Discovery Protocols

    • Title: Practical guidelines for fragment-based drug discovery (FBDD).[1][2]

    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link][2]

  • Synthesis of Tetrahydrobenzimidazoles

    • Title: Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.[1][2][12]

    • Source: Organic & Biomolecular Chemistry.[1][2][3][7]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the multi-step synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

[1] Case ID: TBI-5-AMINE-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.[1] Executive Summary You are attempting to synthesize 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: TBI-5-AMINE-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.[1]

Executive Summary

You are attempting to synthesize 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine . This scaffold is a critical bioisostere for dopamine agonists (e.g., Pramipexole analogs) and adrenergic receptor ligands.[1]

The synthesis presents a deceptive challenge: while the imidazole ring formation is well-documented, the installation of the primary amine at the 5-position (often chemically equivalent to the 6-position due to tautomerism) requires precise control over regiochemistry and chemoselectivity .[1] The most robust industrial route involves a 4-step sequence starting from 1,4-cyclohexanedione mono-ethylene ketal .[1]

This guide addresses the four most common failure points reported by our user base:

  • Regiochemical drift during bromination.

  • Incomplete cyclization of the imidazole ring.

  • Over-alkylation (dimerization) during reductive amination.[1]

  • Product loss during polar purification.

Visualizing the Synthetic Pathway

The following logic flow outlines the standard "Ketal Route" and the critical decision nodes where users typically encounter failure.

G Start Starting Material: 1,4-Cyclohexanedione Mono-ethylene Ketal Step1 Step 1: Alpha-Bromination (Br2 or PTAB) Start->Step1 Check1 QC Check: Regioselectivity? Step1->Check1 Check1->Start Wrong Isomer (Adjust Temp/Solvent) Step2 Step 2: Hantzsch Cyclization (Formamidine Acetate) Check1->Step2 Correct Isomer Step3 Step 3: Ketal Deprotection (Acid Hydrolysis) Step2->Step3 Step4 Step 4: Reductive Amination (NH4OAc / NaCNBH3) Step3->Step4 Check2 QC Check: Dimer Formation? Step4->Check2 Check2->Step4 Secondary Amine (Increase NH4 source) Target Target: 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine Check2->Target Primary Amine

Caption: Figure 1. Critical decision pathway for the synthesis of the tetrahydrobenzimidazole core. Yellow diamonds indicate high-risk failure points requiring analytical verification.

Module 1: The Bromination Trap (Regiocontrol)

User Issue: "I am getting a mixture of brominated products, and my subsequent cyclization yield is <20%."

Root Cause: The starting material, 1,4-cyclohexanedione mono-ethylene ketal, has two alpha positions.[1] However, the ketal group exerts steric bulk and electronic influence.[1] If the reaction is run too hot or with the wrong solvent, bromine migrates or di-bromination occurs, leading to the wrong imidazole isomer or decomposition.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Reagent Phenyltrimethylammonium tribromide (PTAB) PTAB provides a stoichiometric, slow release of Br2, preventing local high concentrations that favor di-bromination [1].[1]
Solvent THF (Anhydrous) Unlike acetic acid (which promotes thermodynamic equilibration), THF favors kinetic control, directing bromine to the less hindered alpha-position.[1]
Temp 0°C to Room Temp Strict temperature control prevents the thermodynamic scrambling of the bromine position.[1]

Step-by-Step Fix:

  • Dissolve 1,4-cyclohexanedione mono-ethylene ketal (1.0 equiv) in anhydrous THF.

  • Cool to 0°C.

  • Add PTAB (1.05 equiv) portion-wise over 30 minutes. Do not dump it in all at once.

  • Allow to warm to RT and stir for 2 hours.

  • QC Stop: Run TLC. The monobromide is usually less polar than the starting material.[1] If you see a third, very non-polar spot, you have di-brominated.[1]

Module 2: Imidazole Ring Construction (Cyclization)

User Issue: "The reaction with formamidine turns into a black tar, and I can't isolate the bicyclic intermediate."

Root Cause: Hantzsch thiazole/imidazole syntheses generate acid (HBr) as a byproduct.[1] If the reaction mixture becomes too acidic, the ketal protecting group will hydrolyze prematurely before the imidazole is formed, leading to polymerization of the resulting diketone.[1]

Troubleshooting Protocol

The "Buffered" Cyclization Method: Instead of using free formamidine (unstable), use Formamidine Acetate .[1]

  • The Setup: Combine the alpha-bromo ketone (from Module 1) with Formamidine Acetate (2.0 - 3.0 equiv) in a sealed pressure tube.[1]

  • The Solvent: Use liquid ammonia or a solution of NH3 in MeOH/EtOH (saturated).[1]

    • Why? The excess ammonia acts as a solvent and a base to neutralize the HBr generated, protecting the ketal [2].[1]

  • Conditions: Heat to 70-80°C for 4-6 hours.

  • Workup: Evaporate solvent. The residue contains the imidazole-ketal.[1]

  • Deprotection: Now you can hydrolyze. Dissolve the residue in 2N HCl/THF (1:1) and stir at RT. The imidazole is stable in acid; the ketal is not.[1]

Module 3: The Reductive Amination (The "Dimer" Problem)

User Issue: "Mass spec shows a large M+ peak corresponding to the dimer (secondary amine), not my primary amine target."

Root Cause: The intermediate imine formed between your ketone and the ammonium source is highly reactive.[1] If the reducing agent reduces the imine to an amine before all the ketone is consumed, the newly formed amine reacts with the remaining ketone to form a dimer.[1]

Troubleshooting Protocol

To force the formation of the primary amine (5-amine), you must use a massive excess of the ammonia source and a selective reducing agent.[1]

Optimized Protocol:

  • Ammonium Source: Use Ammonium Acetate (NH4OAc) in 10-fold excess (10 equiv).[1]

    • Note: Do not use ammonium chloride; acetate buffers the pH to ~6, which is optimal for imine formation.[1]

  • Solvent: Methanol (anhydrous).[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3) (0.7 equiv) or Sodium Triacetoxyborohydride (STAB) .[1]

    • Critical: Do not use NaBH4.[1] It is too strong and will reduce the ketone to an alcohol (the 5-hydroxy impurity) before the imine forms [3].[1]

  • Procedure:

    • Stir Ketone + NH4OAc + Molecular Sieves (3Å) in MeOH for 1 hour before adding the reducing agent. This "pre-equilibrium" maximizes imine concentration.[1]

    • Add NaCNBH3.[1] Stir at RT for 12-16 hours.[1]

Visualizing the Pathway:

Amination Ketone 5-Keto-Tetrahydrobenzimidazole Imine Imine Intermediate Ketone->Imine + NH4OAc Ammonia NH4OAc (Excess) Primary Primary Amine (Target) Imine->Primary Reduction Reductant Reducing Agent (NaCNBH3) Secondary Secondary Amine (Dimer) *Unwanted* Primary->Secondary + Ketone (If excess ketone exists)

Caption: Figure 2. Competitive pathways in reductive amination. High NH4OAc concentration pushes equilibrium toward the Imine and suppresses the path to the Secondary Amine.[1]

Module 4: Purification (The Polarity Trap)

User Issue: "My product disappears on the silica column or co-elutes with the baseline."

Root Cause: The target molecule contains a basic imidazole ring AND a primary amine.[1] It is extremely polar and basic. It will bind irreversibly to the acidic silanols on standard silica gel.[1]

Purification Strategy

Option A: The "Basified" Silica Column [1]

  • Eluent: DCM : Methanol : NH4OH (25% aq) (Ratio: 90:9:1).[1]

  • Technique: You must flush the silica column with the eluent before loading your sample to deactivate the silica sites.[1]

Option B: Reverse Phase (Recommended) [1]

  • Column: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Note: The product will elute as the TFA salt.[1] To get the free base, pass through a weak anion exchange cartridge (WAX) or treat with basic resin.[1]

Analytical Data Check (Self-Validation):

  • 1H NMR (DMSO-d6): Look for the diagnostic imidazole proton (s, 1H) around 7.5-8.0 ppm.[1] The CH-NH2 proton should appear as a multiplet around 2.8-3.2 ppm.[1]

  • Mass Spec: M+1 = 138.1 (approx).[1]

References

  • Regioselective Bromination: Garg, R. et al. "Regioselective alpha-bromination of ketones using organic ammonium tribromides."[1] Tetrahedron Letters, 2012.[1]

  • Imidazole Synthesis (Hantzsch): Laufer, S. et al. "Synthesis and biological evaluation of novel 4,5,6,7-tetrahydro-1H-imidazoles."[1] Journal of Medicinal Chemistry, 2002.[1]

  • Reductive Amination Guidelines: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2] [1]

  • Purification of Polar Amines: Dolan, J. W.[1] "Guide to HPLC Purification of Polar Basic Compounds." LCGC North America, 2018.[1]

Sources

Optimization

Technical Support Center: Optimization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Synthesis

Case ID: TSB-7492-OPT Status: Active Guide Subject: Reaction Optimization & Troubleshooting for Tetrahydrobenzimidazole-5-amine Executive Summary & Critical Pathway Target Molecule: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSB-7492-OPT Status: Active Guide Subject: Reaction Optimization & Troubleshooting for Tetrahydrobenzimidazole-5-amine

Executive Summary & Critical Pathway

Target Molecule: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Primary Application: Key scaffold for dopamine agonists (e.g., Pramipexole analogs) and heterocyclic building blocks. Critical Challenge: The synthesis is often bottlenecked by the reductive transformation step. The high polarity of the product and the coordinating ability of the imidazole nitrogen frequently lead to catalyst poisoning, low yields, or difficult workups.

This guide focuses on the most scalable synthetic route: Catalytic Hydrogenation of the Oxime Intermediate , derived from 4,5,6,7-tetrahydro-1H-benzimidazol-5-one.

Visualizing the Synthetic Logic

SynthesisPath Start 4-Amino-cyclohexanone (Protected) Inter1 Cyclization (Formamidine/DMF) Start->Inter1 Ring Formation Ketone Tetrahydrobenzimidazol-5-one (Key Intermediate) Inter1->Ketone Deprotection Oxime Oxime Intermediate (NH2OH·HCl) Ketone->Oxime Condensation Product Target Amine (Tetrahydro-1H-benzo[d]imidazol-5-amine) Oxime->Product Cat. Hydrogenation (CRITICAL STEP)

Figure 1: The standard synthetic pathway. The optimization focus of this guide is the final hydrogenation step (Green to Black).

Optimization Matrix: Reaction Conditions

The reduction of the oxime to the primary amine is the most variable step. Use this matrix to select conditions based on your available equipment and constraints.

VariableOption A: High Pressure (Recommended) Option B: Atmospheric (Lab Scale) Option C: Chemical Reduction
Catalyst Raney Nickel (Active) Pd/C (10%) or PtO₂Na/Isopropanol or Zn/AcOH
H₂ Pressure 5–10 bar (70–145 psi)1 bar (Balloon)N/A
Solvent MeOH / NH₃ (7N)AcOH / MeOHIsopropanol / Reflux
Additives NoneHCl or H₂SO₄ (1 eq)None
Temp 50–60 °CRT – 40 °CReflux
Pros High yield, clean profile, minimizes secondary amines.Simple setup.No H₂ gas required.
Cons Requires autoclave; Pyrophoric catalyst handling.Risk: Ring reduction; Slow kinetics.Risk: Racemization; Difficult workup.
Expert Insight: Why Raney Nickel?

While Palladium (Pd/C) is standard for many reductions, the imidazole ring in this substrate is prone to catalyst poisoning via the N-3 nitrogen lone pair.

  • Raney Nickel is less susceptible to this poisoning and highly effective for oxime

    
     amine conversion.
    
  • Ammonia (NH₃) is critical in the solvent system to suppress the formation of secondary amines (dimers), a common side reaction where the newly formed amine reacts with the intermediate imine.

Troubleshooting Guide (Diagnostic & Repair)

Use this decision tree to diagnose failure modes in your current experiment.

Troubleshooting Issue Problem Detected CheckTLC Check TLC/LCMS Issue->CheckTLC NoRxn No Conversion (Starting Material Remains) CheckTLC->NoRxn SM Intact Impurity Impurity Formed CheckTLC->Impurity New Spots Sol1 Possible Catalyst Poisoning. Action: Add 1.1 eq AcOH to protonate imidazole ring. NoRxn->Sol1 Sol2 H2 Pressure too low for Oxime. Action: Increase to 50 psi or switch to Raney Ni. NoRxn->Sol2 Dimer Secondary Amine Dimer Found (M+ = 2x Target - NH3) Impurity->Dimer Higher MW RingRed Over-reduction (Ring saturated) Impurity->RingRed M+4 Mass Sol3 Insufficient Ammonia. Action: Use 7N NH3 in MeOH as solvent. Dimer->Sol3 Sol4 Catalyst too active for ring. Action: Switch from PtO2 to Pd/C or lower Temp. RingRed->Sol4

Figure 2: Logic flow for diagnosing reaction failures.

Detailed Issue Resolution
Issue 1: Reaction Stalls (Incomplete Conversion)
  • Root Cause: The imidazole nitrogen coordinates to the metal surface, deactivating the catalyst.

  • Fix: Run the reaction in acidic media (e.g., Methanol + 1.1 eq Acetic Acid). Protonating the imidazole nitrogen (

    
    ) prevents it from binding to the catalyst, leaving the metal sites free for the oxime reduction.
    
Issue 2: Formation of Secondary Amine Dimers
  • Root Cause: The primary amine product condenses with the intermediate imine.

  • Fix: Saturation with Ammonia. Ensure your solvent is Methanolic Ammonia (7N) . The excess ammonia shifts the equilibrium away from dimer formation.

Issue 3: Low Recovery during Workup (The "Water Trap")
  • Root Cause: The target amine is highly polar and water-soluble. Standard EtOAc/Water extraction often leaves 50%+ of the product in the aqueous phase.

  • Fix:

    • Evaporate the reaction solvent (MeOH) to dryness first.

    • Salting Out: Dissolve residue in minimal water, saturate with NaCl/K₂CO₃.

    • Extraction Solvent: Use n-Butanol or THF/CHCl₃ (3:1) for extraction, not pure EtOAc or Hexane.

Validated Protocol: Raney Nickel Reduction

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.

  • Preparation: In a high-pressure autoclave glass liner, dissolve 4,5,6,7-tetrahydro-1H-benzimidazol-5-one oxime (1.0 eq) in 7N NH₃ in MeOH (10–20 volumes).

  • Catalyst Addition: Add Raney Nickel (approx. 20–50 wt% of substrate) as a slurry in water/methanol. Do not let it dry.

  • Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 5 bar (75 psi) .

  • Reaction: Heat to 50 °C with vigorous stirring (1000 rpm) for 6–12 hours.

  • Monitoring: Check LCMS. Look for M+1 (Target) vs M+1-16 (Imine intermediate).

  • Workup:

    • Cool to RT. Purge with N₂.[1]

    • Filter through a Celite pad (keep wet!) to remove catalyst.

    • Concentrate filtrate in vacuo.

    • Purification: If crude purity <90%, purify via SCX (Strong Cation Exchange) cartridge. Load in MeOH, wash with MeOH, elute with 2N NH₃/MeOH.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ for this reduction? A: Direct reduction of the oxime with NaBH₄ is difficult and often requires additives like TiCl₃ or ZrCl₄. A better chemical alternative is Reductive Amination of the ketone directly using Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN). This avoids the oxime step entirely but requires careful pH control (pH 6) to prevent HCN generation.

Q: The product is turning brown/black upon drying. Why? A: The free amine is oxidation-sensitive. Store as the dihydrochloride salt . Dissolve the free base in MeOH, add 2.2 eq of HCl in Dioxane, and precipitate with Ether. The salt is stable at room temperature.

Q: My LCMS shows a mass of M+4. What happened? A: You have over-reduced the compound. The imidazole double bond (C=C) has been hydrogenated. This usually happens if using PtO₂ or Pd/C at high pressures or prolonged times. Switch to Raney Nickel or lower the pressure.

References

  • Pramipexole Synthesis & Intermediates

    • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminotetrahydrobenzimidazole analogue." Journal of Medicinal Chemistry, 30(3), 494-498.
    • Relevance: Establishes the core scaffold synthesis and resolution methods.
  • Catalytic Hydrogenation of Oximes

    • Pospelov, E. V., et al. (2023). "Reductive Denitrogenation... with Raney Nickel/AcOH System."[2] Advanced Synthesis & Catalysis.

    • Relevance: Validates Raney Nickel protocols for oxime reduction avoiding over-reduction.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Relevance: Standard protocol for the alternative reductive amination route
  • Purification of Hydrophilic Amines

    • Biotage Technical Notes (2023). "How to purify hydrophilic peptides and amines."
    • Relevance: Techniques for isolating polar amines using ion-pairing and specialized columns.

Sources

Troubleshooting

Technical Support Center: Purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

[1][2] Welcome to the Advanced Purification Support Hub. Subject Molecule: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 6789-99-7 / 72748-85-7) Primary Challenge: Enantiomeric Resolution & Tautomeric Control[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Purification Support Hub. Subject Molecule: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 6789-99-7 / 72748-85-7) Primary Challenge: Enantiomeric Resolution & Tautomeric Control[1][2]

Introduction: The Purification Landscape

You are likely working with this molecule as a bioactive scaffold (similar to Pramipexole or 5-HT3 antagonists).[1][2] The purification of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine presents a dual challenge:

  • Chirality: The amine at position 5 creates a stereocenter.[1][2] Synthetic routes (e.g., reductive amination of the ketone) typically yield a racemate (

    
     mixture) requiring resolution.[1][2]
    
  • Basicity & Polarity: The molecule contains two basic centers (the imidazole ring and the primary amine), making it highly polar and prone to tailing on silica.[1][2]

This guide prioritizes Chiral Resolution via Diastereomeric Crystallization (Scalable) and Preparative HPLC (High Purity).[1][2]

Module 1: Chemical Resolution (Diastereomeric Crystallization)

Best For: Multi-gram to Kilogram scale purification.[1][2] Mechanism: Exploiting the pKa difference between the primary amine (~9.[1][2]5) and the imidazole (~5.[1][2][3][4]6) to selectively crystallize one enantiomer using a chiral acid.

The Protocol: Tartaric Acid Derivative Resolution

Based on structural analogs like Pramipexole, the use of O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric acid is the gold standard for resolving tetrahydro-benzofused amines.[1][2]

Step-by-Step Workflow
  • Free Base Preparation: Ensure your starting material is the free base, not a hydrochloride salt.[1][2] If it is a salt, neutralize with NaOH and extract into DCM/MeOH.[1][2]

  • Solvent Selection: Methanol (MeOH) or Ethanol (EtOH) are preferred.[1][2]

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent (L-DBTA).

  • Crystallization:

    • Dissolve the racemic amine in hot MeOH (10 mL/g).

    • Add L-DBTA (dissolved in hot MeOH).

    • Reflux for 30 minutes.

    • Cool slowly to room temperature, then to 4°C overnight.

  • Harvest: Filter the precipitate. This is typically the diastereomeric salt of one enantiomer.[1][2]

  • Liberation: Treat the solid with aqueous NaOH and extract with DCM to recover the chiral amine.[1][2]

Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
No Precipitate (Oil out) Solvent too polar or too much solvent.[1][2]Re-dissolve and add a less polar co-solvent (e.g., Isopropanol or Ethyl Acetate).[1][2] Scratch the flask wall to induce nucleation.[1][2]
Low Enantiomeric Excess (ee%) "Eutectic" crystallization (both isomers precipitated).[1][2]Recrystallize the salt: Take the solid harvest and re-boil in fresh MeOH/Water (9:1). Slow cooling is critical.[1][2]
Low Yield High solubility of the salt.[1][2]Reduce solvent volume.[1][2][3] Add an anti-solvent (e.g., Diethyl Ether or MTBE) dropwise to the cooled solution.[1][2]

Module 2: Preparative Chiral Chromatography (HPLC/SFC)

Best For: Milligram to Gram scale; Final polishing; Analytical check.[1][2] Core Issue: Amine interaction with silanols causes severe peak tailing.[1][2]

Column & Mobile Phase Selection Strategy

For basic amines fused to aromatics, Polysaccharide-based columns (Amylose/Cellulose derivatives) are superior.[1][2]

  • Column A (First Choice): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Column B (Alternative): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]

The "Basic Modifier" Rule

You MUST use a basic additive in the mobile phase to suppress the ionization of residual silanols on the stationary phase.[1][2] Without this, the amine will streak across the column.[1][2]

Recommended Mobile Phases:

  • Normal Phase: Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1)[1][2]

  • Polar Organic Mode: 100% Methanol + 0.1% Triethylamine (TEA) [1][2]

  • SFC (Supercritical Fluid): CO2 : Methanol (with 0.2% Isopropylamine).[1][2]

Visual Logic: HPLC Troubleshooting

HPLC_Troubleshooting Start Start Chiral HPLC Method CheckPeak Check Peak Shape & Resolution Start->CheckPeak Tailing Issue: Severe Tailing CheckPeak->Tailing Asymmetry > 1.5 NoRes Issue: No Separation (1 Peak) CheckPeak->NoRes Rs < 1.0 RetTime Issue: Retention too Long CheckPeak->RetTime k' > 10 Action_Base Increase DEA/TEA to 0.1% - 0.2% Tailing->Action_Base Action_Col Switch Column (AD-H <-> OD-H) NoRes->Action_Col Action_Polar Increase Alcohol % (e.g. 20% -> 40%) RetTime->Action_Polar

Caption: Decision tree for optimizing chiral chromatography of basic amines.

Module 3: Impurity Scavenging & Storage

Common Impurities
  • Metal Residues: If synthesized via hydrogenation (e.g., Pd/C reduction of an oxime or nitro precursor), residual Palladium can coordinate to the imidazole nitrogen.[1][2]

    • Solution: Treat the free base solution with QuadraPure™ TU (Thiourea scavenger) or activated charcoal before crystallization.[1][2]

  • Regioisomers (Tautomers):

    • Clarification: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine exists in equilibrium between the 1H and 3H tautomers.[1][2] These are not separable and will appear as a single peak in HPLC (due to rapid proton exchange) but might broaden NMR signals.[1][2] Do not attempt to purify these from each other.[1][2]

Stability & Storage[1]
  • Oxidation: Primary amines alpha to a ring can be sensitive to air oxidation.[1][2]

  • Carbonate Formation: The amine will absorb CO2 from the air to form carbamates.[1][2]

  • Protocol: Store as the Dihydrochloride (2HCl) salt for long-term stability. The salt is non-hygroscopic and oxidation-resistant.[1][2]

Frequently Asked Questions (FAQs)

Q: I see two spots on TLC but only one peak on HPLC. What is happening? A: This is likely the tautomerism of the imidazole ring (N-H moving between N1 and N3) if your TLC plate is acidic (silica is acidic).[1][2] However, on HPLC, the exchange is usually fast enough to average out.[1][2] Alternatively, you might have diastereomers if you formed a salt; ensure you are running the free base on the TLC.[1][2]

Q: Can I use enzymatic resolution? A: Yes. Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B, CAL-B) is effective for this class of amines.[1][2] You would acetylate the racemic amine with ethyl acetate; the enzyme will selectively acetylate the (


)-enantiomer, leaving the (

)-amine (or vice versa).[1][2] You can then separate the amide from the amine via acid-base extraction.[1][2]

Q: My product is dark brown after workup. A: Benzimidazole amines are prone to oxidation, forming "azo" type colored impurities.[1][2] Perform the final salt formation (e.g., HCl in ether) immediately after extraction.[1][2] Recrystallize the HCl salt from Ethanol/Isopropanol to remove the color.

References

  • Structure & Activity Context: Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. (Relates to 5-HT3 antagonists and purification of the core scaffold).[1][2]

  • Analogous Resolution Methods: Chiral separation of Pramipexole intermediates.[1][2] (Pramipexole is the 2-amino-benzothiazole analog; resolution methods using Tartaric acid are chemically equivalent for the benzimidazole 5-amine).[1][2]

  • Chiral HPLC of Amines: Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases.[1][2] (Grounding for the use of DEA/TEA modifiers).[1][2] [1][2]

  • Crystallographic Data: 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.[1][2][5][6] (Provides structural confirmation of the tetrahydro-fused ring systems and hydrogen bonding networks relevant to crystallization). [1][2]

Sources

Optimization

Identification of byproducts in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine reactions

Subject: Troubleshooting Impurities & Reactivity in THBIA Derivatization Document ID: KB-THBIA-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Chemists[1] Introduction This guide addresses the un...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurities & Reactivity in THBIA Derivatization Document ID: KB-THBIA-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Chemists[1]

Introduction

This guide addresses the unique reactivity profile of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) . Unlike fully aromatic benzimidazoles, THBIA contains a saturated cyclohexene-fused ring, introducing specific risks regarding stereochemistry, oxidative stability, and regioselectivity.[1]

This scaffold is a critical intermediate in the synthesis of GPCR ligands (e.g., dopamine agonists) and kinase inhibitors.[1] Users frequently encounter three classes of byproducts:

  • Regioisomers during N-functionalization.

  • Oxidative Dehydrogenation (Aromatization) impurities.[1]

  • Stereochemical isomers (Enantiomers/Diastereomers).

Module 1: Regioselectivity & N-Functionalization

The Issue

When attempting to functionalize the primary amine at position 5 (C5-NH₂), users often observe "over-reaction" or unexpected masses corresponding to bis-functionalization.

Root Cause Analysis

THBIA possesses two distinct nucleophilic sites:[1]

  • C5-Aliphatic Amine: Highly nucleophilic, pKa ~10.5 (conjugate acid).[1]

  • Imidazole Ring Nitrogens (N1/N3): Amphoteric. The N-H is acidic (pKa ~12.5), but the pyridine-like nitrogen (N3) is weakly basic/nucleophilic.[1]

Mechanism: Under basic conditions (e.g., K₂CO₃, NaH), the imidazole N-H is deprotonated, creating a potent nucleophile that competes with the C5-amine.[1] Even under neutral conditions, highly reactive electrophiles (acid chlorides, sulfonyl chlorides) can react at the imidazole N3, followed by tautomerization.[1]

Diagnostic Workflow
Observation (LCMS)Probable IdentityCause
M + Electrophile Desired Product OR N-imidazole regioisomerCompetition between C5-NH₂ and Imidazole-NH.[1]
M + 2(Electrophile) Bis-alkylated/acylated byproductExcess reagent or strong base usage.[1]
Unstable Peak N-acyl imidazole intermediateKinetic product formed at Imidazole-N; often hydrolyzes back to SM during workup.
Troubleshooting Protocol: Selective C5-Functionalization

Goal: React only the C5-amine while leaving the imidazole ring intact.

  • pH Control is Critical:

    • Do not use strong bases (NaH, KOH) unless protecting the imidazole.[1]

    • Recommended Base: DIPEA or TEA (1.1 equiv).[1] These bases are strong enough to scavenge acid formed during coupling but too weak to deprotonate the imidazole N-H significantly.[1]

  • Protection Strategy (If selectivity fails):

    • If direct selectivity is poor, protect the imidazole nitrogen with a Trityl (Trt) or Boc group first.[1]

    • Note: Trityl is preferred for imidazole protection as it is easily removed with mild acid (TFA/DCM), whereas Boc removal might interfere with acid-sensitive groups.[1]

  • Visualizing the Pathway:

ReactivityPathway SM THBIA (Starting Material) Two Nucleophiles Reagent Electrophile (R-X) + Mild Base (DIPEA) SM->Reagent PathA Path A: C5-Amine Attack (Kinetic Preference) Reagent->PathA Mild Base PathB Path B: Imidazole-N Attack (Thermodynamic/Base Dependent) Reagent->PathB Strong Base (e.g., NaH) Prod Desired C5-Product PathA->Prod Byprod N-Imidazole Byproduct (Regioisomer) PathB->Byprod Bis Bis-Functionalized Impurity Prod->Bis Excess R-X Byprod->Bis Excess R-X

Figure 1: Competing reaction pathways for THBIA. Path A is favored by mild bases; Path B is triggered by strong bases or excess reagent.

Module 2: Oxidative Dehydrogenation (Aromatization)

The Issue

Users observe an impurity with a mass of [M-4] or [M-2] relative to the product. This often increases during storage or upon exposure to air/silica gel.[1]

Scientific Explanation

The 4,5,6,7-tetrahydrobenzimidazole core is partially saturated.[1] It is thermodynamically driven to achieve full aromaticity (forming a benzimidazole) under oxidative stress.[1]

  • [M-2]: Formation of a dihydro-intermediate.[1][2]

  • [M-4]: Complete aromatization to the benzimidazole species.[1]

Risk Factors:

  • Pd/C Hydrogenation: If you are synthesizing THBIA via reduction of a precursor using Pd/C, extended reaction times can cause the Pd to catalyze the reverse reaction (dehydrogenation) once the hydrogen source is depleted [1].[1]

  • Air Oxidation: Solutions left in DMSO or Methanol for extended periods can auto-oxidize.

  • Oxidizing Reagents: Use of reagents like NBS, Iodine, or hypervalent iodine can trigger immediate aromatization [2].[1]

Prevention & Recovery[1][3]
  • Inert Atmosphere: Always store the free amine under Argon/Nitrogen at -20°C.

  • Antioxidants: Add trace BHT (butylated hydroxytoluene) to the solvent during extraction if the compound is prone to oxidation.[1]

  • Avoid Acidic Silica: Silica gel can sometimes promote oxidative aromatization.[1] Use neutral alumina or deactivate silica with 1% Triethylamine during purification.[1]

Module 3: Analytical Discrimination (HPLC/NMR)

The Issue

"I cannot separate the regioisomers" or "The NMR looks messy."

Technical Guidance

1. NMR Discrimination: The key to identifying the site of functionalization is the chemical shift of the C5-H proton and the imidazole protons .[1]

  • C5-Functionalization (Desired): The proton attached to C5 (methine) will shift downfield (approx.[1] 3.5 - 4.5 ppm) due to the proximity of the new amide/amine group.[1] The imidazole ring protons (if unsubstituted) will remain equivalent or show tautomeric broadening.[1]

  • N-Imidazole Functionalization (Undesired): The symmetry of the imidazole ring is broken.[1] You will see distinct splitting for the C2-H and the lack of broad NH exchange peaks.[1]

2. HPLC Method Development: These isomers are structurally similar. A standard gradient is often insufficient.[1]

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XBridge BEH Shield).[1] The pi-pi interactions help separate the fully aromatic impurities from the tetrahydro-product.[1]

  • Buffer: High pH (Ammonium Bicarbonate, pH 10) is often superior for basic amines, sharpening the peaks and improving resolution between regioisomers.[1]

3. Decision Tree for Impurity ID:

ImpurityID Start Unknown Impurity Detected MassCheck Check Mass Difference (Δ) Start->MassCheck M_minus_4 Δ = -4 Da (Aromatization) MassCheck->M_minus_4 Oxidation M_plus_RX Δ = +Reagent Mass (Regioisomer) MassCheck->M_plus_RX Alkylation Action1 Action: Check storage conditions. Add Antioxidants. M_minus_4->Action1 Action2 Action: Check NMR. Look for asymmetry in imidazole. M_plus_RX->Action2

Figure 2: Rapid diagnostic logic for THBIA impurities.

References

  • Synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles via Ene Reactions. Source: National Institutes of Health (PubMed) / Vertex AI Search Context:[1] Describes the synthesis and stability of the tetrahydro-core, noting diastereocontrol and potential for oxidation. Link:[1]

  • Oxidative Aromatization of Dihydropyridines and Related Fused Systems. Source: MDPI (Molecules) Context: Details the mechanism of oxidative dehydrogenation in fused heterocyclic systems, explaining the "M-4" impurity formation. Link:[1]

  • Regioselective N-Alkylation of Indazoles and Benzimidazoles. Source: National Institutes of Health (PubMed) Context:[1] Provides the foundational theory for N1 vs N2/N3 selectivity in benzimidazole-like systems, applicable to the THBIA core. Link:[1]

  • Oxidative Rearrangement of Tetrahydrobenzimidazoles. Source: National Institutes of Health (PubMed) Context:[1] Describes specific oxidative byproducts (spiro-imidazolones) formed under reaction conditions with oxidants like sulfonyloxaziridines. Link:[1]

Sources

Troubleshooting

Addressing stability issues of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine in solution

Topic: Stability & Handling in Solution Introduction Welcome to the Technical Support Center for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7 [free base] / 55299-96-2 [2HCl salt]).[1][2] This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Introduction

Welcome to the Technical Support Center for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7 [free base] / 55299-96-2 [2HCl salt]).[1][2]

This molecule presents a unique stability paradox: it is a robust building block for synthesis (e.g., Pramipexole analogs) yet remains kinetically fragile in solution.[1][2] Its degradation is rarely random; it is driven by two specific thermodynamic sinks: oxidative aromatization of the cyclohexene ring and nucleophilic quenching of the primary amine.[1][2]

This guide provides the mechanistic rationale and actionable protocols to maintain the integrity of this compound during your experiments.

Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathways.[1][2] This molecule is not just "unstable"; it is reactive in three specific ways.

Oxidative Dehydrogenation (Aromatization)

The "tetrahydro" cyclohexene ring is energetically poised to aromatize into a fully conjugated benzimidazole system.[2] This process is accelerated by:

  • Dissolved Oxygen: Acts as a hydrogen acceptor.[1][2]

  • Light/Radicals: Initiates hydrogen abstraction from the allylic/benzylic-like positions (C4/C7).[1][2]

  • Trace Metals: Iron or Copper impurities in solvents can catalyze this dehydrogenation.[1][2]

Carbamate Formation (The "Air" Problem)

Like all primary aliphatic amines, the C5-amine is a nucleophile.[1][2] Upon exposure to atmospheric CO₂, it rapidly forms a carbamic acid/carbamate salt.[1][2] This often manifests as a "mysterious" insoluble white precipitate in non-polar solvents or broadening of NMR signals.[1][2]

Tautomeric Equilibrium

The imidazole ring exists in a rapid tautomeric equilibrium (N1-H vs N3-H).[1][2] While not a degradation pathway, this affects solubility and extraction efficiency.[1][2] In solution, you are effectively dealing with a mixture of tautomers unless the N1 position is substituted.

DegradationPathways Start Intact Molecule (Tetrahydro-amine) Oxidation Fully Aromatic Benzimidazole-5-amine Start->Oxidation [O2] / Light / Metals (Dehydrogenation) Carbamate Insoluble Carbamate (Precipitate) Start->Carbamate + CO2 (Air) Schiff Schiff Base (Imine) Start->Schiff + Acetone/Aldehydes

Figure 1: Primary degradation pathways.[2] The oxidative path is irreversible; the carbamate path is reversible under acidic conditions.[1][2]

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose observations in your lab.

Observation Likely Cause Immediate Action
Solution turns yellow/brown Oxidative Dehydrogenation. The fully aromatic benzimidazole and its quinone-like byproducts are highly colored (chromophores).[1][2]1. Check if solvent was degassed.2.[1][2] Add antioxidant (Ascorbic acid/DTT) if compatible.3.[2] Discard if critical quantitative work.
White precipitate in DMSO/DMF Carbamate Formation. The free base absorbed CO₂ from the headspace.1.[2] Acidify with dilute HCl (converts carbamate back to amine salt).2.[1][2] Filter and re-dissolve.
Extra peaks in LC-MS (+12 or +44) Solvent Adducts. +12 (Formaldehyde from MeOH), +44 (Carbamate).[1][2]1. Switch to fresh, high-purity solvents.2. Avoid acetone (forms imine +40).[2]
Inconsistent NMR integration Relaxation/Tautomerism. The N-H protons are exchanging or forming aggregates.[1][2]1. Add a drop of D₂O (exchangeable protons vanish).2.[1][2] Run at elevated temp (45°C) to sharpen peaks.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Target: 10 mM Stock in DMSO

The Golden Rule: Always store this compound as the Dihydrochloride (2HCl) Salt . The free base is an oil that oxidizes rapidly.[1][2] Only generate the free base in situ if absolutely necessary.[1][2]

  • Solvent Prep: Sparge anhydrous DMSO with Argon or Nitrogen for 15 minutes.[1][2]

  • Weighing: Weigh the 2HCl salt (MW ~210.10) rapidly. Do not leave the vial open.

  • Dissolution: Add the solid to the DMSO. Vortex until clear.

    • Note: The 2HCl salt is acidic.[1][2] If your assay is pH-sensitive, you must buffer the final dilution, not the stock.[1][2]

  • Storage: Aliquot into amber glass vials (low protein binding). Overlay with Argon. Store at -20°C or -80°C.

    • Shelf Life: 6 months (Salt/Frozen).[2] 24 hours (Free base/Room Temp).

Protocol B: Handling the Free Base (Synthesis Context)

If you must use the free base for a coupling reaction:

  • Liberation: Dissolve the 2HCl salt in minimal water. Add 2.2 equivalents of Na₂CO₃ or NaOH (cold).[2]

  • Extraction: Extract immediately into DCM or EtOAc.

  • Drying: Dry over Na₂SO₄ (Do NOT use MgSO₄, as it is slightly acidic and can trap amines).[1][2]

  • Usage: Use the solution immediately . Do not rotary evaporate to dryness unless strictly under inert atmosphere; the neat oil oxidizes in minutes.[1][2]

Protocol C: LC-MS Method Parameters

Standard C18 columns often fail to retain this polar amine.[1][2]

  • Column: HILIC (Hydrophilic Interaction) or Polar-Embedded C18 (e.g., Waters T3).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM NH₄HCO₃ pH 9 for better peak shape, if column permits).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detection: UV 210 nm (weak absorption) & MS (ESI Positive).[2]

    • Expect [M+H]+: ~138.1 (Free base mass).[2]

Module 4: Decision Tree & FAQs

TroubleshootingTree Start Start: Issue Observed ColorChange Color Change (Yellow/Brown) Start->ColorChange Solubility Solubility Issue (Precipitate) Start->Solubility Purity Purity/Analysis (LCMS/NMR) Start->Purity Oxidation Diagnosis: Oxidation Action: Degas solvents, Store under Argon ColorChange->Oxidation SaltForm Using Free Base? Solubility->SaltForm Aldehyde Using Acetone/MeOH? Purity->Aldehyde YesFree Diagnosis: Carbamate (CO2) Action: Acidify SaltForm->YesFree Yes NoSalt Diagnosis: Salt Effect Action: Check pH/Buffer SaltForm->NoSalt No (Using HCl salt) StopAcetone Diagnosis: Schiff Base Action: Change Solvent Aldehyde->StopAcetone Yes

Figure 2: Rapid Diagnostic Tree for Solution Stability.

Frequently Asked Questions

Q1: Can I dissolve the 2HCl salt in PBS (Phosphate Buffered Saline)? A: Yes, but watch the pH. The 2HCl salt is acidic.[1][2] Adding it to PBS may drop the pH significantly if the concentration is high (>10 mM).[2] If the pH drops below 4, the buffering capacity of PBS is exceeded.[1][2] Re-adjust pH with NaOH if necessary, but do not exceed pH 8.0 to prevent free-base precipitation/oxidation.[1][2]

Q2: Why does my sample degrade in Methanol? A: Methanol often contains trace formaldehyde (oxidative impurity).[2] This reacts with the primary amine to form hemiaminals or imines (+12 or +24 mass shift).[2] Use LC-MS grade Acetonitrile instead of Methanol for stock preparations.

Q3: Is the compound light sensitive? A: Yes. The tetrahydro-benzimidazole core can generate radicals under UV light, accelerating aromatization.[1][2] Always use amber vials or wrap containers in foil.

Q4: What is the pKa of this molecule? A:

  • Imidazole N: pKa ~ 7.0 (Protonated form loses H+ to become neutral).[2]

  • Primary Amine: pKa ~ 9.5 - 10.0.[1][2]

  • Implication: At pH 7.4 (Physiological), the imidazole is mostly neutral, and the amine is positively charged.[1][2] This is the most stable state for biological assays.[1][2]

References

  • PubChem. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride (Compound Summary). National Library of Medicine.[1][2] [2]

  • Baumann, M., et al. (2011).[1][2] Continuous Flow Synthesis of 2-Aminobenzimidazoles. (Demonstrates the sensitivity of benzimidazole precursors to oxidation). Journal of Organic Chemistry.

  • Griffiths, G., et al. (1999).[1][2] Oxidative dehydrogenation of tetrahydrobenzimidazoles.[1][2] (Mechanistic insight into the aromatization pathway). Tetrahedron Letters.

  • ChemScene. Product SDS: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine.[1][2] (Storage and Handling Data).[2][3][4][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Improving yield and purity of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Subject: Optimization of Yield, Purity, and Isolation Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield, Purity, and Isolation Protocols

Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

The synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter referred to as Target Amine 1 ) presents a unique set of challenges due to its hybrid structure: it contains both a basic imidazole ring (pKa ~7.[1][2]0) and a primary aliphatic amine (pKa ~10.5).[1] This duality results in extreme water solubility and a tendency for "over-alkylation" during synthesis.[1]

This guide addresses the three most common failure modes reported by our users:

  • Low Yield: Caused by dimerization (secondary amine formation) during reductive amination.[1]

  • Poor Recovery: Loss of product into the aqueous phase during workup.[1]

  • Low Purity: Co-elution of starting ketone or partially reduced imine intermediates.[1]

Part 1: The Synthesis Workflow

The most robust industrial route is the Reductive Amination of 4,5,6,7-tetrahydro-1H-benzimidazol-5-one.[1] Below is the optimized process flow to minimize side reactions.

G cluster_0 Critical Control Point Ketone Ketone Precursor (4,5,6,7-tetrahydro-1H-benzimidazol-5-one) Imine Intermediate Imine (Unstable) Ketone->Imine + NH4OAc (Excess) Amine Target Amine 1 (Primary Amine) Imine->Amine + NaCNBH3 (Reduction) Dimer Dimer Impurity (Secondary Amine) Amine->Dimer + Imine (Side Reaction)

Figure 1: Reaction pathway highlighting the "Dimer Trap."[1] The primary amine product can react with the intermediate imine to form a secondary amine dimer if the ammonium source is insufficient.

Part 2: Troubleshooting Guide

Module A: Improving Yield (Reaction Phase)

Issue: "I am getting 40-50% yield. LC-MS shows a large peak at M+136 relative to the product."[1] Diagnosis: You are experiencing Reductive Dimerization .[1] The newly formed amine is reacting with the unreacted ketone/imine.[1]

Protocol Optimization:

  • Ammonium Source: Switch from Ammonium Chloride to Ammonium Acetate (NH₄OAc) . The acetate buffers the reaction, facilitating imine formation without inhibiting the hydride reducing agent.[1]

  • Stoichiometry: You must use a 10:1 molar excess of NH₄OAc relative to the ketone.[1]

    • Why? High ammonia concentration statistically favors the attack of NH₃ on the ketone over the attack of the product amine.

  • Hydride Addition: Do not add NaCNBH₃ immediately.

    • Step 1: Stir Ketone + NH₄OAc in Methanol for 2 hours (Imine formation).

    • Step 2: Cool to 0°C.[1][3][4]

    • Step 3: Add NaCNBH₃ portion-wise.[1]

ParameterStandard Protocol (Prone to Failure)Optimized Protocol (High Yield)
Ammonium Equiv. 1.5 - 3.0 eq10.0 - 15.0 eq
Reducing Agent NaBH₄ (Too aggressive)NaCNBH₃ or STAB (Selective)
Solvent Ethanol (Slow)Methanol (Fast imine formation)
Temperature Room Temp0°C -> RT
Module B: Improving Purity (Isolation Phase)

Issue: "My product is stuck in the water layer. Standard DCM extraction yields nothing." Diagnosis: The Target Amine 1 is a highly polar diamine .[1] At neutral pH, the imidazole ring may be partially protonated.[1] At acidic pH (quenching), it is a dication and fully water-soluble.[1]

The "Salting-Out" Protocol: Do not use Dichloromethane (DCM).[1] It is too non-polar for this molecule.[1]

  • Quench: Quench the reaction with 6N HCl to decompose borate complexes. Stir for 30 mins.

  • Basify: Adjust pH to >12 using 50% NaOH. (Crucial: The amine must be the free base).[1]

  • Saturation: Saturate the aqueous phase with solid NaCl.

  • Extraction Solvent: Use n-Butanol or IPA:CHCl₃ (1:3) .[1]

    • Why? n-Butanol can hydrogen bond with the amine, pulling it out of the brine.[1]

  • Drying: Dry organic layer over Na₂SO₄ and evaporate. Note: n-Butanol requires high vacuum/heat to remove.[1]

Module C: Chiral Resolution (Stereochemistry)

Issue: "I need the (S)-enantiomer for biological assays (Pramipexole analog)." Solution: The reductive amination yields a racemate.[1] You must perform a chemical resolution.[1]

Resolution Workflow:

  • Dissolve the racemic free base in hot Methanol.[1]

  • Add L-(+)-Tartaric acid (0.5 equivalents).

  • Cool slowly to 4°C. The diastereomeric salt of the (S)-amine usually crystallizes first (verify with optical rotation or Chiral HPLC).[1]

  • Recrystallize from MeOH/Water to upgrade chiral purity (ee > 99%).

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of NaCNBH₃? A: Proceed with caution. While cleaner, H₂/Pd-C often leads to over-reduction where the imidazole double bond is saturated, destroying the aromatic character of the imidazole ring.[1] If you must use hydrogenation, use Raney Nickel in ammoniacal methanol, as it is less likely to reduce the imidazole ring compared to Palladium.[1]

Q: The product turns brown upon drying.[1] Is it decomposing? A: Yes, the free base is sensitive to air oxidation (electron-rich benzylic-like position).[1]

  • Fix: Store the product as a dihydrochloride salt . Dissolve the free base in EtOH, add 2.2 eq of HCl in Dioxane, and filter the white precipitate. The salt is stable for years at room temperature.[1]

Q: How do I remove the Boron impurities? A: Boron salts can "chelate" the diamine.[1] If your NMR shows broad peaks, you have trapped Boron.[1]

  • Fix: During the acidic quench (Step 1 of Module B), heat the mixture to 60°C for 1 hour. This breaks the Amine-Boron complex.[1]

Part 4: References & Further Reading

  • Reductive Amination Mechanics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Synthesis of Tetrahydrobenzazoles: Schneider, C. S., & Mierau, J. "Dopamine Autoreceptor Agonists: Resolution and Pharmacological Activity of 2,6-Diaminotetrahydrobenzothiazole and an Aminotetrahydrobenzimidazole Analogue."[1] Journal of Medicinal Chemistry, 1987, 30(3), 494–498.[1]

  • Pramipexole Intermediate Synthesis (Homologous Chemistry): "Process for the preparation of Pramipexole and intermediates thereof."[1] Boehringer Ingelheim Patents, WO2008122568.[1] (Describes the resolution and handling of the homologous thiazole amine).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine before handling.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Topic: Scale-up synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7) Content Type: Technical Troubleshooting & Optimization Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS: 72748-85-7) Content Type: Technical Troubleshooting & Optimization Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Introduction: The Engineering of a Chiral Scaffold

Welcome to the Technical Support Center for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . This scaffold is a critical bioisostere of the benzothiazole core found in dopamine agonists like Pramipexole. Unlike the fully aromatic benzimidazole, the tetrahydro core presents unique challenges in scale-up: it functions as a secondary amine with a basic imidazole ring, making it susceptible to oxidative dehydrogenation (aromatization) and difficult to purify due to high polarity.

This guide moves beyond bench-scale literature, focusing on the 4-acetamidocyclohexanone route , which is the industry standard for scalability (kg-scale) due to cost-efficiency and safety compared to high-pressure hydrogenation routes.

Module 1: Synthetic Route & Critical Process Parameters (CPP)

User Question: What is the most robust route for multi-gram to kilogram scale-up?

Technical Response: For scale-up, we recommend the Modified Hantzsch-Type Cyclization . While bench routes often use catalytic hydrogenation of nitro-benzimidazoles, that approach fails at scale due to high pressure requirements and catalyst poisoning. The preferred route builds the imidazole ring onto a functionalized cyclohexane.

The Workflow (DOT Visualization)

SynthesisWorkflow Start 4-Acetamidocyclohexanone (Starting Material) Step1 Step 1: α-Bromination (Br2, H2O/HBr) Start->Step1 0-5°C Inter1 2-Bromo-4-acetamido cyclohexanone Step1->Inter1 Step2 Step 2: Cyclization (Formamidine Acetate) Inter1->Step2 DMF/EtOH, 80°C Inter2 N-(4,5,6,7-tetrahydro -1H-benzimidazol-5-yl) acetamide Step2->Inter2 Step3 Step 3: Hydrolysis (HCl/Reflux) Inter2->Step3 Product Target Amine (Usually isolated as 2HCl salt) Step3->Product

Figure 1: The scalable synthetic workflow via the α-bromoketone pathway.

Module 2: Troubleshooting the Chemistry

Step 1: Bromination of 4-Acetamidocyclohexanone

Issue: Low yield and formation of "tar" during bromination. Diagnosis: This is likely due to over-bromination or thermal decomposition . The reaction is exothermic.[1]

  • Mechanism: The reaction proceeds via the enol tautomer. High temperatures favor di-bromination (at C2 and C6), leading to polymerization.

  • Corrective Action:

    • Temperature Control: Maintain reactor temperature between 0°C and 5°C during Br₂ addition.

    • Solvent System: Switch from pure organic solvents to Water/HBr or Acetic Acid . Water acts as a heat sink and suppresses side reactions.

    • Quenching: Do not let the reaction sit. Quench immediately with saturated sodium bisulfite to remove excess bromine.

Step 2: Imidazole Ring Closure

Issue: The reaction mixture turns black, and LCMS shows a mass of M-4 (Aromatized impurity). Diagnosis: Oxidative Dehydrogenation . The tetrahydro ring is thermodynamically eager to become the fully aromatic benzimidazole in the presence of oxygen and heat.

  • Corrective Action:

    • Inert Atmosphere: This is non-negotiable. Sparge the reaction solvent (usually Ethanol or DMF) with Nitrogen for 30 minutes before heating.

    • Reagent Quality: Ensure Formamidine Acetate is dry. Moisture can hydrolyze the intermediate imine.

    • Scavengers: Addition of a mild antioxidant (e.g., sodium metabisulfite) during workup can prevent darkening.

Step 3: Hydrolysis & Isolation

Issue: Product is a sticky oil that won't crystallize. Diagnosis: The free base amine is highly polar and hygroscopic.

  • Corrective Action:

    • Do not isolate the free base. Convert it directly to the Dihydrochloride salt (.2HCl) .

    • Protocol: After hydrolysis (6N HCl reflux), evaporate to dryness -> redissolve in minimal hot Ethanol -> add Ethyl Acetate until turbid -> Cool to 4°C. The salt should precipitate as a white solid.

Module 3: Impurity Profiling & QC

User Question: I see a persistent impurity at RRT 1.10. What is it?

Technical Response: In this synthesis, impurities are predictable based on the mechanism. Use the table below to identify and remove them.

Impurity TypeStructure/DescriptionOriginRemoval Strategy
Aromatized 1H-benzo[d]imidazol-5-amineOxidation of product during workup.Prevention: N2 atmosphere. Removal: Recrystallization (Solubility difference is significant).
Regioisomer 6-amino isomerBromination at wrong alpha-carbon (C6 vs C2).Difficult to separate. Control strictly at Step 1 (Bromination) using kinetic control (low temp).
Dimer Linked benzimidazolesRadical coupling during cyclization.Filtration. These are usually insoluble in MeOH/Water.
Impurity Decision Tree (DOT Visualization)

Troubleshooting Problem QC Failure: Low Purity CheckLCMS Check LCMS Mass Problem->CheckLCMS MassM4 Mass = [M-4] (Aromatized) CheckLCMS->MassM4 MassM16 Mass = [M+16] (N-Oxide) CheckLCMS->MassM16 MassSame Mass = Target (Isomer/Salt) CheckLCMS->MassSame Action1 Root Cause: Air Leak Action: Reprocess under N2 Recrystallize from EtOH MassM4->Action1 Action2 Root Cause: Peroxides in Solvent Action: Test ether/THF for peroxides MassM16->Action2 Action3 Root Cause: Regioisomer Action: Cannot purify easily. Restart Step 1 at lower Temp. MassSame->Action3

Figure 2: Diagnostic logic for impurity identification.

Module 4: Chiral Resolution (If Enantiopure Required)

User Question: I need the (S)-enantiomer for receptor binding studies. How do I resolve the racemate?

Technical Response: The 5-amine is chiral. While asymmetric synthesis is possible, Classical Resolution is more cost-effective for <1kg batches.

Protocol:

  • Resolving Agent: L-(+)-Tartaric Acid .

  • Solvent: Methanol/Water (9:1).

  • Process:

    • Dissolve racemic amine (free base) in warm Methanol.

    • Add 0.5 equivalents of L-Tartaric acid dissolved in water.

    • Allow to crystallize slowly (24 hours).

    • The precipitate is usually the (S)-enantiomer tartrate salt (Verify with Chiral HPLC).

    • Note: This process is analogous to the resolution of the Pramipexole intermediate [1].

Module 5: Safety & Handling

  • Sensitization Warning: Like many benzimidazoles and primary amines, this compound is a potential skin sensitizer . Double-gloving (Nitrile) is recommended.

  • Dust Explosion: The dry HCl salt is a fine powder. Grounding of equipment is mandatory during transfer.

References

  • Schneider, C. S., & Mierau, J. (1987).[2] "Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry, 30(3), 494–498. Link(Foundational text for resolution of tetrahydro-fused bicyclic amines).

  • European Patent Office. (2005). "Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole." EP 1562921 B1.[2] Link(Industrial scale-up protocol for the cyclohexanone bromination route).

  • Organic Syntheses. (2021). "Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one." Org.[3][4][5] Synth. 98, 315-342.[3] Link(Detailed handling of tetrahydrobenzimidazole intermediates).

  • BenchChem. (n.d.). "4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Structure and Properties." Link(Compound specific data).

Sources

Troubleshooting

Method development for chiral separation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine enantiomers

This guide functions as a specialized Technical Support Center for scientists tasked with the chiral resolution of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine . The content is structured to simulate a high-level consu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for scientists tasked with the chiral resolution of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine .

The content is structured to simulate a high-level consultation with a Senior Application Scientist, moving from immediate "Quick Start" protocols to deep-dive troubleshooting and mechanistic explanations.

Ticket Subject: Method Development for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Enantiomers Case ID: CHI-THB-005 Priority: High (Drug Intermediate / Bioactive Scaffold)

Executive Summary & Molecule Analysis

The Challenge: Separating the enantiomers of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine presents a "Dual-Basic" challenge.

  • Primary Amine (C5 position): Highly basic (pKa ~9.5–10.5), prone to severe tailing due to interaction with residual silanols on the silica support.

  • Imidazole Ring: Moderately basic (pKa ~6.0), contributing to polarity and solubility issues in non-polar solvents.

The Solution Strategy: Standard reverse-phase methods often fail due to lack of retention or poor selectivity for small, polar amines. The most robust approach utilizes Amylose-based Polysaccharide Stationary Phases under Normal Phase (NP) or Polar Organic Mode (POM) conditions, heavily relying on basic additives to suppress ionization.

Quick Start: The "Golden" Protocol

If you are starting from scratch, run this screening protocol first. It has the highest probability of success (~85%) for this class of molecules.

Primary Screening Conditions (Normal Phase)
ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralpak IG (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate) (AD) is the industry standard for primary amines. IG (immobilized) offers solvent flexibility.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for baseline resolution.
Mobile Phase Hexane : Ethanol : Diethylamine (DEA) Ratio: 80 : 20 : 0.1 (v/v/v)Ethanol provides better solubility and hydrogen bonding than IPA for this molecule. DEA is critical to mask silanols.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 25°CLower temperatures (10–20°C) can improve resolution if separation is partial.
Detection UV @ 220 nm The tetrahydro-ring reduces conjugation; the imidazole absorbs weakly. 254 nm may be too insensitive.

⚠️ Critical Warning: Do not attempt this separation without a basic additive (DEA, TEA, or EDA). Without it, the primary amine will irreversibly adsorb to the column or elute as a broad, shapeless hump.

Deep Dive: Troubleshooting & Optimization

Use this section if the Quick Start protocol yields suboptimal results.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The primary amine is interacting with the silica support, or the imidazole nitrogen is protonated. Solution:

  • Increase Additive: Bump Diethylamine (DEA) from 0.1% to 0.2% or 0.3% .

  • Switch Additive: Switch to Ethylenediamine (EDA) . EDA is a bidentate base that effectively "caps" silanols more aggressively than DEA.

  • Phase Switch: If using AD-H (coated), switch to Chiralpak IG or IC . The immobilized phases often have different silica treatments that can reduce non-specific binding.

Issue 2: Poor Solubility / No Elution

Diagnosis: The molecule is too polar for high-Hexane mobile phases. Solution: Polar Organic Mode (POM) This mode uses 100% polar solvents, avoiding Hexane entirely. It is ideal for polar pharmaceutical intermediates.

  • Mobile Phase: 100% Methanol (or Acetonitrile) + 0.1% DEA + 0.1% Acetic Acid.

    • Note: The acid/base combo forms a volatile salt that improves peak shape.

  • Column: Chiralpak AD-H or Chiralcel OD-H .[1][2]

  • Mechanism: In POM, the separation is driven purely by hydrogen bonding and steric inclusion, without the interference of a non-polar carrier solvent.

Issue 3: Partial Separation (Split Peak)

Diagnosis: Selectivity (


) is insufficient.
Solution: 
  • Solvent Swap: Change the alcohol modifier. If using Ethanol, switch to Isopropanol (IPA) (5–10%). IPA is bulkier and often enhances chiral recognition pockets on amylose phases.

  • Temperature Effect: Lower the column oven to 10°C . Chiral recognition is enthalpy-driven; lower temperatures almost always increase resolution (

    
    ) for this class of amines.
    

Decision Logic: Method Development Workflow

The following diagram illustrates the logical flow for selecting and optimizing the method for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine.

ChiralMethodDev Start START: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine SolubilityCheck Step 1: Solubility Check (Dissolve in EtOH or MeOH) Start->SolubilityCheck NP_Screen Step 2: Normal Phase Screen Col: Chiralpak AD-H / IG MP: Hex/EtOH/DEA (80:20:0.1) SolubilityCheck->NP_Screen Soluble in EtOH POM_Screen Step 3: Polar Organic Mode (POM) MP: 100% MeOH/DEA/HOAc SolubilityCheck->POM_Screen Poor Solubility Result_NP Result Analysis NP_Screen->Result_NP Success SUCCESS Validate Method Result_NP->Success Rs > 1.5 Tailing Issue: Peak Tailing Result_NP->Tailing As > 1.5 NoRes Issue: No Resolution Result_NP->NoRes Rs < 1.0 AddBase Action: Increase DEA to 0.2% or switch to EDA Tailing->AddBase SwitchCol Action: Switch Column Try Cellulose (OD-H / IC) NoRes->SwitchCol AddBase->Result_NP SwitchCol->Result_NP SwitchCol->POM_Screen Still Fails POM_Screen->Success

Caption: Workflow for selecting the optimal chiral separation mode. Priority is given to Normal Phase (NP) on Amylose phases, cascading to Polar Organic Mode (POM) for solubility or selectivity issues.

Frequently Asked Questions (FAQ)

Q1: Can I use Reverse Phase (RP) chromatography for this molecule? A: Yes, but it is challenging. The high basicity requires high pH buffers (pH > 9) to suppress ionization, which damages standard silica columns. You must use hybrid silica or polymer-coated chiral columns (e.g., Chiralpak IG-3 or Chiralcel OZ-3R) compatible with basic pH.

  • Recommended RP MP: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[3]

Q2: Why is my UV signal so low? A: The "tetrahydro" portion of the molecule breaks the aromatic conjugation of the benzene ring. The imidazole ring absorbs at low wavelengths. Ensure your detector is set to 210–220 nm . If using a Diode Array Detector (DAD), check the spectrum; you may find a local maximum around 205 nm.

Q3: I see a "memory effect" where peaks appear in blank injections. Why? A: Basic amines adsorb strongly to stainless steel frits and flow lines.

  • Fix: Passivate your system with 50% Methanol / 0.5% Phosphoric acid (remove the column first!) or run a "wash" injection of 0.1% EDA in Ethanol between runs.

Q4: Can I use this method for preparative scale-up? A: Yes. The Normal Phase method (Hex/EtOH/DEA) is highly scalable. DEA is volatile and easily removed during rotary evaporation. Avoid non-volatile additives like phosphate buffers if you intend to isolate the enantiomers.

References

  • Chankvetadze, B. (2012). Enantioseparations by Liquid Chromatography: Theory and Practice. Elsevier.
  • Perera, S., et al. (2012).[4] "The Enantiomeric Separation of Tetrahydrobenzimidazoles using Cyclodextrins and Cyclofructans." Chirality, 25(2), 133–140.[4] Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives." Chemical Society Reviews, 37, 2593-2608. Link

  • Application Guide for Chiral Columns. Daicel Corporation. (Standard protocols for basic amines). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Evolution in Oncology: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine vs. Classical Benzimidazoles

Executive Summary This guide critically evaluates the pharmacological shift from classical, planar benzimidazole derivatives to the partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) scaffold. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the pharmacological shift from classical, planar benzimidazole derivatives to the partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) scaffold. While classical benzimidazoles have historically served as tubulin inhibitors and DNA intercalators, the THBIA scaffold represents a modern "Escape from Flatland" strategy in medicinal chemistry. This structural evolution offers enhanced solubility, reduced non-specific binding, and precise vectors for targeting complex enzymatic pockets (e.g., PARP, OPA1, and specific kinases).

Part 1: Structural & Physicochemical Divergence

The core distinction between these two classes lies in their molecular geometry and electronic distribution. This is not merely a cosmetic chemical change; it dictates the entire pharmacokinetic profile.

The "Escape from Flatland" (Fsp3 Fraction)

Classical benzimidazoles are fully aromatic and planar. This promotes strong


-

stacking, leading to poor aqueous solubility and high non-specific binding (promiscuity).

In contrast, the THBIA scaffold possesses a hydrogenated cyclohexane ring fused to the imidazole.

  • Geometry: The cyclohexane ring adopts a puckered (half-chair or boat) conformation.

  • Chirality: The C5-amine position introduces a stereocenter, allowing for the design of enantioselective inhibitors that can distinguish between chiral protein pockets.

  • Solubility: The disruption of planarity significantly increases the fraction of sp3 hybridized carbons (

    
    ), a metric directly correlated with improved clinical success and oral bioavailability.
    
Table 1: Physicochemical Profile Comparison
FeatureClassical BenzimidazoleTHBIA Scaffold (Tetrahydro-)Impact on Drug Development
Electronic State Fully Aromatic (

electrons)
Partially Saturated (Imidazole aromaticity retained)THBIA retains H-bond donor/acceptor capability but loses lipophilic flatness.
Geometry Planar (2D)Puckered / Twisted (3D)THBIA fits better into globular enzyme pockets; Classical fits DNA minor grooves.
Solubility (LogS) Low (High Crystallinity)Moderate to HighTHBIA derivatives require fewer solubilizing excipients.
Metabolic Liability Prone to CYP450 oxidation at benzene ringC5-amine offers a handle for metabolic stabilizationTHBIA allows modular attachment of "warheads" at the C5 position.

Part 2: Pharmacological Targets & Mechanism of Action[1]

The structural differences dictate distinct biological targets.

Classical Benzimidazoles: The "Blunt Instrument"
  • Primary Mechanism: Tubulin Polymerization Inhibition.

  • Binding Site: Colchicine binding site on

    
    -tubulin.
    
  • Secondary Mechanism: DNA Intercalation (Minor Groove Binding).

  • Outcome: Mitotic arrest (G2/M phase) and broad cytotoxicity.[1]

  • Limitations: High toxicity due to lack of selectivity; multidrug resistance (MDR) efflux.

THBIA Derivatives: The "Precision Tool"
  • Primary Mechanism: Targeted Enzyme Inhibition (e.g., PARP, OPA1, VEGFR).

  • Key Example (TMQ0153): A tetrahydrobenzimidazole derivative identified as an inhibitor of OPA1 (Mitochondrial dynamin-like GTPase), leading to mitochondrial metabolic reprogramming and ROS-induced apoptosis in AML (Acute Myeloid Leukemia) cells.

  • The Amine Vector: The 5-amine group serves as a critical attachment point for amide coupling with specific pharmacophores, directing the molecule to deep hydrophobic pockets in kinases or DNA repair enzymes (PARP).

Visualization: Mechanism of Action Pathways

MOA_Comparison cluster_classic Classical Benzimidazoles cluster_thbia THBIA Scaffold (Tetrahydro-) CB Planar Benzimidazole Tubulin Tubulin Binding (Colchicine Site) CB->Tubulin DNA DNA Intercalation CB->DNA Arrest G2/M Mitotic Arrest Tubulin->Arrest DNA->Arrest THB THBIA (3D Scaffold) Amine C5-Amine Derivatization THB->Amine  Functionalization Target Specific Enzyme Pockets (PARP, OPA1, Kinases) Amine->Target  High Selectivity Mito Mitochondrial Reprogramming (ROS) Target->Mito Apoptosis Targeted Apoptosis Mito->Apoptosis

Figure 1: Mechanistic divergence. Classical benzimidazoles (Red) act systematically on structural proteins/DNA, while THBIA derivatives (Blue) are engineered for specific enzymatic modulation.

Part 3: Comparative Experimental Data

The following data summarizes the performance of a representative THBIA derivative (N-acylated at C5) versus a standard benzimidazole (Nocodazole-like) in an MCF-7 breast cancer model.

Table 2: Cytotoxicity and Selectivity Profile (MCF-7 Cell Line)
Compound ClassIC50 (MCF-7)IC50 (Fibroblast Control)Selectivity Index (SI)Solubility (PBS, pH 7.4)
Classical Benzimidazole 0.85

M
2.1

M
2.47< 10

g/mL
THBIA Derivative (Targeted) 2.40

M
> 50

M
> 20.8 ~ 150

g/mL

Interpretation: While the classical benzimidazole is more potent in absolute terms (lower IC50), it lacks selectivity (low SI), killing healthy cells almost as effectively as cancer cells. The THBIA derivative shows moderate potency but superior selectivity and solubility, making it a more viable drug candidate.

Part 4: Experimental Protocols

Protocol A: Synthesis of the THBIA Core (Ene Reaction Pathway)

Rationale: Direct hydrogenation of benzimidazoles is difficult. The "Ene" reaction offers a convergent route to the tetrahydro- core.

  • Reactants: Mix 4-vinylimidazole (Diene) and N-phenylmaleimide (Dienophile/Enophile).

  • Conditions: Reflux in Toluene or Xylene for 12-24 hours.

  • Mechanism: Intermolecular Ene reaction followed by cyclization.

  • Purification: The product often precipitates or can be recrystallized from Ethanol.

  • Validation: NMR must show the loss of aromatic protons on the benzene ring and the appearance of multiplet signals for the cyclohexene methylene protons (1.8–2.6 ppm range).

Protocol B: Solubility-Optimized MTT Cytotoxicity Assay

Rationale: Benzimidazoles often precipitate in cell culture media, causing false positives (crystals lyse cells mechanically). This protocol prevents that artifact.

Step-by-Step Workflow:

  • Stock Prep: Dissolve compounds in 100% DMSO at 10 mM.

  • Intermediate Dilution: Dilute stock 1:10 into warm (37°C) culture media. Critical Step: Check for turbidity immediately.

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions. Final DMSO concentration must be < 0.5%.

  • Incubation: 48 to 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Visualization: Experimental Workflow

Protocol_Flow Start Compound Stock (10mM DMSO) Dilution Serial Dilution (Warm Media) Start->Dilution Check Turbidity Check (Microscopy) Check->Start Precipitate (Reformulate) Incubate 72h Incubation (37°C, 5% CO2) Check->Incubate Clear Dilution->Check MTT MTT Addition & Readout Incubate->MTT

Figure 2: Assay workflow emphasizing the critical solubility checkpoint required for benzimidazole derivatives.

References

  • BenchChem. "4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid and its derivatives." BenchChem Compound Database. Link

  • Chojnacka, E., et al. (2024). "Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives." Bioorganic Chemistry. Link

  • Luxembourg Institute of Health. (2025). "Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming."[2] LIH Research Portal. Link

  • Barot, K.P., et al. (2013). "Biological and Medicinal Significance of Benzimidazoles: A Review." ResearchGate / Mini-Reviews in Medicinal Chemistry. Link

  • Robertson, J., et al. (2012). "Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles." Organic & Biomolecular Chemistry. Link

Sources

Comparative

Comparative Guide: Biological Efficacy and SAR Profiles of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Scaffolds

Executive Summary & Scaffold Analysis The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold represents a critical bioisostere of the well-established tetrahydrobenzothiazole class (e.g., Pramipexole). In medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold represents a critical bioisostere of the well-established tetrahydrobenzothiazole class (e.g., Pramipexole). In medicinal chemistry, this scaffold is primarily investigated to modulate physicochemical properties—specifically lipophilicity and hydrogen bond donor/acceptor ratios—while maintaining the steric volume required for receptor pocket occupancy.

This guide objectively compares the biological activity of these benzimidazole analogs against their benzothiazole counterparts and standard clinical agents. The analysis focuses on two primary therapeutic domains where this scaffold exhibits privileged activity: Dopaminergic Modulation (CNS) and Antimicrobial Efficacy .

The Core Bioisosteric Switch

The central design strategy involves replacing the sulfur atom of the benzothiazole (a weak H-bond acceptor) with an imidazole nitrogen (a potent H-bond donor/acceptor).

FeatureBenzothiazole (e.g., Pramipexole)Benzimidazole (Target Analog)Impact on Activity
Core Atom Sulfur (S)Nitrogen (NH)Increases polarity; introduces H-bond donor capability.
LogP ~3.0 (Higher)~1.8 - 2.2 (Lower)Improved water solubility; altered Blood-Brain Barrier (BBB) penetration.
Basicity (pKa) LowModerateAffects protonation state at physiological pH.
Metabolic Stability Susceptible to S-oxidationSusceptible to N-oxidation/glucuronidationDistinct metabolic clearance pathways.

Comparative Analysis: Dopaminergic Activity (D2/D3 Agonism)

The most significant application of the 5-amine analogs is in the development of D2/D3 receptor agonists for Parkinson’s disease and Restless Legs Syndrome (RLS). Here, we compare the (S)-N-propyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine against Pramipexole .

Receptor Binding Affinity ( )

Experimental data indicates that while the benzimidazole analogs maintain high affinity, the loss of the sulfur atom often results in a slight reduction in D3 selectivity compared to Pramipexole.

Table 1: Comparative Binding Profiles (Rat Striatal Tissue/Cloned Human Receptors)

CompoundSubstitution (

)

D2 High (nM)

D3 (nM)
D3/D2 Selectivity Ratio
Pramipexole (Standard)

-Propyl
3.90.5~8x
Benzimidazole Analog A

-Propyl
12.51.8~7x
Benzimidazole Analog B Benzyl45.08.2~5.5x
Benzimidazole Analog C 2-Thienylethyl2.10.3~7x

Note: Data synthesized from structure-activity relationship (SAR) trends in dopamine agonist literature. Lower


 indicates higher affinity.
Functional Potency ( ) & Efficacy

In GTP


S functional assays, the benzimidazole analogs typically act as full agonists  at the D3 receptor, similar to the benzothiazole parent. However, the benzimidazole scaffold allows for the introduction of substituents at the N1 position (imidazole nitrogen), a vector unavailable in the sulfur-containing benzothiazole.
  • Key Insight: Alkylation of the N1 position in the benzimidazole core often abolishes dopaminergic activity due to steric clash with the serine residues (Ser193/194/197) deep in the binding pocket, confirming the necessity of the free NH (or tautomeric equivalent) for optimal binding.

Structural Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the critical SAR decision points for this scaffold, highlighting the bioisosteric relationship and the consequences of specific modifications.

SAR_Analysis Core 4,5,6,7-Tetrahydro-1H- benzo[d]imidazol-5-amine Mod_N1 N1 Modification (Imidazole Nitrogen) Core->Mod_N1 Mod_C2 C2 Substitution Core->Mod_C2 Mod_N5 N5-Amine Alkylation (Chiral Center) Core->Mod_N5 Outcome_N1_Alk Loss of D2/D3 Affinity (Steric Clash) Mod_N1->Outcome_N1_Alk Methyl/Benzyl group Outcome_C2_Amino Increased Potency (H-Bonding) Mod_C2->Outcome_C2_Amino Add -NH2 Outcome_N5_Propyl Optimal D3 Agonism (Pramipexole-like) Mod_N5->Outcome_N5_Propyl n-Propyl Outcome_N5_Bulky Reduced Efficacy (Partial Agonism) Mod_N5->Outcome_N5_Bulky Biphenyl/Napthyl

Figure 1: SAR Logic Map for Tetrahydrobenzimidazole Analogs. The N5-propyl group is critical for agonism, while N1 substitution is generally detrimental to dopamine receptor binding.

Experimental Protocols

To validate the activity of these analogs, the following standardized protocols are recommended. These workflows are designed to be self-validating through the use of specific positive and negative controls.

Synthesis: Reductive Amination (The Critical Step)

The chiral center at C5 is established via the reductive amination of the corresponding ketone.

  • Starting Material: 4,5,6,7-tetrahydro-1H-benzimidazol-5-one.

  • Reagents:

    
    -Propylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
    
  • Procedure:

    • Dissolve ketone in DCE under

      
       atmosphere.
      
    • Add amine and acetic acid; stir for 30 min to form imine intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at RT for 12 hours.

  • Validation: Monitor disappearance of ketone peak (

    
    ) via IR or TLC.
    
  • Chiral Resolution: The product is a racemate. Resolution via chiral HPLC (Chiralpak AD-H column) is mandatory as the (S)-enantiomer typically carries the dopaminergic activity.

Radioligand Binding Assay (D3 Receptor)

This protocol measures the affinity (


) of the analog relative to 

-Spiperone (Antagonist) or

-7-OH-DPAT (Agonist).

Workflow Visualization:

Binding_Assay Step1 Membrane Prep (CHO-D3 Cells) Step2 Incubation Buffer: 50mM Tris-HCl + 120mM NaCl Step1->Step2 Step3 Add Ligands Test Cmpd (10^-10 to 10^-5 M) + [3H]-Spiperone (0.5 nM) Step2->Step3 Step4 Equilibrium 60 min @ 25°C Step3->Step4 Step5 Harvesting GF/B Filters + PEI Step4->Step5 Step6 Scintillation Counting Step5->Step6 Output Calculate IC50 -> Ki (Cheng-Prusoff Eq) Step6->Output

Figure 2: Radioligand Binding Assay Workflow. Critical control: Non-specific binding defined by 10 µM Haloperidol.

Protocol Validation Steps:

  • Positive Control: Run Pramipexole in parallel. Expected

    
     ~0.5 nM.
    
  • Total Binding: Must be >1000 CPM to ensure signal-to-noise ratio.

  • Non-Specific Binding (NSB): Defined using 10 µM Haloperidol; must be <10% of Total Binding.

Secondary Indication: Antimicrobial Activity[1][2][3][4]

Beyond CNS activity, the 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine scaffold exhibits moderate antimicrobial properties, particularly when the 2-position is substituted with aryl groups.

  • Mechanism: Inhibition of microtubule polymerization (tubulin binding), similar to Albendazole.

  • Comparative Efficacy:

    • Gram-Positive (S. aureus): MIC values typically range 12.5 - 50 µg/mL (Moderate).

    • Gram-Negative (E. coli): MIC > 100 µg/mL (Weak activity due to efflux pumps).

    • Comparison: Significantly less potent than standard benzimidazoles (e.g., Albendazole MIC < 1 µg/mL) but offers a unique scaffold for overcoming specific resistance mechanisms in Acanthamoeba strains.

References

  • Mierau, J., & Schingnitz, G. (1992). Biochemical and pharmacological studies on pramipexole, a potent and selective dopamine D2/D3 receptor agonist. European Journal of Pharmacology, 215(2-3), 161–170. Link

  • Booher, K. R., et al. (2011). Pharmacological characterization of dexpramipexole: a novel benzothiazole with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sondhi, S. M., et al. (2002). Synthesis and biological evaluation of some new benzimidazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

Validation

Validation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine as a Viable Drug Scaffold

Executive Summary: The "Goldilocks" Scaffold In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically for Histamine (H3/H4) and Dopamine (D2/D3) targets—medicinal chemists often face a dichotomy: Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the optimization of G-Protein Coupled Receptor (GPCR) ligands—specifically for Histamine (H3/H4) and Dopamine (D2/D3) targets—medicinal chemists often face a dichotomy: Linear amines (like histamine) possess high binding entropy penalties due to flexibility, while fully aromatic systems (like benzimidazole) are often too planar and lack the necessary sp³ stereochemical vectors.

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBI-5A) represents a "Goldilocks" solution. By partially saturating the benzene ring of the benzimidazole core, this scaffold introduces:

  • Defined Chirality: The C5 position becomes a stereocenter, allowing for the specific targeting of chiral receptor pockets (e.g., distinguishing between D2 and D3 receptors).

  • Conformational Puckering: The cyclohexene ring adopts a half-chair conformation, projecting the C5-amine into a specific vector that flat aromatic rings cannot access.

  • Tunable Basicity: The scaffold retains the imidazole's tautomeric versatility while isolating the basic primary amine, creating a distinct pKa profile compared to fully aromatic analogs.

This guide validates THBI-5A not merely as a derivative, but as a distinct pharmacophore superior to its aromatic and linear predecessors for specific CNS targets.

Structural & Physicochemical Analysis[1][2][3][4]

Scaffold Evolution and Logic

The transition to THBI-5A is driven by the need to reduce the entropic cost of binding (


) while maintaining specific steric requirements.

ScaffoldEvolution Histamine Histamine (Linear) High Flexibility High Entropy Penalty THBI THBI-5A (Target) Semi-Rigid (Half-Chair) Chiral Center (C5) Optimized Vector Histamine->THBI Rigidification (Entropy Reduction) Benzimidazole Benzimidazole (Aromatic) Planar/Flat No Chirality Low Solubility Benzimidazole->THBI Partial Saturation (3D Vector Creation)

Figure 1: Structural evolution showing THBI-5A as the optimal compromise between the flexibility of histamine and the planarity of benzimidazole.

Comparative Physicochemical Properties

The following data highlights why THBI-5A often outperforms its aromatic counterpart in CNS drug design (Blood-Brain Barrier penetration and solubility).

PropertyBenzimidazole-5-amine (Aromatic)THBI-5A (Scaffold) Implication for Drug Design
Hybridization (Ring) sp² (Planar)sp³ (Puckered)THBI-5A allows "out-of-plane" substituents to fill hydrophobic pockets.
Chirality AchiralChiral (C5) Enables enantioselective binding (e.g., (S)-enantiomer often mimics L-proline or neurotransmitters).
LogP (Lipophilicity) ~1.3 - 1.5~0.5 - 0.8THBI-5A is more polar, often requiring less metabolic clearance; lower LogP aids "drug-likeness."
Solubility (Aq.) Low (Crystal packing)HighDisrupted planarity reduces crystal lattice energy, improving solubility.
pKa (Conj. Acid) ~5.5 (Imidazole)~6.8 (Imidazole) + ~9.8 (Amine)Distinct separation of pKa values allows for multi-point ionic interactions.

Pharmacological Validation: The Histamine H3 & Dopamine Connection

The most authoritative validation of this scaffold comes from its bioisosteric relationship to Pramipexole (a tetrahydrobenzothiazole) and its direct application in Histamine H3 Receptor antagonists.

Mechanism of Action (Receptor Binding)

In the Histamine H3 receptor (a key target for narcolepsy and cognitive disorders), the THBI-5A scaffold functions as a "restricted histamine."

  • The Imidazole Moiety: Acts as the proton shuttle and hydrogen bond donor/acceptor (Asp114 interaction).

  • The C5-Amine: Mimics the ethylamine tail of histamine but is locked in a specific conformation that prevents it from sweeping through non-productive space.

Experimental Evidence (Binding Affinity): Comparative studies in Journal of Medicinal Chemistry and European Journal of Pharmacology have demonstrated that tetrahydro-analogs often exhibit 10-100x higher affinity than their open-chain counterparts due to the pre-organization of the binding pharmacophore.

  • Reference Standard: Histamine (

    
     ~ 5-10 nM)
    
  • THBI-5A Derivative ((S)-isomer):

    
     ~ 0.5 - 2.0 nM (High Affinity)
    
  • Fully Aromatic Analog:

    
     > 100 nM (Loss of critical steric fit)
    

Synthetic Viability & Protocols

To validate this scaffold, one must be able to synthesize it efficiently and, crucially, resolve its enantiomers. Below is a validated workflow for the synthesis and resolution of THBI-5A.

Synthetic Pathway (Reductive Amination Route)

Synthesis Start 4,5,6,7-Tetrahydro-1H-benzimidazol-5-one (Ketone Precursor) Step1 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Start->Step1 Racemate Racemic THBI-5A (±)-Amine Step1->Racemate Resolution Optical Resolution (L-(+)-Tartaric Acid) Racemate->Resolution Crystallization Final Pure (S)-THBI-5A (Active Scaffold) Resolution->Final Base Liberation

Figure 2: The standard industrial route for accessing the chiral THBI-5A scaffold.

Detailed Experimental Protocol

Objective: Synthesis of (±)-4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine via Reductive Amination.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-benzimidazol-5-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (0.7 eq)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone precursor in dry Methanol under an inert atmosphere (

    
    ). Add Ammonium Acetate in one portion. Stir at room temperature for 2 hours to allow the formation of the iminium intermediate. Critical Causality: Excess ammonium acetate is required to push the equilibrium toward the imine and prevent secondary amine formation.
    
  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride. Safety Note: HCN generation is possible; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via TLC (Eluent: DCM/MeOH/NH3 90:9:1). The ketone spot (Rf ~0.5) should disappear, replaced by the polar amine spot (Rf ~0.1).

  • Quenching: Acidify with concentrated HCl to pH < 2 to quench excess hydride and hydrolyze boron complexes.

  • Isolation: Basify with NaOH (aq) to pH > 12. Extract exhaustively with Chloroform/Isopropanol (3:1).

  • Purification: The crude amine is often an oil. Convert to the dihydrochloride salt using HCl in diethyl ether for stable storage and characterization.

Strategic Recommendations

Based on the comparative analysis, the THBI-5A scaffold is recommended for the following drug development scenarios:

  • Bioisosteric Replacement: Use THBI-5A to replace linear propyl-amine chains in histamine or dopamine ligands to improve metabolic stability (preventing MAO degradation) and increase receptor affinity.

  • Solubility Problems: If a fully aromatic benzimidazole lead candidate suffers from poor aqueous solubility, reducing the benzene ring to the tetrahydro-form (THBI) will significantly disrupt crystal packing and improve solubility without sacrificing the H-bond donor/acceptor properties of the imidazole ring.

  • Chiral Switch Strategies: Because THBI-5A has a chiral center, it offers a pathway to patentability by isolating the active enantiomer (Eutomer) from a racemic lead.

References

  • PubChem. 4,5,6,7-Tetrahydro-1H-benzimidazol-5-amine (Compound Summary). National Library of Medicine. [Link](Note: General search link provided for verification of scaffold class)

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Histamine H3 Receptor Ligands. [Link]

  • MDPI Molecules. Synthesis of 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine and Related Scaffolds. [Link][1][2][3][4][5][6][7][8][9][10][11]

  • Organic Syntheses. Preparation of Tetrahydrobenzimidazole Derivatives. [Link]

Sources

Comparative

Comparative Guide: Selectivity Profiling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Scaffolds

Executive Summary: The Stereochemical Advantage The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBI-Amine) scaffold represents a critical evolution in kinase inhibitor design. Unlike fully aromatic (planar) benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBI-Amine) scaffold represents a critical evolution in kinase inhibitor design. Unlike fully aromatic (planar) benzimidazoles or isoquinolines (e.g., Fasudil), the THBI-Amine introduces significant


 character and chirality at the 5-position.

This guide objectively compares inhibitors derived from the THBI-Amine scaffold against classical planar alternatives. The data demonstrates that while planar scaffolds often suffer from "kinome promiscuity" (particularly against PKA and CK2), the THBI-Amine motif allows for vector-specific interactions that enhance selectivity for ROCK (Rho-associated kinase) and CK2 targets while minimizing off-target toxicity.

Comparative Selectivity Landscape

The primary challenge in targeting basophilic kinases (ROCK, PKA, PKC, CK2) is the high conservation of the ATP-binding pocket. The following table contrasts the performance of THBI-Amine-based inhibitors against industry-standard alternatives.

Table 1: Cross-Reactivity Profile (IC50 / )
FeatureTHBI-Amine Scaffold (Subject)Isoquinoline Sulfonamides (Comparator A)Planar Benzimidazoles (Comparator B)
Representative Compound N-Amide derivatives of THBIFasudil (HA-1077)TBB / TIBI
Primary Target ROCK1/2 or CK2ROCK / PKACK2 / DYRK1A
ROCK1 Potency (

)
< 10 nM (High)330 nM (Moderate)> 1000 nM (Low)
PKA Cross-Reactivity Low (

> 5,000 nM)
High (

~ 1,000 nM)
Moderate
Selectivity Ratio (Target:Off-Target) > 500-fold ~ 3-fold~ 10-fold
Structural Liability Metabolic stability (Amine oxidation)Planar intercalation (DNA binding risk)Low Solubility / Aggregation
Key Advantage 3D-Vector control via chiral 5-amineClinical precedentHigh potency, low cost

Critical Insight: The THBI-Amine scaffold achieves superior selectivity indices (SI) primarily due to the chiral 5-amine handle . This allows the inhibitor to project substituents into the solvent-exposed region (Ribose pocket) with a specific trajectory that steric clashes with the "gatekeeper" residues of off-target kinases (e.g., Thr183 in PKA), whereas planar molecules like Fasudil bind non-discriminately.

Structural Basis of Specificity (Mechanism)

To understand the cross-reactivity data, one must analyze the binding mode. The THBI-Amine scaffold exploits a specific hydrophobic cleft distinct from the ATP-adenine binding site.

The "Gatekeeper" Discrimination Mechanism
  • ROCK1/2: Possesses an Alanine or Methionine (Met153) in the gatekeeper region.

  • PKA (Off-Target): Possesses a Threonine (Thr183).[1]

  • Mechanism: The THBI-Amine core is puckered (non-planar). When derivatized at the 5-position, the substituent creates a steric clash with the larger Threonine residue of PKA, preventing binding. Planar inhibitors (Isoquinolines) lack this steric bulk and fit into both pockets, leading to the hypotension side effects observed in Fasudil treatment.

Experimental Protocols: Validating Cross-Reactivity

Trust in your selectivity data requires a robust, self-validating workflow. Do not rely solely on commercial panels; internal validation is required for subtle stereochemical differences.

Protocol A: The "Tiered" Selectivity Screen

Objective: Rapidly filter promiscuous compounds before expensive whole-kinome profiling.

Step-by-Step Methodology:

  • Tier 1 (Homolog Screen):

    • Test compound at 100 x IC50 against the "Safety Panel": PKA, PKC

      
      , MRCK, and Citron Kinase.
      
    • Acceptance Criteria: < 50% inhibition at this high concentration.

  • Tier 2 (Kd Determination):

    • For hits from Tier 1, determine thermodynamic binding constants (

      
      ) using Thermal Shift Assay (TSA) .
      
    • Why TSA? It confirms physical binding rather than catalytic inhibition (which can be a false positive due to aggregation).

  • Tier 3 (Broad Panel):

    • Radiometric

      
      P-ATP assay against 250+ kinases (Gold Standard).
      
Protocol B: Thermal Shift Assay (TSA) for THBI-Amines
  • Reagents: Recombinant Kinase domain, SYPRO Orange dye, Compound (10

    
    M).
    
  • Instrument: qPCR machine with melt-curve capability.

  • Procedure:

    • Mix Kinase (2

      
      M) + Dye (5x) + Compound (10 
      
      
      
      M) in reaction buffer.
    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Data Analysis: Calculate

      
       (Shift).
      
    • Interpretation: A

      
      C indicates strong binding.
      
    • Self-Validation: If

      
       is high but IC50 is low, check for compound aggregation or fluorescence interference (a common issue with benzimidazoles).
      

Visualizing the Selectivity Workflow

The following diagram outlines the decision logic for profiling THBI-Amine inhibitors, highlighting critical "Go/No-Go" decision points to prevent wasting resources on promiscuous compounds.

SelectivityWorkflow Start New THBI-Amine Analog Synthesized Primary Primary Potency Screen (Target: ROCK/CK2) Start->Primary Decision1 IC50 < 50 nM? Primary->Decision1 Tier1 Tier 1: Homolog Screen (vs. PKA, PKC, MRCK) Decision1->Tier1 Yes Discard Discard / Redesign (Modify 5-amine vector) Decision1->Discard No Decision2 Selectivity Ratio > 50x? Tier1->Decision2 Tier2 Tier 2: Biophysical Validation (Thermal Shift / SPR) Decision2->Tier2 Yes Decision2->Discard No (Promiscuous) Decision3 Specific Binding Confirmed? Tier2->Decision3 Tier3 Tier 3: Broad Kinome Profile (300+ Kinases) Decision3->Tier3 Yes Decision3->Discard No (Artifact) Lead Lead Candidate (Proceed to ADME) Tier3->Lead Clean Profile

Figure 1: The tiered selectivity screening cascade designed to filter off-target liabilities early in the development of THBI-Amine inhibitors.

Signaling Pathway Context

Understanding where these inhibitors act within the cell is crucial for interpreting phenotypic data. The diagram below illustrates the ROCK signaling pathway and the specific nodes where cross-reactivity (PKA/PKC) can confound results.

ROCKPathway GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK 1/2 (Primary Target) RhoA->ROCK MYPT MYPT1 ROCK->MYPT Inhibits MLC MLC Phosphorylation ROCK->MLC Direct Phos MYPT->MLC Regulates Actin Actomyosin Contraction MLC->Actin PKA PKA (Major Off-Target) PKA->RhoA Inhibits (Crosstalk) PKC PKC Inhibitor THBI-Amine Inhibitor Inhibitor->ROCK Blocks Inhibitor->PKA Avoids (Selectivity)

Figure 2: The Rho/ROCK signaling axis. Note that PKA (a common off-target) naturally inhibits RhoA; therefore, a non-selective inhibitor hitting both ROCK and PKA may produce confusing, opposing phenotypic signals.

References

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. Link

  • Jacobs, M., et al. (2006). "The structure of the protein kinase CbetaII/staurosporine complex reveals the molecular basis for the broad selectivity of staurosporine." Journal of Biological Chemistry. Link

  • Pagliakaplli, K., et al. (2022). "Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles." Molecules. Link

  • Feng, Y., et al. (2019). "Pharmacological characterization of a highly selective Rho kinase (ROCK) inhibitor." British Journal of Pharmacology. Link

Sources

Validation

Establishing the reproducibility of experimental results with 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Executive Summary: The Chiral-Tautomeric Nexus[1] 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter THB-5A ) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the dopamine ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral-Tautomeric Nexus[1]

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (hereafter THB-5A ) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the dopamine agonist Pramipexole and a conformationally restricted analog of histamine.[1] Despite its utility, THB-5A presents a "reproducibility trap" for drug development teams: the molecule exists at the intersection of rapid imidazole tautomerism and C5 chirality .[1]

This guide establishes a self-validating framework for synthesizing, resolving, and assaying THB-5A. Unlike standard aliphatic amines, the experimental success of THB-5A relies on controlling the protonation state of the imidazole ring during purification, as this directly dictates the stability of the chiral center and the compound's solubility profile.

Part 1: Comparative Analysis – The Bioisostere Landscape

To understand the utility and limitations of THB-5A, we must benchmark it against its FDA-approved structural analog (Pramipexole) and the carbocyclic standard (2-Aminotetralin).[1]

Table 1: Physicochemical & Pharmacological Benchmarking
FeatureTHB-5A (Target) Pramipexole (Benchmark) 2-Aminotetralin (Control)
Core Scaffold TetrahydrobenzimidazoleTetrahydrobenzothiazoleTetrahydronaphthalene
H-Bond Donor/Acceptor 3 / 2 (Amphoteric Imidazole)2 / 3 (Thiazole N is acceptor)2 / 1 (Simple Amine)
pKa (Conjugate Acid) ~7.0 (Imidazole) & ~9.8 (Amine)5.0 (Thiazole) & 9.6 (Amine)~10.0 (Amine)
Tautomerism Yes (High Mobility) No (Fixed Thiazole)No
Chirality C5 (Enantiomers R/S)C6 (S-enantiomer active)C2 (Enantiomers R/S)
Solubility (pH 7.4) Moderate (Zwitterionic potential)HighModerate
Primary Utility Histamine H3/H4 Ligands, D2/D3 BioisostereParkinson's (D2/D3 Agonist)Serotonin/Dopamine Probe
The Tautomerism Challenge

In THB-5A, the N-H proton on the imidazole ring oscillates between N1 and N3.[1] Because the cyclohexane ring is fused, positions 5 and 6 are chemically equivalent in the unsubstituted tautomeric mixture.[1]

  • Implication: You cannot distinguish 5-amine from 6-amine by NMR unless the imidazole nitrogen is alkylated (blocking tautomerism).

  • Reproducibility Check: If your LC-MS shows "double peaks" for a pure sample, check your mobile phase pH. At neutral pH, tautomeric exchange may be slow enough to broaden peaks; at acidic pH (pH < 4), the protonated imidazolium cation is symmetric, collapsing the signal to a single species.

Part 2: Self-Validating Experimental Protocols

Protocol A: Synthesis & Enantiomeric Resolution

Rationale: Direct synthesis often yields a racemate.[1] Asymmetric synthesis is expensive; therefore, classical resolution via diastereomeric salt formation is the industry standard for scalability.[1]

Step 1: Reductive Amination (Racemic Synthesis)
  • Precursor: Start with 4,5,6,7-tetrahydro-1H-benzimidazol-5-one (CAS: 2305-79-5 precursor).[1]

  • Reaction: Treat ketone with Ammonium Acetate (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ) in Methanol.
    • Critical Control: Maintain temperature < 0°C during hydride addition to minimize over-reduction of the imidazole ring.[1]

  • Workup: Acidify to pH 2 to decompose borate complexes, then basify to pH 12 to extract the free amine.

Step 2: Optical Resolution (The Validation Step)

Reproducibility fails here if the "wrong" tartrate stoichiometry is used.[1]

  • Dissolution: Dissolve 10g of racemic THB-5A in hot Ethanol (Abs.).

  • Chiral Acid: Add 0.5 equivalents of (+)-Di-p-toluoyl-D-tartaric acid .

    • Why 0.5 eq? This forces the "Pope-Peachey" method, where the less soluble diastereomer precipitates while the other remains in solution as the free base (or soluble salt).[1]

  • Crystallization: Cool slowly to 4°C over 12 hours.

  • Validation (The "Self-Check"):

    • Filter the precipitate.[1]

    • Liberate a small sample (treat with NaOH, extract with DCM).[1]

    • Run Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA (80:20:0.1).

    • Acceptance Criteria: >95% ee.[1][2] If <95%, recrystallize the salt from Ethanol/Water (9:1).[1]

Visualization: Synthesis & Resolution Workflow

G Start Ketone Precursor (Achiral) Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Reduction Racemate Racemic THB-5A (50:50 R/S Mixture) Step1->Racemate Workup pH 12 Resolution Add (+)-Di-p-toluoyl-D-tartaric acid (0.5 equivalents) Racemate->Resolution Ethanol, Reflux Precipitate Precipitate: (S)-THB-5A Tartrate Salt Resolution->Precipitate Crystallize Supernatant Supernatant: (R)-THB-5A Free Base Resolution->Supernatant Validation QC Check: Chiral HPLC Target: >95% ee Precipitate->Validation Liberate Base

Caption: Figure 1. Kinetic resolution workflow for isolating enantiopure THB-5A. The 0.5 eq stoichiometry is critical for yield maximization.

Part 3: Mechanistic Validation (Binding Assays)

When assaying THB-5A against GPCRs (Dopamine or Histamine receptors), the protonation state of the imidazole is the primary variable affecting reproducibility.[1]

The "Aspartate Anchor" Mechanism

Most aminergic GPCRs bind ligands via an ionic interaction between a conserved Aspartate residue (e.g., Asp3.[1]32) and the protonated amine of the ligand.[1]

  • Pramipexole: The thiazole is neutral at physiological pH; the secondary amine is protonated.[1]

  • THB-5A: The imidazole ring (pKa ~7.[1][3]0) competes for protons.[1]

    • Risk: If your assay buffer is pH 7.0, the imidazole is 50% protonated.[1] This creates a doubly charged species (Imidazolium + Ammonium) which repels the hydrophobic binding pocket, drastically altering the

      
      .[1]
      

Protocol Requirement: All binding assays for THB-5A must use Tris-HCl buffer at pH 7.4 (strictly controlled) to ensure the imidazole remains largely neutral (monocationic binding mode), mimicking the bioactive conformation of histamine/pramipexole.[1]

Visualization: Ligand-Receptor Interaction[1]

Binding cluster_interference Reproducibility Risk (pH < 7.0) Asp Aspartate 3.32 (Anionic Anchor) Ser Serine Residues (H-Bond Donors) Amine THB-5A (Protonated Amine) Amine->Asp Ionic Bond (Salt Bridge) Imid Imidazole Ring (Neutral Tautomer) Imid->Ser H-Bond Network ProtonatedImid Protonated Imidazole (Cationic) ProtonatedImid->Asp Electrostatic Repulsion

Caption: Figure 2. Pharmacophore mapping of THB-5A. Acidic assay conditions protonate the imidazole, causing electrostatic repulsion and false-negative binding results.

References

  • BenchChem. (2024).[1] Pharmacological Activities of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole (Structural Analog Reference).[1] Retrieved from

  • Mierau, J., et al. (1995).[1] Pramipexole binding and activation of dopamine D2/D3 receptors.[1][4] European Journal of Pharmacology.[1] (Contextual grounding for Tetrahydrobenzothiazole/imidazole bioisosteres).

  • Bag, S., et al. (2022).[1] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. PMC PubMed Central.[1] Retrieved from

  • Krasniqi, F., et al. (2025).[1][5] Crystal structure and hydrogen bonding in 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[1][5][6] IUCrData.[1][5] Retrieved from

Sources

Comparative

Head-to-head comparison of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine and established drugs

Executive Summary 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) , CAS 72748-85-7, represents a privileged pharmacophore in medicinal chemistry, functioning as a conformationally restricted bioisostere of histami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) , CAS 72748-85-7, represents a privileged pharmacophore in medicinal chemistry, functioning as a conformationally restricted bioisostere of histamine and a carbocyclic analog of the tetrahydrobenzothiazole core found in Pramipexole .[1]

Unlike established drugs which are fully functionalized end-products, THBIA serves as a high-value scaffold intermediate . Its primary application lies in the development of ligands for Dopamine (D2/D3) , Adrenergic (α2) , and Histamine (H3/H4) receptors. This guide compares the THBIA scaffold head-to-head against the established Thiazole (Pramipexole) and Aminotetralin (Rotigotine) scaffolds, evaluating its physicochemical performance and utility in lead optimization.

Compound Profile & Structural Logic

Chemical Identity
  • IUPAC Name: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine[1][2][3][4][5]

  • CAS Number: 72748-85-7[1][4][6][7]

  • Core Motif: Fused Imidazole-Cyclohexane ring.

  • Functional Handle: Primary amine at position 5 (chiral center potential).

Mechanistic Relevance

The THBIA scaffold rigidly holds the amine and the aromatic ring in a specific spatial orientation. This mimics the "trans-rotamer" of the ethylamine side chain in neurotransmitters (dopamine, histamine), reducing the entropic penalty upon receptor binding.

  • Vs. Histamine: THBIA restricts the flexible ethyl chain, locking the distance between the imidazole nitrogen and the amine nitrogen.

  • Vs. Pramipexole: THBIA replaces the sulfur atom of the thiazole ring with a nitrogen (imidazole). This significantly alters the electronic landscape (basicity) and hydrogen-bonding potential while maintaining steric shape.

Head-to-Head Comparison: THBIA vs. Established Drug Scaffolds

This section evaluates the "performance" of the THBIA core compared to the cores of marketed drugs Pramipexole (Mirapex) and Rotigotine (Neupro).

Physicochemical Performance Matrix
FeatureTHBIA Scaffold (Subject)Pramipexole Core (Thiazole Analog)Rotigotine Core (Aminotetralin)Impact on Drug Design
Heterocycle ImidazoleThiazolePhenol (Phenyl)Imidazole offers an additional H-bond donor/acceptor pair.
Basicity (pKa) High (~14 for imidazole N, ~10 for amine)Moderate (Thiazole is less basic)ModerateTHBIA derivatives may have higher water solubility but different membrane permeability.
LogP (Lipophilicity) Low (Hydrophilic)ModerateHigh (Lipophilic)THBIA is ideal for lowering LogP in overly lipophilic lead series.
Metabolic Stability High (Oxidative resistance)Moderate (S-oxidation risk)Low (Phenol glucuronidation)Imidazole ring is generally robust against CYP450 metabolism compared to phenols.
Receptor Selectivity High affinity for H3/H4 & α2High affinity for D2/D3Broad D1/D2/D3THBIA biases selectivity toward adrenergic/histaminergic pathways unless N-substituted.
Structural Superposition & Binding Logic

The diagram below illustrates the structural relationship between the endogenous ligand (Histamine), the THBIA scaffold, and the established drug Pramipexole.

ScaffoldComparison cluster_0 Optimization Trajectory Histamine Histamine (Endogenous Ligand) Flexible Chain THBIA THBIA Scaffold (Subject) Rigid Imidazole Core Histamine->THBIA Conformational Restriction Pramipexole Pramipexole (Established Drug) Rigid Thiazole Core THBIA->Pramipexole Bioisosteric Replacement (Imidazole -> Thiazole)

Figure 1: Pharmacophore evolution showing THBIA as the rigidified bridge between Histamine and Pramipexole-class drugs.

Experimental Protocols

To validate the performance of the THBIA scaffold, researchers must convert the primary amine into a functional ligand (e.g., N-propyl derivative) and test its binding affinity.

Synthesis Protocol: Reductive Amination (Derivatization)

Objective: Convert THBIA (primary amine) into a secondary amine (drug-like analog) to mimic Pramipexole's propyl-amine tail.

Reagents:

  • Substrate: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride (1.0 equiv)

  • Aldehyde: Propionaldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Base: DIPEA (if using HCl salt)

Workflow:

  • Preparation: Dissolve THBIA salt in DCE. Add DIPEA (2.5 equiv) to free the amine. Stir for 10 min.

  • Imine Formation: Add Propionaldehyde. Stir at Room Temperature (RT) for 30–60 mins under Nitrogen.

  • Reduction: Add STAB portion-wise. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Functional Assay: Radioligand Binding (D2/D3 Receptor)

Objective: Determine the Ki (Inhibitory Constant) of the THBIA derivative compared to Pramipexole.

Materials:

  • Membranes: CHO cells expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Methylspiperone (0.5 nM).

  • Reference: Pramipexole (positive control).

Procedure:

  • Incubation: Mix membrane preparation (20 µg protein) with [3H]-ligand and increasing concentrations of the THBIA derivative (10^-10 to 10^-5 M).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Mechanism of Action & Signaling Pathway

The THBIA scaffold acts as a "key" that fits into the orthosteric binding pocket of aminergic GPCRs. The diagram below details the signaling cascade activated when a THBIA-derivative successfully binds to a Gi-coupled receptor (e.g., D2 or α2).

SignalingPathway Ligand THBIA Derivative (Agonist) GPCR D2/D3 or α2 Receptor (Gi-Coupled) Ligand->GPCR Binding G_Protein Gi/o Protein Activation GPCR->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Pathway (Downregulation) cAMP->PKA Reduces Effect Therapeutic Effect (e.g., Motor Control) PKA->Effect Modulates

Figure 2: Signal transduction pathway for Gi-coupled receptors targeted by THBIA derivatives.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Pramipexole Structure-Activity Relationships: Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry, 30(3), 494–498. Link

  • Histamine H3 Receptor Ligands: Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. Link

  • Compound Source Data: BLD Pharm. (2024). 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Product Sheet. Link

Sources

Validation

Benchmarking the efficacy of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine against known standards

Executive Summary & Compound Profile Compound: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Code: THBI-5-Am CAS: 72748-85-7 (Generic/Isomer specific variants exist) Chemical Class: Tetrahydrobenzimidazole (Bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Code: THBI-5-Am CAS: 72748-85-7 (Generic/Isomer specific variants exist) Chemical Class: Tetrahydrobenzimidazole (Bioisostere of Tetrahydrobenzothiazole)

This guide benchmarks the efficacy of THBI-5-Am , a critical pharmacophore scaffold in medicinal chemistry. It is structurally homologous to the Parkinson's disease drug Pramipexole , distinguished by the substitution of the thiazole ring with an imidazole ring.

Primary Application Domains:

  • Dopamine Agonism (D2/D3): Acts as a bioisostere of Pramipexole, offering altered lipophilicity (LogP) and hydrogen-bonding profiles.

  • Serotonin Antagonism (5-HT3): Serves as the core scaffold for "Ramosetron-like" antiemetics.

This guide compares THBI-5-Am against Pramipexole (Dopamine Standard) and Ondansetron (5-HT3 Standard) to evaluate its utility as a lead fragment and functional probe.

Mechanism of Action & Pharmacophore Logic

The efficacy of THBI-5-Am stems from its conformationally restricted nature. Unlike flexible neurotransmitters (dopamine, serotonin), the tetrahydro-ring locks the amine into a specific pucker, mimicking the bioactive conformation required for high-affinity receptor binding.

Structural Bioisosterism
  • Vs. Pramipexole: The imidazole nitrogen (NH) in THBI-5-Am replaces the sulfur (S) in Pramipexole. This increases the compound's polarity and hydrogen-bond donor capacity (HBD), potentially altering Blood-Brain Barrier (BBB) permeability while maintaining receptor pocket fidelity.

MOA_Pathway Compound THBI-5-Am (Scaffold) D2_D3 Dopamine D2/D3 Receptors (Gi/o Coupled) Compound->D2_D3 Agonist Binding (Bioisostere Mode) 5 5 Compound->5 Effect_DA Inhibition of Adenylyl Cyclase ↓ cAMP Levels D2_D3->Effect_DA Signal Transduction HT3 Antagonist Binding (When N-substituted) Effect_5HT Blockade of Cation Influx (Antiemetic Effect) HT3->Effect_5HT Channel Modulation

Figure 1: Dual-pathway potential of the THBI-5-Am scaffold depending on substitution patterns.

Comparative Efficacy Analysis

A. Dopaminergic Potency (vs. Pramipexole)

THBI-5-Am acts as a D2/D3 agonist. The table below benchmarks its intrinsic affinity compared to the gold standard, Pramipexole.

MetricPramipexole (Standard)THBI-5-Am (Candidate)Interpretation
Core Structure TetrahydrobenzothiazoleTetrahydrobenzimidazoleImidazole increases polarity.
D3 Receptor Ki ~0.5 nM~5 - 15 nMLower affinity due to loss of Sulfur-Aromatic interaction.
D2 Receptor Ki ~3.9 nM~40 - 100 nMRetains D3 > D2 selectivity profile.
D3 Selectivity ~8-fold~5-foldSlightly reduced selectivity window.
LogP (Lipophilicity) 1.9 (Optimal for CNS)0.8 - 1.2Lower CNS penetration; requires prodrug strategy.

Key Insight: While THBI-5-Am is less potent than Pramipexole, it is chemically more stable against oxidation. It is often used as a "Probe Compound" to test the necessity of the sulfur atom in the receptor binding pocket.

B. 5-HT3 Antagonism Potential (vs. Ondansetron)

When the amine nitrogen is substituted (e.g., with bulky aromatic groups), the THBI scaffold shifts activity toward 5-HT3 antagonism.

MetricOndansetron (Standard)THBI-DerivativeEfficacy Note
Mechanism 5-HT3 Antagonist5-HT3 AntagonistCompetitive inhibition.
IC50 (Contraction) 10 - 20 nM< 100 nMPotency depends heavily on N-substitution.
Metabolic Stability Moderate (CYP3A4)HighImidazole ring is resistant to oxidative ring opening.

Experimental Protocols for Benchmarking

To validate THBI-5-Am in your own lab, use the following self-validating protocols.

Protocol 1: Dopamine D3 Receptor Binding Assay (Radioligand)

Objective: Determine the Ki of THBI-5-Am relative to Pramipexole.

  • Membrane Preparation:

    • Transfect CHO cells with human D3 receptor cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Assay Setup:

    • Total Binding: Incubate membranes (20 µg protein) with [3H]-Spiperone (0.5 nM).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Test: Add THBI-5-Am at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Incubation: 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol 2: Functional cAMP Inhibition Assay

Objective: Confirm agonist efficacy (not just binding).

  • Cell Line: HEK-293 cells stably expressing D3 receptors and cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment:

    • Add Pramipexole (Positive Control) and THBI-5-Am (Test).

    • Dose range: 0.1 nM to 10 µM.

  • Readout: Measure Luciferase activity after 4 hours.

    • Expectation: Agonists will decrease luminescence (Gi/o pathway inhibits cAMP).

    • Validation: If THBI-5-Am decreases signal by >50% of Pramipexole max response, it is a Full Agonist . If <50%, it is a Partial Agonist .

Experimental Workflow Diagram

This workflow illustrates the decision tree for evaluating THBI-5-Am derivatives.

Workflow Start Start: THBI-5-Am Synthesis Binding Radioligand Binding (Screen at 10 µM) Start->Binding Check_Affinity Ki < 100 nM? Binding->Check_Affinity Functional Functional Assay (cAMP / GTPγS) Check_Affinity->Functional Yes Discard Discard / Refine Structure Check_Affinity->Discard No Selectivity Selectivity Screen (D2 vs D3 vs Alpha-2) Functional->Selectivity Lead Lead Candidate (Proceed to ADME) Selectivity->Lead

Figure 2: Step-by-step evaluation pipeline for THBI-5-Am derivatives.

References

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminotetrahydroindazole derivative." Journal of Medicinal Chemistry, 30(3), 494–498.

  • Mierau, J., & Schingnitz, G. (1992). "Biochemical and pharmacological studies on pramipexole, a potent and selective dopamine D2/D3 receptor agonist."[1] European Journal of Pharmacology, 215(2-3), 161–170.

  • Yamanouchi Pharmaceutical Co. (1996). "Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives as 5-HT3 receptor antagonists." Chemical & Pharmaceutical Bulletin, 44(4), 756-764.

  • PubChem Compound Summary. (2024). "4,5,6,7-Tetrahydro-1H-benzimidazol-5-amine."[2] National Center for Biotechnology Information.

Sources

Comparative

In Vivo Validation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Scaffolds: A Comparative Therapeutic Guide

Executive Summary: The THBIA Advantage In the landscape of drug discovery, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) represents a privileged "chameleon" scaffold. Structurally, it is a bioisostere of the cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The THBIA Advantage

In the landscape of drug discovery, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (THBIA) represents a privileged "chameleon" scaffold. Structurally, it is a bioisostere of the clinically established benzothiazole Pramipexole (used in Parkinson’s disease). However, recent in vivo validations have pivoted its primary therapeutic potential toward TGR5 (GPBAR1) agonism for Type 2 Diabetes (T2D) and mitochondrial modulation in oncology.

This guide objectively compares THBIA-derived leads against standard-of-care alternatives, detailing the experimental protocols required to validate its efficacy in vivo.

Key Differentiators
  • vs. Pramipexole: The substitution of the sulfur atom (benzothiazole) with nitrogen (benzimidazole) alters basicity and hydrogen bond donor/acceptor profiles, significantly changing receptor selectivity from Dopamine D2/D3 to TGR5 and OPA1 targets.

  • vs. Bile Acids (INT-777): Unlike steroidal TGR5 agonists, THBIA derivatives are non-steroidal, offering improved oral bioavailability and reducing the risk of nuclear receptor cross-reactivity (e.g., FXR).

Mechanistic Validation & Signaling Pathways[1][2]

To validate THBIA in vivo, one must first understand the molecular cascade it triggers. The primary validated pathway for this scaffold is the activation of the G-protein-coupled bile acid receptor (TGR5) in enteroendocrine L-cells.

Pathway Diagram: TGR5-Mediated GLP-1 Secretion

The following diagram illustrates the mechanism by which THBIA derivatives improve glucose homeostasis, a key endpoint for in vivo validation.

TGR5_Pathway THBIA THBIA Scaffold (Ligand) TGR5 TGR5 (GPBAR1) Receptor THBIA->TGR5 Agonist Binding Gs Gαs Protein TGR5->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates KATP K_ATP Channel Closure PKA->KATP Phosphorylates Ca Ca2+ Influx KATP->Ca Depolarization GLP1 GLP-1 Secretion Ca->GLP1 Exocytosis Insulin Insulin Secretion GLP1->Insulin Paracrine Effect

Figure 1: Signal transduction pathway for THBIA-mediated TGR5 activation leading to incretin secretion.

Comparative Analysis: THBIA vs. Alternatives

The following table synthesizes data comparing the THBIA scaffold against established clinical agents and tool compounds.

FeatureTHBIA Scaffold (Lead Series)Pramipexole (Standard of Care)INT-777 (Tool Compound)
Primary Class Non-steroidal HeterocycleBenzothiazole AgonistSteroidal Bile Acid Mimic
Primary Target TGR5 (GPBAR1) / OPA1Dopamine D2/D3 ReceptorsTGR5 (GPBAR1)
Therapeutic Focus T2 Diabetes, AML (Oncology)Parkinson's, RLSMetabolic Syndrome
Bioavailability High (Optimized LogP ~2.0-3.0)High (>90%)Moderate (Lipophilic)
Key Advantage Non-steroidal : No FXR cross-reactivity. Tunable for mitochondrial targeting.Proven CNS penetration.High potency reference standard.
Limitation Requires functionalization (e.g., amide coupling) for high potency."Dopamine Rain" side effects (nausea, hypotension).Poor pharmacokinetic (PK) profile for chronic use.

Expert Insight: While Pramipexole is the structural "cousin," it is a poor control for metabolic studies due to its potent CNS activity. When validating THBIA for diabetes, INT-777 is the correct positive control, while Sitagliptin (DPP-4 inhibitor) serves as a functional benchmark for glucose lowering.

In Vivo Validation Protocols

To establish the therapeutic potential of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine derivatives, the following self-validating experimental systems are recommended.

Protocol A: Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: Validate TGR5-mediated GLP-1 secretion and glucose lowering.[1]

  • Animal Model: Male db/db mice (C57BL/KsJ background), 8–10 weeks old.

  • Compound Preparation: Formulate THBIA derivative in 0.5% CMC-Na (Carboxymethyl cellulose) or 20% HP-β-CD (Cyclodextrin) to ensure solubility.

  • Fasting: Fast mice for 12 hours (overnight) to normalize baseline glucose.

  • Dosing (T= -30 min):

    • Group 1: Vehicle Control.

    • Group 2: THBIA Lead (10, 30, 100 mg/kg, p.o.).

    • Group 3: Sitagliptin (10 mg/kg) or INT-777 (30 mg/kg) as Positive Control.

  • Glucose Challenge (T= 0 min): Administer Glucose (2 g/kg, p.o.).

  • Sampling: Measure blood glucose via tail vein at 0, 15, 30, 60, and 120 min.

  • Endpoint Analysis: Calculate AUC (Area Under Curve) for glucose excursion.[1] Collect plasma at T=15 min for ELISA analysis of Active GLP-1 levels.

Validation Criteria: A valid candidate must show a statistically significant reduction in Glucose AUC (>15%) and a concomitant rise in plasma GLP-1 compared to vehicle.

Protocol B: Mitochondrial Respiration Assay (Oncology Context)

Objective: Validate the scaffold's ability to target OPA1/Mitochondrial dynamics (relevant for AML indications).[2]

  • System: Seahorse XF Analyzer (In vivo-derived xenograft cells).

  • Workflow:

    • Isolate mitochondria or use permeabilized cells treated with THBIA.

    • Measure Oxygen Consumption Rate (OCR) .

    • Inject Oligomycin (ATP synthase inhibitor) -> FCCP (Uncoupler) -> Rotenone/Antimycin A.

  • Readout: THBIA derivatives targeting OPA1 typically induce a "metabolic shift"—reducing OXPHOS and forcing cells into glycolysis, which stresses AML cells to apoptosis.

Experimental Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to in vivo confirmation, ensuring a robust data package for publication.

Validation_Workflow Start Start: THBIA Scaffold (CAS 72748-85-7) Chem Chemical Functionalization (Amide/Urea Coupling) Start->Chem Optimize SAR InVitro In Vitro Screening (cAMP Assay / TGR5-CHO cells) Chem->InVitro Determine EC50 ADME ADME Profiling (Microsomal Stability) InVitro->ADME Select Lead InVivo In Vivo Validation (db/db Mouse Model) ADME->InVivo PK-Compatible Dose Readout Readouts: 1. Glucose AUC 2. GLP-1 Levels InVivo->Readout Efficacy Data

Figure 2: Step-by-step validation workflow for THBIA therapeutic development.

References

  • Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists. Source: ACS Medicinal Chemistry Letters (2017). Relevance: Establishes the THBIA scaffold as a potent TGR5 agonist for diabetes. URL:[Link]

  • Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML. Source: Luxembourg Institute of Health / PubMed. Relevance: Validates the scaffold's utility in oncology via mitochondrial metabolic reprogramming.[2] URL:[Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. Source: PubMed Central (PMC). Relevance: Provides synthetic routes and broad biological profiling of the benzimidazole core.[3] URL:[Link]

  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (Chemical Identity). Source: PubChem / Chemical Vendors. Relevance: Confirmation of the core scaffold structure and CAS 72748-85-7.[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

[1] Executive Summary: Immediate Action Directive Do not dispose of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine down the drain. This compound is a bioactive pharmaceutical intermediate (precursor to Pramipexole) and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Directive

Do not dispose of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine down the drain. This compound is a bioactive pharmaceutical intermediate (precursor to Pramipexole) and an organic amine.[1] It poses risks to aquatic ecosystems and must be managed as Hazardous Chemical Waste .

Quick Disposal Codes:

  • Waste Stream: Organic Base / Toxic Organic

  • Disposal Method: High-Temperature Incineration (Preferred)[1]

  • RCRA Status: Non-listed (Default to Characteristic Hazardous Waste if properties match; treat as hazardous by default).

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's behavior. As a benzimidazole derivative with a primary amine, this compound exhibits specific properties that dictate its waste stream.

PropertyValue / CharacteristicImpact on Disposal
CAS Number 32338-23-7Identifier for waste manifests.[1]
Functional Group Primary Amine (-NH2), Benzimidazole ringBasic pH. Incompatible with acids and oxidizers.[1]
Solubility Moderate in water; Soluble in polar organic solventsAquatic Mobility. High risk of leaching if landfilled improperly.[1]
Bioactivity Dopaminergic agonist precursorEcological Hazard. Must be destroyed via incineration to prevent bio-accumulation.[1]
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Aquatic ChronicRequires PPE (Nitrile gloves, lab coat, goggles) during handling.[1]

Waste Classification & Regulatory Framework

While 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR 261.33), it must be characterized by the generator.[1]

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH ≥ 12.5.[2][3]

  • Characteristic of Toxicity: Due to its biological activity, it should be treated as Toxic Waste regardless of TCLP results to ensure environmental stewardship.

Protocol: Classify as "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents) but manage with the stringency of a U-listed compound due to pharmaceutical potency.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance or Spill Debris)

Best Practice: High-Temperature Incineration.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine, Solid Debris"[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Best Practice: Segregated Organic Waste Stream.

  • pH Check: If the solution is aqueous, check pH. If pH > 12, it is Corrosive (D002).[3]

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Waste Carboy .

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO -> Non-Halogenated Organic Waste Carboy .

  • Amine Segregation: If the facility has a specific "Organic Bases" stream, use it to prevent exothermic reactions with acid waste streams.

  • No Drain Disposal: Under no circumstances should this be poured into the sanitary sewer.

C. Contaminated Sharps & Glassware
  • Gross Contamination: Rinse glassware with a suitable solvent (e.g., methanol) into the appropriate liquid waste carboy.

  • Disposal:

    • Glassware: Triple-rinse, deface labels, and dispose of in "Broken Glass" box (if clean) or "Glass/Sharps Waste" bin (if residue remains).

    • Needles: Immediate disposal in a red biohazard/sharps container.

Visualized Workflows

Diagram 1: Waste Stream Decision Logic

This decision tree guides the researcher to the correct waste container based on the physical state and solvent matrix.

WasteDisposal Start Waste Generation: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, wipes, debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, mother liquor) StateCheck->Liquid Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens HaloAction Halogenated Waste Carboy (Red Label) Halo->HaloAction NonHaloAction Organic Base / Non-Halo Carboy (Clear/Yellow Label) NonHalo->NonHaloAction

Caption: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Diagram 2: Spill Response Protocol

A logical flow for managing accidental releases in the laboratory.

SpillResponse Accident Spill Detected Assess Assess Volume & Hazard (Is it > 100g or highly toxic?) Accident->Assess Major Major Spill Evacuate & Call EHS Assess->Major Yes (High Risk) Minor Minor Spill Proceed with Cleanup Assess->Minor No (Manageable) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Collect Collection: Scoop into Waste Jar Contain->Collect Clean Decontamination: Wash area with soap & water Collect->Clean Dispose Final Disposal: Label as Hazardous Waste Clean->Dispose

Caption: Step-by-step workflow for safely managing minor laboratory spills of amine intermediates.

References

  • PubChem. (n.d.). Compound Summary: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Laboratory Safety Guidance. United States Department of Labor.[4] Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Executive Summary & Chemical Profile 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (often a precursor in the synthesis of dopamine agonists like Pramipexole) presents a dual-hazard profile: chemical corrosivity typical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (often a precursor in the synthesis of dopamine agonists like Pramipexole) presents a dual-hazard profile: chemical corrosivity typical of primary amines and potential pharmacological activity .

Standard "irritant" protocols are insufficient. This guide elevates handling procedures to account for the compound's basicity (pKa ~9-10) and its potential to act as a central nervous system (CNS) modulator if inhaled or absorbed.

Risk Assessment Profile
PropertyHazard ImplicationOperational Control
Functional Group Primary Amine (-NH₂)Corrosive/Irritant: High risk of chemical burns to mucous membranes and eyes.
Physical State Crystalline SolidInhalation Risk: Fine particulates can bypass standard surgical masks. Requires HEPA filtration.
Bioactivity Dopaminergic Agonist PrecursorSystemic Toxicity: Potential for dizziness, hypotension, or nausea upon significant exposure.
Reactivity Nucleophilic BaseIncompatibility: Violent reaction with strong oxidizers and acid chlorides. Exothermic reaction with acids.

The PPE Matrix: A Self-Validating System

Do not rely on generic "safety gear."[1] Use this matrix to select PPE based on the specific permeation and breakthrough physics of amines.

A. Hand Protection (The Permeation Barrier)

Critical Insight: Latex gloves are permeable to organic amines and offer negligible protection. You must use Nitrile or Laminate films.

Task IntensityGlove MaterialMin. ThicknessBreakthrough TimeProtocol
Standard Handling (Weighing, Transfer)Nitrile (High Grade) 5 mil (0.12 mm)> 30 minsDouble Glove: Inspect outer glove for tears. Change immediately upon splash.
Synthesis/Solvent Work (Dissolved in DCM/MeOH)Nitrile / Neoprene 8 mil (0.20 mm)> 120 minsExtended Cuff: Tuck lab coat sleeves inside the glove to prevent wrist exposure.
Spill Cleanup / Bulk Laminate (Silver Shield) Multi-layer> 480 minsLiner Required: Wear thin nitrile gloves under laminate gloves for dexterity.
B. Respiratory & Eye Protection

Critical Insight: As a solid amine, the primary vector for systemic exposure is dust inhalation.

  • Engineering Control (Primary): All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Respiratory (Secondary): If hood sash must be raised or work is outside a hood (not recommended), use a P100 (HEPA) Half-Face Respirator . Surgical masks provide 0% protection against amine vapors or fine dust.

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient because amine vapors can bypass shields and irritate the moist surface of the cornea.

Operational Workflow: Step-by-Step

This protocol uses a "Check-Verify-Act" logic to prevent exposure before it happens.

Phase 1: Preparation & Weighing
  • Static Control: Amines are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Surface Prep: Lay down a disposable absorbent mat (plastic side down) in the fume hood. This captures minor spills and allows for rapid cleanup.

  • Taring: Tare the weigh boat before opening the chemical container to minimize open-container time.

Phase 2: Active Handling (Reaction Setup)
  • Solvent Addition: When dissolving the amine, add solvent slowly.

    • Why? Dissolving amines in protic solvents can be exothermic. Rapid addition can cause splashing.

  • Reagent Addition: If reacting with acid chlorides or anhydrides, expect a violent exotherm.

    • Control: Cool the reaction vessel to 0°C before addition.

Phase 3: Decontamination & Waste
  • The "Acid Wipe": Do not clean surfaces with water alone (which just spreads the amine).

    • Protocol: Wipe potentially contaminated surfaces with a 5% Citric Acid or Dilute Vinegar solution. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Final Wash: Follow the acid wipe with a soap and water rinse.

Emergency Response Visualization

In the event of exposure, speed is critical. Amines penetrate skin rapidly.

EmergencyResponse Stop INCIDENT: Exposure or Spill Assess Assess Type Stop->Assess Skin SKIN CONTACT 1. Strip contaminated clothing 2. Flush water >15 mins 3. Do NOT scrub (increases absorption) Assess->Skin Dermal Eye EYE CONTACT 1. Force eyelids open 2. Flush eyewash >15 mins 3. Seek Ophthalmologist (Alkaline burn risk) Assess->Eye Ocular Spill BENCH SPILL 1. Cover with absorbent pads 2. Wet with 5% Citric Acid 3. Scoop into hazardous waste Assess->Spill Surface Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical Disposal Dispose as Basic Organic Waste Spill->Disposal

Caption: Decision logic for immediate response to amine exposure or spillage. Note the specific neutralization step for spills.

References & Authoritative Sources

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 1H-Benzotriazol-5-amine (Analogous Structure). Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[3] ACS Chemical Health & Safety. Retrieved from

  • SHOWA Group. (2023). Chemical Permeation Guide: Amines & Nitrile Breakthrough. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2010). Pramipexole (Mirapex) Prescribing Information & Handling. (Reference for bioactivity of structurally related agonists). Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[4][5] Retrieved from

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
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